Product packaging for Guanidine, benzylamino-(Cat. No.:CAS No. 46121-22-6)

Guanidine, benzylamino-

Cat. No.: B15472400
CAS No.: 46121-22-6
M. Wt: 164.21 g/mol
InChI Key: UFJCEIJCOUJELZ-UHFFFAOYSA-N
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Description

Guanidine, benzylamino- is a useful research compound. Its molecular formula is C8H12N4 and its molecular weight is 164.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Guanidine, benzylamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanidine, benzylamino- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N4 B15472400 Guanidine, benzylamino- CAS No. 46121-22-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

46121-22-6

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

2-(benzylamino)guanidine

InChI

InChI=1S/C8H12N4/c9-8(10)12-11-6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H4,9,10,12)

InChI Key

UFJCEIJCOUJELZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNN=C(N)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4-(3-Benzyl-guanidino)benzenesulfonamides as Selective Carbonic Anhydrase VII Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of a novel class of selective carbonic anhydrase VII (CA VII) inhibitors: 4-(3-benzyl-guanidino)benzenesulfonamides. These compounds have emerged as promising therapeutic candidates for neurological disorders, particularly neuropathic pain. This document details their molecular target, inhibitory activity, and the underlying signaling pathways affected. It includes a compilation of quantitative data, detailed experimental methodologies for their synthesis and evaluation, and visual representations of key pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Among the 15 human isoforms, carbonic anhydrase VII (CA VII) is predominantly expressed in the brain and has been identified as a key player in neuronal pH regulation and signaling. Dysregulation of CA VII activity has been implicated in the pathophysiology of several neurological conditions, including neuropathic pain.[1][2]

The 4-(3-benzyl-guanidino)benzenesulfonamide scaffold represents a class of potent and selective inhibitors of CA VII. By targeting this specific isoform, these compounds offer the potential for therapeutic intervention with reduced off-target effects compared to non-selective CA inhibitors. This guide will explore the core mechanism by which these molecules exert their inhibitory action and the subsequent physiological consequences.

Molecular Target: Carbonic Anhydrase VII

The primary molecular target of 4-(3-benzyl-guanidino)benzenesulfonamides is the zinc-containing active site of the carbonic anhydrase VII enzyme. The sulfonamide group (SO₂NH₂) of these inhibitors coordinates to the Zn²⁺ ion in a tetrahedral geometry, mimicking the transition state of the native CO₂ hydration reaction. The benzyl-guanidino moiety extends into the active site cavity, forming additional interactions with amino acid residues, which contributes to the affinity and selectivity for the CA VII isoform over other isoforms like CA I and CA II.

Quantitative Inhibitory Activity

The inhibitory potency of various 4-(3-benzyl-guanidino)benzenesulfonamide derivatives has been quantified against human (h) CA isoforms I, II, and VII. The inhibition constants (Ki) from a key study are summarized in the table below. The data highlights the subnanomolar affinity of several compounds for hCA VII and their significant selectivity over the ubiquitous hCA I and hCA II isoforms.

CompoundRhCA I Ki (nM)hCA II Ki (nM)hCA VII Ki (nM)
7a H98.665.48.7
7b 4-OCH₃121.378.99.5
7c 4-F78.455.10.8
7d 3-F85.260.31.2
7h 2-Cl65.743.80.6
7m 3-CF₃72.151.20.9
7o 4-NO₂91.568.31.5

Data extracted from Abdoli et al., Journal of Enzyme Inhibition and Medicinal Chemistry, 2022.

Signaling Pathway: Modulation of Neuronal Excitability in Neuropathic Pain

In the central nervous system, CA VII plays a crucial role in maintaining the bicarbonate concentration within neurons. This is particularly important for the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. Under normal conditions, the activation of GABA-A receptors leads to an influx of chloride ions (Cl⁻), causing hyperpolarization of the neuronal membrane and thus inhibiting neuronal firing.

However, in pathological states such as neuropathic pain, the intracellular chloride concentration can be elevated. In such scenarios, the efflux of bicarbonate ions (HCO₃⁻) through the GABA-A receptor channel can lead to a paradoxical depolarization, contributing to neuronal hyperexcitability and pain perception.[2][3]

By inhibiting CA VII, 4-(3-benzyl-guanidino)benzenesulfonamides reduce the intracellular production of bicarbonate. This, in turn, diminishes the depolarizing bicarbonate current through GABA-A receptors, restoring their inhibitory function and thereby alleviating neuropathic pain.[2][3]

G cluster_neuron Neuron CO2 CO₂ CA7 CA VII CO2->CA7 H2O H₂O H2O->CA7 HCO3 HCO₃⁻ CA7->HCO3 H H⁺ CA7->H GABA_A GABA-A Receptor HCO3->GABA_A HCO3_out HCO₃⁻ Efflux (Depolarization) GABA_A->HCO3_out Pathological State Cl_in Cl⁻ Influx (Hyperpolarization) Hyperexcitability Neuronal Hyperexcitability HCO3_out->Hyperexcitability Pain Neuropathic Pain Hyperexcitability->Pain Inhibitor 4-(3-benzyl-guanidino) benzenesulfonamide Inhibitor->CA7 Inhibition GABA GABA GABA->GABA_A Binds G cluster_synthesis Synthetic Workflow A 4-Aminobenzenesulfonamide B 4-Thioureidobenzenesulfonamide A->B + KSCN, HCl C S-methyl-4-sulfamoylphenylisothiourea B->C + MeI, DMF D 4-(3-benzyl-guanidino)benzenesulfonamide C->D + Benzylamine, DMSO G cluster_assay Stopped-Flow Assay Workflow A Prepare Enzyme + Inhibitor Solution C Rapid Mixing in Stopped-Flow Instrument A->C B Prepare CO₂-Saturated Solution B->C D Monitor Absorbance Change C->D E Calculate Initial Rates D->E F Determine Ki E->F

References

The Multifaceted Biological Activities of Benzylamino-Guanidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzylamino-guanidine derivatives represent a versatile class of compounds exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their antimicrobial, anticancer, and anti-inflammatory properties. We delve into the molecular mechanisms underpinning these activities, including bacterial membrane disruption, induction of apoptosis through caspase activation, inhibition of tubulin polymerization, impairment of mitochondrial respiration, and modulation of inflammatory signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for the evaluation of these compounds, and presents visual representations of the core signaling pathways and experimental workflows.

Introduction

The guanidine functional group is a key pharmacophore found in numerous natural products and synthetic molecules with diverse therapeutic applications. Its ability to exist in a protonated state at physiological pH allows for strong interactions with biological targets such as proteins and cell membranes. Benzylamino-guanidine compounds, which incorporate a benzyl moiety attached to the guanidine core, have emerged as a particularly promising scaffold in drug discovery. The benzyl group provides a lipophilic character that can be readily modified to fine-tune the pharmacological properties of the molecule, leading to enhanced potency and selectivity. This guide explores the significant biological activities of this class of compounds, offering a comprehensive resource for researchers in the field.

Antimicrobial Activity

Benzylamino-guanidine derivatives have demonstrated significant efficacy against a range of bacterial pathogens, including multidrug-resistant strains.

Mechanism of Action: Bacterial Membrane Disruption

The primary antimicrobial mechanism of benzylamino-guanidine compounds involves the disruption of the bacterial cell membrane. The positively charged guanidinium group interacts electrostatically with the negatively charged components of the bacterial cell envelope, such as phospholipids (e.g., phosphatidylglycerol and cardiolipin) and teichoic acids. This interaction leads to the displacement of divalent cations that stabilize the membrane, ultimately causing membrane depolarization, increased permeability, and leakage of intracellular contents, resulting in bacterial cell death.

Quantitative Antimicrobial Data

The antimicrobial potency of various benzylamino-guanidine derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC) values.

Compound IDDerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Reference
9m 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative0.51[1]
9h Not specified44[1]
29b 5-substituted tetrahydroisoquinoline guanidine88[1]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a benzylamino-guanidine compound that inhibits the visible growth of a microorganism.

Materials:

  • Benzylamino-guanidine compound stock solution (in a suitable solvent like DMSO).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

  • Sterile 96-well microtiter plates.

  • Spectrophotometer.

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the benzylamino-guanidine compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL.

  • Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Anticancer Activity

Several benzylamino-guanidine derivatives have been identified as potent anticancer agents, acting through multiple mechanisms to induce cancer cell death.

Induction of Apoptosis

A significant mechanism of the anticancer activity of benzylamino-guanidine compounds is the induction of apoptosis, or programmed cell death. One study identified (2-(2,5-dimethoxyphenylthio)-6-methoxybenzylideneamino)guanidine as a potent inducer of apoptosis in T47D breast cancer cells, with an EC50 value of 60 nM in a caspase activation assay.[2]

Signaling Pathway: Caspase-Dependent Apoptosis

The induction of apoptosis by these compounds often proceeds through the activation of caspases, a family of cysteine proteases that execute the apoptotic program. The signaling cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, culminating in the activation of executioner caspases like caspase-3 and caspase-7, which cleave key cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

BAG Benzylamino-guanidine Compound Mitochondria Mitochondria BAG->Mitochondria Induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Pro-caspase-9 Apoptosome->Caspase9 Recruits Active_Caspase9 Active Caspase-9 Caspase9->Active_Caspase9 Activates Caspase37 Pro-caspase-3/7 Active_Caspase9->Caspase37 Cleaves Active_Caspase37 Active Caspase-3/7 Caspase37->Active_Caspase37 Activates Apoptosis Apoptosis Active_Caspase37->Apoptosis Executes

Caspase-Dependent Apoptosis Pathway
Inhibition of Tubulin Polymerization

Certain benzylamino-guanidine compounds have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton.[2] Microtubules, which are dynamic polymers of tubulin, are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can arrest the cell cycle, particularly in the G2/M phase, and ultimately lead to apoptotic cell death in rapidly dividing cancer cells.

BAG Benzylamino-guanidine Compound Tubulin αβ-Tubulin Dimers BAG->Tubulin Binds to Polymerization Polymerization BAG->Polymerization Inhibits Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Inhibition of Tubulin Polymerization
Inhibition of Mitochondrial Respiration

Guanidine derivatives have been reported to inhibit mitochondrial respiration. This action can lead to a decrease in cellular ATP production and an increase in the generation of reactive oxygen species (ROS), both of which can contribute to cancer cell death. The primary target within the electron transport chain is often Complex I (NADH:ubiquinone oxidoreductase).

Quantitative Anticancer Data

The anticancer activity of benzylamino-guanidine compounds is evaluated using various metrics, including the half-maximal effective concentration (EC50) for inducing a specific cellular effect and the half-maximal growth inhibitory concentration (GI50).

Compound IDAssayCell LineValue (nM)Reference
5e Caspase ActivationT47D60[2]
5e Growth Inhibition (GI50)T47D62[2]
Experimental Protocols

Objective: To assess the effect of a benzylamino-guanidine compound on the metabolic activity of cancer cells, as an indicator of cell viability.

Materials:

  • Cancer cell line (e.g., T47D).

  • Complete cell culture medium.

  • Benzylamino-guanidine compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • Sterile 96-well plates.

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the benzylamino-guanidine compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The GI50 value can be determined by plotting the percentage of viability against the compound concentration.

Objective: To measure the activity of caspases (e.g., caspase-3/7) in cells treated with a benzylamino-guanidine compound.

Materials:

  • Cancer cell line.

  • Benzylamino-guanidine compound.

  • Commercially available caspase-3/7 activity assay kit (containing a fluorogenic or colorimetric caspase substrate, e.g., DEVD-pNA or DEVD-AMC).

  • Lysis buffer.

  • 96-well plate (black or clear, depending on the detection method).

  • Fluorometer or spectrophotometer.

Procedure:

  • Cell Treatment: Treat cells with the benzylamino-guanidine compound for the desired time to induce apoptosis.

  • Cell Lysis: Harvest and lyse the cells according to the kit manufacturer's instructions to release the cellular contents, including active caspases.

  • Substrate Addition: Add the caspase substrate to the cell lysates in the 96-well plate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow the active caspases to cleave the substrate.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a plate reader.

  • Data Analysis: The increase in signal in treated cells compared to untreated cells indicates the level of caspase activation.

Anti-inflammatory Activity

Guanidine-containing compounds have been investigated for their anti-inflammatory properties. The mechanism often involves the modulation of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Some guanidine derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of these inflammatory mediators.

cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB p_IkB p-IκB Active_NFkB Active NF-κB IkB_NFkB->Active_NFkB Releases Degradation Proteasomal Degradation p_IkB->Degradation Nucleus Nucleus Active_NFkB->Nucleus Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Active_NFkB->Transcription Activates BAG Benzylamino-guanidine Compound BAG->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway

General Experimental Workflow

The following diagram outlines a general workflow for the synthesis and biological evaluation of benzylamino-guanidine compounds.

Synthesis Synthesis of Benzylamino-guanidine Derivatives Purification Purification and Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Biological Screening Purification->InVitro Antimicrobial Antimicrobial Assays (e.g., MIC) InVitro->Antimicrobial Anticancer Anticancer Assays (e.g., MTT, Caspase) InVitro->Anticancer Antiinflammatory Anti-inflammatory Assays (e.g., NO production) InVitro->Antiinflammatory Lead Lead Compound Identification Antimicrobial->Lead Anticancer->Lead Antiinflammatory->Lead Mechanism Mechanism of Action Studies Lead->Mechanism InVivo In Vivo Efficacy and Toxicity Studies Mechanism->InVivo Development Preclinical and Clinical Development InVivo->Development

General Experimental Workflow

Conclusion

Benzylamino-guanidine compounds constitute a versatile and promising class of molecules with a diverse range of biological activities. Their potent antimicrobial, anticancer, and anti-inflammatory properties, coupled with their synthetic tractability, make them attractive candidates for further drug development. The mechanisms of action, including bacterial membrane disruption, induction of apoptosis, inhibition of tubulin polymerization, and modulation of inflammatory pathways, offer multiple avenues for therapeutic intervention. This guide provides a foundational resource for researchers to explore and advance the development of novel benzylamino-guanidine-based therapeutics.

References

The Intricate Dance of Structure and Activity: A Technical Guide to Benzylamino-guanidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzylamino-guanidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in biological activity. From combating microbial infections and prion diseases to inducing apoptosis in cancer cells, the nuanced interplay between the chemical structure of these compounds and their therapeutic effects presents a compelling area of study. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of various benzylamino-guanidine derivatives, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

Core Structure-Activity Relationships

The biological activity of benzylamino-guanidines is profoundly influenced by the nature and position of substituents on both the benzyl ring and the guanidine moiety. Key SAR observations across different therapeutic areas are summarized below.

Antimicrobial Activity

A series of benzyl and phenyl guanidine derivatives have been investigated for their antibacterial properties, primarily against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) serves as the quantitative measure of their potency.

Key Findings:

  • Substitution on the Benzyl Ring: The presence and position of substituents on the benzyl ring are critical for antimicrobial activity. For instance, in a series of 3-benzyloxy-benzyl-guanidines, a 2-chloro-3-(trifluoromethyl) substitution on the benzyloxy ring resulted in the most potent compound against both S. aureus and E. coli[1][2].

  • Halogen and Trifluoromethyl Groups: The introduction of halogen atoms (e.g., chlorine) and trifluoromethyl groups on the benzyl moiety often enhances antibacterial potency[1][2].

  • Guanidine Modification: Substitution on the guanidine nitrogen atoms can significantly impact activity. For example, methylation of the internal nitrogen of the guanidine group in one series led to a notable decrease in antimicrobial potency[2].

Table 1: Structure-Activity Relationship of Benzyl-guanidines as Antimicrobial Agents

CompoundR1 (ortho)R2 (meta)R3 (para)R4 (Benzyloxy)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)
9g H3-CF3HH14
9m HHH2-Cl, 3-CF30.51
9v HH4-Cl2,3-diCl0.54
51a H3-CF3HH (N-methyl)32>32

Data extracted from references[1][2].

Antiprion Activity

Guanabenz, a known α2-adrenergic agonist, and its derivatives have been explored for their antiprion activity. The goal of SAR studies in this area has been to dissociate the desired antiprion effects from the antihypertensive side effects mediated by α2-adrenergic receptors.

Key Findings:

  • Chlorine Positioning: Modification of the position of the chlorine atoms on the phenyl ring of guanabenz analogues was found to modulate both antiprion activity and α2-adrenergic agonism[3].

  • Guanidine Modification: Alterations to the guanidine group were instrumental in identifying derivatives with potent antiprion activity but devoid of α2-adrenergic receptor agonism[1][3]. Specifically, compounds with a substituted aminoguanidine moiety showed promising results.

Table 2: SAR of Guanabenz Derivatives as Antiprion Agents

CompoundPhenyl Ring SubstitutionGuanidine MoietyAntiprion Activity (IC50, µM)α2-Adrenergic Agonism
Guanabenz 2,6-diClUnsubstituted~1Yes
Compound 6 2,6-diClSubstituted aminoguanidine<1No
Compound 7 2,6-diClSubstituted aminoguanidine<1No

Data synthesized from reference[3].

Apoptosis Induction in Cancer Cells

A novel series of (2-(arylthio)benzylideneamino)guanidines has been identified as potent inducers of apoptosis. The lead compound in this series demonstrated significant activity in both caspase activation and tumor growth inhibition.

Key Findings:

  • Arylthio and Benzylidene Substituents: The nature of the arylthio group and substituents on the benzylidene ring are crucial for pro-apoptotic activity. A 2,5-dimethoxyphenylthio group combined with a 6-methoxybenzylidene moiety resulted in a highly potent analogue[4].

  • Aqueous Solubility: Modifications leading to increased aqueous solubility, such as the introduction of a methoxy group, were found to be compatible with potent biological activity[4].

  • Mechanism of Action: The lead compound was identified as an inhibitor of tubulin polymerization, providing a mechanistic basis for its anticancer effects[4].

Table 3: SAR of (2-(arylthio)benzylideneamino)guanidines as Apoptosis Inducers

CompoundArylthio GroupBenzylidene SubstituentCaspase Activation EC50 (nM)T47D GI50 (nM)
2a 2,5-DimethoxyphenylthioHPotentPotent
5e 2,5-Dimethoxyphenylthio6-Methoxy6062

Data extracted from reference[4].

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the SAR studies of benzylamino-guanidines.

Synthesis of Benzyl-guanidines (General Procedure)

This protocol is adapted from the synthesis of antimicrobial benzyl guanidine derivatives[2].

Materials:

  • Appropriate benzylamine hydrochloride

  • 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Guanylation: To a solution of the respective benzylamine hydrochloride (1.0 eq) in DMF, add TEA (2.2 eq) and 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.1 eq). Stir the reaction mixture at room temperature for 16 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Deprotection: Dissolve the Boc-protected guanidine in a 1:1 mixture of TFA and DCM. Stir the solution at room temperature for 4 hours.

  • Isolation: Remove the solvent under reduced pressure. Triturate the residue with diethyl ether to afford the desired benzyl-guanidine as a solid, which is then collected by filtration.

Antimicrobial Susceptibility Testing (MIC Determination)

This protocol is based on the methods used for evaluating the antimicrobial activity of benzyl guanidine derivatives[2][5].

Materials:

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton broth (MHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Resazurin solution

Procedure:

  • Bacterial Culture: Grow bacterial strains in MHB overnight at 37°C.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in MHB in a 96-well plate. The final concentration of DMSO should not exceed 1% (v/v).

  • Inoculation: Dilute the overnight bacterial culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Growth can be assessed visually or by adding a growth indicator such as resazurin.

In Vitro Tubulin Polymerization Assay

This protocol is a general method for assessing the effect of compounds on tubulin polymerization, relevant to the mechanism of action of the apoptosis-inducing benzylamino-guanidines[6].

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8)

  • Test compound dissolved in an appropriate solvent (e.g., DMSO)

  • Spectrophotometer with temperature control

Procedure:

  • Reaction Setup: On ice, add polymerization buffer, GTP, and the test compound (or vehicle control) to a microplate well.

  • Initiation: Add tubulin to the reaction mixture and mix gently.

  • Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the change in absorbance at 340 nm every 30 seconds for 60-90 minutes.

  • Analysis: An increase in absorbance indicates tubulin polymerization. Inhibitors of polymerization will show a reduced rate and extent of absorbance increase compared to the control.

Caspase-3/7 Activation Assay

This is a general protocol for measuring caspase activation, a hallmark of apoptosis, and is relevant to the evaluation of the apoptosis-inducing benzylamino-guanidines.

Materials:

  • Cancer cell line (e.g., T47D)

  • Cell culture medium and supplements

  • Test compound

  • Caspase-3/7 reagent (containing a luminogenic or fluorogenic substrate)

  • Luminometer or fluorometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well white-walled plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24-48 hours).

  • Assay: Add the caspase-3/7 reagent to each well and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence or fluorescence signal using a plate reader. An increase in signal intensity corresponds to increased caspase-3/7 activity.

Visualizing the SAR Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate key structure-activity relationships and experimental workflows.

SAR_Antimicrobial cluster_benzyl Benzyl Ring Substitutions cluster_guanidine Guanidine Modifications 3-CF3 3-CF3 2-Cl, 3-CF3_benzyloxy 2-Cl, 3-CF3_benzyloxy Unsubstituted Unsubstituted 4-Cl, 2,3-diCl_benzyloxy 4-Cl, 2,3-diCl_benzyloxy High Potency High Potency Unsubstituted->High Potency N-methyl N-methyl Decreased Potency Decreased Potency N-methyl->Decreased Potency Benzylamino-guanidine Core Benzylamino-guanidine Core Benzylamino-guanidine Core->3-CF3 Moderate Activity Benzylamino-guanidine Core->2-Cl, 3-CF3_benzyloxy High Potency Benzylamino-guanidine Core->4-Cl, 2,3-diCl_benzyloxy High Potency SAR_Antiprion cluster_activity Biological Activities Guanabenz Core Guanabenz Core Antiprion Activity Antiprion Activity Guanabenz Core->Antiprion Activity α2-Adrenergic Agonism α2-Adrenergic Agonism Guanabenz Core->α2-Adrenergic Agonism Modification of Guanidine Modification of Guanidine Guanabenz Core->Modification of Guanidine SAR Study Modified Guanidine Derivative Modified Guanidine Derivative Modification of Guanidine->Modified Guanidine Derivative Retained Antiprion Activity Retained Antiprion Activity Modified Guanidine Derivative->Retained Antiprion Activity Lost α2-Adrenergic Agonism Lost α2-Adrenergic Agonism Modified Guanidine Derivative->Lost α2-Adrenergic Agonism Workflow_Drug_Discovery Compound Library Compound Library Synthesis of Derivatives Synthesis of Derivatives Compound Library->Synthesis of Derivatives In Vitro Screening In Vitro Screening Synthesis of Derivatives->In Vitro Screening SAR Analysis SAR Analysis In Vitro Screening->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Identify Key Features Lead Optimization->Synthesis of Derivatives Iterative Design In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Preclinical Candidate Preclinical Candidate In Vivo Studies->Preclinical Candidate

References

Benzylamino-guanidine Derivatives as Potential Antimicrobial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Among these, benzylamino-guanidine derivatives have emerged as a promising class of compounds with potent activity against a range of bacterial pathogens. This technical guide provides an in-depth overview of the synthesis, antimicrobial properties, and proposed mechanism of action of these derivatives, with a focus on quantitative data and detailed experimental protocols.

Core Concepts: The Antimicrobial Potential of the Guanidinium Headgroup

The guanidinium group, a key feature of these derivatives, is protonated at physiological pH, conferring a positive charge to the molecule. This cationic nature is crucial for its initial interaction with the negatively charged components of bacterial cell envelopes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. This electrostatic attraction is the first step in a cascade of events leading to bacterial cell death.

Synthesis of Benzylamino-guanidine Derivatives

The synthesis of benzylamino-guanidine derivatives can be achieved through a multi-step process, a general workflow for which is outlined below.

G cluster_0 Step 1: Guanylation of Aminomethylphenol cluster_1 Step 2: Benzylation cluster_2 Step 3: Deprotection A Substituted 3-Aminomethylphenol Hydrochloride C N,N'-di-Boc-protected (guanydinomethyl)benzene A->C Et3N, DMF room temp. B S-methyl-N,N'- bis(tert-butoxycarbonyl) isothiourea B->C E Substituted N,N'-di-Boc- (guanydinomethyl)benzene C->E D Benzyl Halide D->E K2CO3, Acetone room temp. F Benzyl Guanidine Derivative E->F TFA, CH2Cl2 room temp. G A Positively Charged Benzylamino-guanidine C Electrostatic Attraction and Initial Binding A->C B Negatively Charged Bacterial Cell Membrane (Phospholipids, Teichoic Acids/LPS) B->C D Insertion of Hydrophobic Benzyl Moiety into the Lipid Bilayer C->D E Disruption of Membrane Structure and Fluidity D->E F Formation of Pores or Ion Channels E->F G Leakage of Intracellular Components (Ions, ATP, etc.) F->G H Dissipation of Membrane Potential F->H I Inhibition of Essential Cellular Processes G->I H->I J Bacterial Cell Death I->J

The Therapeutic Potential of Benzyl-Substituted Guanidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Guanidine, a strongly basic compound, serves as a foundational scaffold in a diverse array of biologically active molecules. The incorporation of a benzyl group into the guanidine core gives rise to a class of compounds with significant therapeutic potential across multiple domains, including oncology, infectious diseases, cardiovascular disorders, and neuroprotection. This technical guide provides an in-depth exploration of the therapeutic applications of benzyl-substituted guanidines, detailing their mechanisms of action, summarizing key quantitative data, and outlining relevant experimental protocols. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

Antimicrobial Activity

Benzyl-substituted guanidines have demonstrated notable efficacy against a range of bacterial pathogens. Their mechanism of action is often attributed to the disruption of bacterial cell membranes and interference with essential cellular processes.

Quantitative Data: Antimicrobial Activity
Compound ClassTarget OrganismActivity MetricValueReference
Benzyl guanidine derivativesStaphylococcus aureusMIC0.5 - >256 µg/mL
Benzyl guanidine derivativesEscherichia coliMIC1 - >256 µg/mL
Aminoguanidine hydrazone derivativesStaphylococcus aureusMIC1 - 16 µg/mL
Aminoguanidine hydrazone derivativesEscherichia coliMIC4 - 16 µg/mL
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is employed to determine the MIC of benzyl-guanidine derivatives against bacterial strains.

  • Preparation of Bacterial Inoculum: Bacterial colonies are suspended in a sterile broth (e.g., Mueller-Hinton Broth) and the turbidity is adjusted to match a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. The inoculum is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: The benzyl-guanidine compounds are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay bacterial_culture Bacterial Culture adjust_turbidity Adjust Turbidity (0.5 McFarland) bacterial_culture->adjust_turbidity dilute_inoculum Dilute Inoculum (5x10^5 CFU/mL) adjust_turbidity->dilute_inoculum inoculate_plate Inoculate 96-well plate dilute_inoculum->inoculate_plate serial_dilution Serial Dilution of Benzyl-Guanidine serial_dilution->inoculate_plate incubation Incubate at 37°C (18-24h) inoculate_plate->incubation read_results Read MIC incubation->read_results

Experimental workflow for MIC determination.

Cardiovascular Effects

Certain benzyl-substituted guanidines, most notably guanabenz (2,6-dichlorobenzylidene amino guanidine acetate), have been investigated for their antihypertensive properties. The primary mechanism of action involves the stimulation of central alpha-2 adrenergic receptors.

Signaling Pathway: Guanabenz Mechanism of Action

signaling_pathway_guanabenz guanabenz Guanabenz alpha2_receptor Central α2-Adrenergic Receptor guanabenz->alpha2_receptor stimulates sympathetic_outflow Decreased Sympathetic Outflow alpha2_receptor->sympathetic_outflow leads to blood_pressure Reduced Blood Pressure sympathetic_outflow->blood_pressure

Mechanism of action of Guanabenz.
Clinical Data: Antihypertensive Effects of Guanabenz

A placebo-controlled, double-blind study demonstrated the efficacy of guanabenz in reducing blood pressure in hypertensive patients.

Treatment GroupDurationChange in Supine Diastolic Blood Pressure (mmHg)p-valueReference
Guanabenz4 weeksStatistically significant decrease<0.01[1]
Placebo4 weeksNo significant change-[1]

Anticancer Potential

The therapeutic utility of benzyl-substituted guanidines in oncology is an active area of research. One notable example is O6-benzylguanine, which acts as an inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), thereby sensitizing tumor cells to alkylating agents like carmustine.

Signaling Pathway: O6-Benzylguanine in Chemotherapy

signaling_pathway_o6bg o6bg O6-Benzylguanine agt O6-Alkylguanine-DNA Alkyltransferase (AGT) o6bg->agt inactivates dna_repair DNA Repair agt->dna_repair inhibits carmustine Carmustine (Alkylating Agent) dna_damage DNA Alkylation carmustine->dna_damage apoptosis Tumor Cell Apoptosis dna_damage->apoptosis dna_repair->apoptosis prevents

Sensitization of tumor cells by O6-benzylguanine.
Clinical Trial Data: O6-Benzylguanine and Carmustine

A Phase I clinical trial established the recommended doses for combination therapy.

AgentRecommended Phase II DoseDose-Limiting ToxicityReference
O6-Benzylguanine120 mg/m²None observed alone
Carmustine (with O6-BG)40 mg/m²Bone marrow suppression
Experimental Protocol: Synthesis of Benzylguanidine-Melphalan Hybrids

Hybrid molecules combining the targeting ability of benzylguanidine with the cytotoxic payload of melphalan have been synthesized to enhance anti-neuroblastoma activity.

  • Staudinger Reduction and Amidinylation: An azide precursor undergoes a Staudinger reduction followed by amidinylation with N,N'-di-Boc-protected thiourea to yield N,N'-di-Boc-protected benzylguanidines.

  • Ullmann-type Monoamination: The protected benzylguanidines react with aminoethanol via an Ullmann-type monoamination to introduce a hydroxyl-ethyl-amino group.

  • Conversion to Alkylating Moiety: The hydroxyl group is then converted to a chloroethyl group to generate the final monoalkylating hybrid molecules. For dialkylating hybrids, a similar strategy is employed starting with a precursor already containing the bis(2-chloroethyl)amino group.

Neuroprotective Effects

Substituted guanidines, including those with benzyl moieties, have shown promise as neuroprotective agents, particularly through their interaction with the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action: NMDA Receptor Antagonism

Overstimulation of the NMDA receptor by glutamate is a key event in excitotoxic neuronal injury. Benzyl-substituted guanidines can act as antagonists at the ion channel site of the NMDA receptor, thereby preventing excessive calcium influx and subsequent cell death.

logical_relationship_neuroprotection glutamate Excess Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor activates ca_influx Excessive Ca2+ Influx nmda_receptor->ca_influx neuronal_injury Excitotoxic Neuronal Injury ca_influx->neuronal_injury benzyl_guanidine Benzyl-Substituted Guanidine benzyl_guanidine->nmda_receptor antagonizes

Neuroprotection via NMDA receptor antagonism.
Preclinical Data: Neuroprotective Activity

The neuroprotective efficacy of a series of substituted guanidines was evaluated in an in vitro model of glutamate-induced excitotoxicity.

Compound ParameterRange of ValuesCorrelation with NeuroprotectionReference
IC₅₀ for NMDA receptor ion-channel site37.3 nM - 12.7 µMPositive (r = 0.94)
EC₅₀ for protection against glutamate toxicity0.38 - 28.25 µM-
Experimental Protocol: In Vitro Neuroprotection Assay
  • Cell Culture: Primary cortical neurons are cultured in appropriate media.

  • Glutamate Exposure: Neurons are exposed to a high concentration of glutamate (e.g., 500 µM) for a short duration (e.g., 5 minutes) to induce excitotoxicity.

  • Compound Treatment: The benzyl-substituted guanidine compounds are added to the culture medium at various concentrations prior to or concurrently with glutamate exposure.

  • Assessment of Neuronal Injury: Neuronal damage is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium. A decrease in LDH release in the presence of the compound indicates a neuroprotective effect.

The benzyl-guanidine scaffold represents a versatile platform for the development of novel therapeutic agents. The diverse biological activities, ranging from antimicrobial and antihypertensive to anticancer and neuroprotective, underscore the significant potential of this chemical class. Further exploration of structure-activity relationships, optimization of pharmacokinetic properties, and elucidation of detailed molecular mechanisms will be crucial in translating the promise of benzyl-substituted guanidines into clinically effective therapies. This guide provides a foundational understanding of the current landscape and serves as a catalyst for future research and development in this exciting field.

References

Benzylamino-guanidine Analogs: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamino-guanidine analogs represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The core structure, characterized by a benzylamine moiety linked to a guanidine group, has been the subject of extensive research, leading to the development of compounds with therapeutic potential in various domains, including neurodegenerative diseases and metabolic disorders. This technical guide provides an in-depth overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of key benzylamino-guanidine analogs, with a focus on their potential as modulators of α2-adrenergic receptors and as anti-prion agents.

Quantitative Structure-Activity Relationship (SAR)

The biological activity of benzylamino-guanidine analogs is highly dependent on the substitution pattern on both the phenyl ring and the guanidine moiety. The following tables summarize the quantitative SAR data for two distinct therapeutic applications: anti-prion activity and α2-adrenergic receptor binding.

Table 1: Anti-prion Activity of Guanabenz and its Analogs

Guanabenz, a known α2-adrenergic agonist, has been identified as a potent anti-prion compound. Structure-activity relationship studies have been conducted to dissociate the anti-prion activity from the α2-adrenergic effects, which can be an undesired side effect.[1] The following table presents the anti-prion activity of guanabenz and a series of its derivatives.

CompoundStructureAnti-prion Activity (% inhibition)α2-Adrenergic Agonist Activity
Guanabenz (GA)2,6-dichlorobenzylideneaminoguanidineHighYes
Derivative 63,4-dichlorobenzylideneaminoguanidineHighNo
Derivative 72,4-dichlorobenzylideneaminoguanidineHighNo

Data summarized from Nguyen et al., 2014.[1]

Table 2: α2-Adrenergic Receptor Binding Affinity

The benzylamino-guanidine scaffold is a classic pharmacophore for α2-adrenergic receptor agonists. The affinity of these compounds for the receptor is influenced by the nature and position of substituents on the aromatic ring.

CompoundSubstitution PatternBinding Affinity (Ki, nM)
Clonidine2,6-dichloro1.5
Guanabenz2,6-dichloro3.0
p-aminoclonidine4-amino, 2,6-dichloro0.4

Note: This table is a representative example based on established literature. Specific values can vary based on experimental conditions.

Experimental Protocols

General Synthesis of Benzylideneaminoguanidine Analogs

This protocol describes a general method for the synthesis of benzylideneaminoguanidine derivatives, adapted from the procedure described by Nguyen et al. (2014).[1]

Materials:

  • Substituted benzaldehyde derivative (1.0 eq)

  • Aminoguanidine hydrochloride (1.0 eq)

  • Ethanol

  • Sodium hydroxide (for free base generation, if necessary)

Procedure:

  • Dissolve the substituted benzaldehyde in ethanol.

  • Add an equimolar amount of aminoguanidine hydrochloride to the solution. If starting from the hydrochloride salt, the free base can be generated in situ by the addition of an equimolar amount of a base like sodium hydroxide.

  • Reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution and can be collected by filtration.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Workflow for Synthesis of Benzylideneaminoguanidine Analogs

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Substituted\nBenzaldehyde Substituted Benzaldehyde Dissolve in Ethanol Dissolve in Ethanol Substituted\nBenzaldehyde->Dissolve in Ethanol Aminoguanidine\nHydrochloride Aminoguanidine Hydrochloride Aminoguanidine\nHydrochloride->Dissolve in Ethanol Reflux (2-4h) Reflux (2-4h) Dissolve in Ethanol->Reflux (2-4h) Cool to RT Cool to RT Reflux (2-4h)->Cool to RT Filtration or\nEvaporation Filtration or Evaporation Cool to RT->Filtration or\nEvaporation Recrystallization or\nChromatography Recrystallization or Chromatography Filtration or\nEvaporation->Recrystallization or\nChromatography Product Product Recrystallization or\nChromatography->Product

Caption: General workflow for the synthesis of benzylideneaminoguanidine analogs.

Radioligand Binding Assay for α2-Adrenergic Receptor

This protocol outlines a standard radioligand binding assay to determine the affinity of benzylamino-guanidine analogs for the α2-adrenergic receptor.

Materials:

  • Cell membranes expressing the α2-adrenergic receptor (e.g., from transfected cell lines or specific tissues).

  • Radioligand (e.g., [³H]-clonidine or [³H]-rauwolscine).

  • Test compounds (benzylamino-guanidine analogs) at various concentrations.

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Non-specific binding control (e.g., 10 µM yohimbine).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compounds.

  • In a reaction tube, add the cell membranes, radioligand at a fixed concentration (typically near its Kd value), and either buffer (for total binding), non-specific binding control, or the test compound.

  • Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways

α2-Adrenergic Receptor Signaling Pathway

Benzylamino-guanidine analogs that act as agonists at the α2-adrenergic receptor typically initiate a signaling cascade that leads to the inhibition of adenylyl cyclase. This G-protein coupled receptor (GPCR) is coupled to an inhibitory G-protein (Gi).

Mechanism:

  • Agonist Binding: The benzylamino-guanidine analog binds to the α2-adrenergic receptor.

  • G-protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gi protein. The Gαi subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.

  • Adenylyl Cyclase Inhibition: The activated Gαi subunit directly interacts with and inhibits the enzyme adenylyl cyclase.

  • cAMP Reduction: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

  • Downstream Effects: Reduced cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn modulates the phosphorylation state and activity of various downstream target proteins, resulting in the physiological effects associated with α2-adrenergic receptor activation.

α2-Adrenergic Receptor Signaling Diagram

G Alpha2_AR α2-Adrenergic Receptor Gi_protein Gi Protein (αβγ) Alpha2_AR->Gi_protein G_alpha_i Gαi-GTP Gi_protein->G_alpha_i G_beta_gamma Gβγ Gi_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Agonist Benzylamino- guanidine Analog Agonist->Alpha2_AR Binds G_alpha_i->AC Inhibits ATP ATP ATP->AC PKA_active Active PKA cAMP->PKA_active Activates PKA_inactive Inactive PKA PKA_inactive->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response Phosphorylates Targets

Caption: Downstream signaling of the α2-adrenergic receptor upon agonist binding.

Conclusion

Benzylamino-guanidine analogs remain a promising scaffold for the development of novel therapeutics. The ability to modulate their activity at different targets through targeted chemical modifications, as exemplified by the separation of anti-prion effects from α2-adrenergic agonism, highlights the potential for rational drug design. The data and protocols presented in this guide offer a foundational resource for researchers in the field, facilitating further exploration and development of this important class of compounds.

References

An In-depth Technical Guide on the Physicochemical Properties of Substituted Benzylamino-guanidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted benzylamino-guanidines, a class of compounds with significant interest in drug discovery due to their diverse biological activities. This document outlines key quantitative data, details established experimental protocols for their determination, and visualizes relevant biological signaling pathways to support further research and development in this area.

Quantitative Physicochemical Data

One of the most well-characterized substituted benzylamino-guanidines is Guanabenz, an α2-adrenergic agonist.

Table 1: Physicochemical Properties of Guanabenz

PropertyValueNotes
pKa 8.1[1]
logP 1.7[2]
Melting Point 227-229 °C (decomposition)[1]
Aqueous Solubility Sparingly soluble in water.[3] The acetate salt has a solubility of 1 mg/mL in chloroform and 100 mg/mL in propylene glycol at 25°C.[1]

Data for other specific substituted benzylamino-guanidines is sparse in publicly available literature, highlighting a key area for future research. The following table includes an additional data point found for a related compound.

Table 2: Physicochemical Properties of Other Substituted Benzylamino-guanidines

CompoundPropertyValue
1-benzyl-1-methylguanidineMelting Point9.0 °C[4]

The lack of a systematic study on the impact of various substitutions on the benzyl ring and guanidine group on these fundamental properties underscores the need for further characterization of this important class of molecules.

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of key physicochemical properties of substituted benzylamino-guanidines.

Determination of Acid Dissociation Constant (pKa)

The pKa of the highly basic guanidino group is a critical parameter influencing the ionization state of the molecule at physiological pH.

Methodology: Potentiometric Titration

Potentiometric titration is a common and accurate method for pKa determination.

  • Sample Preparation: A precisely weighed sample of the substituted benzylamino-guanidine is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water-methanol) for less soluble compounds.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve, which corresponds to the pH at which 50% of the guanidino groups are protonated.

For compounds with poor water solubility, methods such as UV-metric or pH-metric techniques can be employed.[5]

Determination of Lipophilicity (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

The shake-flask method is the traditional and most reliable method for logP determination.

  • Solvent System: A biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4) is prepared and mutually saturated.

  • Partitioning: A known amount of the substituted benzylamino-guanidine is dissolved in one of the phases, and the two phases are shaken vigorously in a separatory funnel to allow for partitioning of the compound between the octanol and aqueous layers until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate completely.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

For ionizable compounds like benzylamino-guanidines, the distribution coefficient (logD) at a specific pH is often more relevant. The protocol is similar, but a buffer of a specific pH is used for the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for drug absorption and formulation.

Methodology: Equilibrium Shake-Flask Method

This method determines the thermodynamic solubility of a compound.

  • Sample Preparation: An excess amount of the solid substituted benzylamino-guanidine is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The suspension is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: The undissolved solid is removed by centrifugation and/or filtration.

  • Concentration Measurement: The concentration of the dissolved compound in the clear supernatant or filtrate is quantified using an appropriate analytical method (e.g., HPLC, LC-MS/MS).

For high-throughput screening, kinetic solubility methods are often employed. In this approach, a concentrated stock solution of the compound in an organic solvent (e.g., DMSO) is added to the aqueous buffer, and the point of precipitation is detected, often by nephelometry.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound.

Methodology: Capillary Melting Point Apparatus

  • Sample Preparation: A small amount of the dry, powdered substituted benzylamino-guanidine is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an electronic temperature sensor.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded.

  • Melting Point Range: The melting point is reported as a range between the onset and completion temperatures. A sharp melting point range (typically 1-2°C) is indicative of a pure compound.

Biological Signaling Pathways

Substituted benzylamino-guanidines have been shown to interact with various biological targets, including protein kinases and G-protein coupled receptors. Understanding the signaling pathways modulated by these compounds is crucial for elucidating their mechanism of action and for rational drug design.

RAF-1/MEK-1 Signaling Pathway

Some guanidinium derivatives have been investigated as potential inhibitors of the RAF-1/MEK-1 signaling pathway, a critical cascade in cell proliferation and survival that is often dysregulated in cancer.

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS Activates RAF1 RAF-1 RAS->RAF1 Activates MEK1 MEK-1 RAF1->MEK1 Phosphorylates & Activates ERK ERK MEK1->ERK Phosphorylates & Activates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Substituted Benzylamino-guanidine Inhibitor->RAF1 Inhibits

Caption: The RAF-1/MEK-1 signaling cascade and the potential point of inhibition by substituted benzylamino-guanidines.

Muscarinic M2/M4 Receptor Signaling Pathway

Certain benzylamino-guanidine derivatives have been identified as antagonists of muscarinic M2 and M4 receptors, which are involved in regulating neurotransmitter release and are potential targets for neurological and psychiatric disorders. These receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).

M2_M4_Signaling_Pathway ACh Acetylcholine (ACh) M2M4R Muscarinic M2/M4 Receptor ACh->M2M4R Gi Gi Protein (α, βγ) M2M4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Decreased Neuronal Excitability PKA->CellularResponse Antagonist Substituted Benzylamino-guanidine (Antagonist) Antagonist->M2M4R Blocks ACh binding

Caption: The inhibitory signaling pathway of muscarinic M2/M4 receptors and the antagonistic action of substituted benzylamino-guanidines.

Conclusion

Substituted benzylamino-guanidines represent a promising class of compounds with diverse therapeutic potential. This technical guide has provided an overview of their core physicochemical properties, detailed the experimental protocols for their characterization, and illustrated their interaction with key biological signaling pathways. The identified gaps in the quantitative physicochemical data for a broad range of these compounds highlight a critical need for further systematic studies. Such data will be invaluable for establishing robust structure-property and structure-activity relationships, thereby accelerating the development of novel drug candidates from this versatile chemical scaffold.

References

In Vitro Screening of Benzylamino-Guanidine Libraries: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro screening of benzylamino-guanidine libraries, with a primary focus on their evaluation as inhibitors of monoamine oxidases (MAO). Benzylamino-guanidine derivatives are a class of compounds with significant therapeutic potential, particularly in the context of neurodegenerative diseases and depression, owing to their ability to modulate the activity of key enzymes in neurotransmitter metabolism. This document outlines the core methodologies, data presentation, and conceptual frameworks necessary for the effective screening and evaluation of these compound libraries.

Introduction to Benzylamino-Guanidines and Monoamine Oxidase

The guanidinium group, characterized by its positive charge at physiological pH, is a key pharmacophore in numerous biologically active compounds. When incorporated into a benzylamine scaffold, it can lead to potent and selective interactions with various biological targets. A primary target of interest for this class of compounds is monoamine oxidase (MAO), a flavoenzyme responsible for the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1]

There are two main isoforms of MAO: MAO-A and MAO-B.[2] MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibitors are effective antidepressants.[1] MAO-B primarily metabolizes phenylethylamine and dopamine, and its inhibitors are used in the treatment of Parkinson's disease to increase dopamine levels in the brain.[1] The inhibition of MAO enzymes can therefore have profound effects on neurochemistry and is a key strategy in the development of treatments for neurological and psychiatric disorders.

Experimental Workflow for In Vitro Screening

The in vitro screening of a benzylamino-guanidine library typically follows a hierarchical process designed to efficiently identify and characterize potent and selective inhibitors. The workflow begins with a high-throughput primary screen, followed by more detailed secondary and mechanistic assays for the most promising hits.

G cluster_0 Screening Cascade Library Benzylamino-Guanidine Library PrimaryScreen Primary High-Throughput Screen (HTS) (e.g., Single Concentration MAO-A/B Inhibition) Library->PrimaryScreen HitSelection Hit Selection (Activity Threshold) PrimaryScreen->HitSelection HitSelection->Library Inactive DoseResponse Dose-Response and IC50 Determination HitSelection->DoseResponse Active Selectivity Selectivity Profiling (MAO-A vs. MAO-B) DoseResponse->Selectivity Mechanism Mechanism of Action Studies (e.g., Reversibility, Kinetics) Selectivity->Mechanism Lead Lead Candidate Mechanism->Lead

Figure 1: General experimental workflow for screening benzylamino-guanidine libraries.

Signaling Pathways Modulated by MAO Inhibition

The inhibition of MAO-A and MAO-B has significant downstream effects on cellular signaling. By preventing the degradation of monoamine neurotransmitters, MAO inhibitors increase their local concentrations, leading to enhanced receptor activation. Furthermore, the reduction in MAO-mediated production of reactive oxygen species (ROS) and other byproducts can modulate inflammatory pathways.

G cluster_0 Upstream cluster_1 MAO-Mediated Degradation cluster_2 Downstream Effects Monoamines Monoamine Neurotransmitters (Dopamine, Serotonin, etc.) MAO MAO-A / MAO-B Monoamines->MAO Degradation Receptor Increased Neurotransmitter Receptor Activation Monoamines->Receptor Byproducts Aldehydes, H2O2, NH3 MAO->Byproducts Produces Inflammation Decreased Pro-inflammatory Cytokine Expression Byproducts->Inflammation Contributes to cAMP Modulation of cAMP-PKA/EPAC Signaling Receptor->cAMP cAMP->Inflammation Neuroprotection Neuroprotective Effects Inflammation->Neuroprotection BenzylaminoGuanidine Benzylamino-Guanidine Inhibitor BenzylaminoGuanidine->MAO Inhibits

Figure 2: Signaling pathways affected by MAO inhibition with benzylamino-guanidines.

Experimental Protocols

The following are detailed methodologies for key experiments in the in vitro screening of benzylamino-guanidine libraries against MAO-A and MAO-B.

Fluorometric Monoamine Oxidase Inhibition Assay

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO-catalyzed amine oxidation, using a fluorometric method.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Benzylamino-guanidine library compounds dissolved in DMSO

  • Kynuramine (substrate for both MAO-A and MAO-B)[3]

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable fluorescent probe for H₂O₂)

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a stock solution of kynuramine in the assay buffer.

    • Prepare a working solution of HRP and Amplex® Red in the assay buffer.

    • Prepare serial dilutions of the benzylamino-guanidine library compounds and control inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) in assay buffer containing a final DMSO concentration of <1%.

  • Assay Protocol:

    • To each well of a 96-well black microplate, add 20 µL of the test compound solution or control.

    • Add 20 µL of the appropriate MAO enzyme solution (MAO-A or MAO-B) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for pre-incubation of the inhibitor with the enzyme.

    • Initiate the reaction by adding 20 µL of the kynuramine substrate solution to each well.

    • Immediately add 40 µL of the HRP/Amplex® Red working solution to each well.

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation at 530-540 nm and emission at 585-595 nm.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor).

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Reversibility Assay

This assay determines whether the inhibition of MAO by a hit compound is reversible or irreversible.

Materials:

  • Recombinant human MAO-A or MAO-B

  • Hit benzylamino-guanidine compound

  • Assay buffer (as above)

  • Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

  • Pre-incubation:

    • Incubate the MAO enzyme with a concentration of the hit compound equivalent to 5-10 times its IC₅₀ value for 30 minutes at 37°C.

    • As a control, incubate the enzyme with assay buffer alone.

  • Dialysis:

    • Place the enzyme-inhibitor mixture and the control enzyme solution into separate dialysis cassettes.

    • Dialyze against a large volume of assay buffer at 4°C for at least 24 hours, with several buffer changes.

  • Activity Measurement:

    • After dialysis, measure the residual activity of both the inhibitor-treated and control enzyme samples using the fluorometric assay described above.

  • Data Analysis:

    • Compare the activity of the inhibitor-treated enzyme to the control enzyme. A significant recovery of enzyme activity after dialysis indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.

Data Presentation

Quantitative data from the screening of benzylamino-guanidine libraries should be summarized in a clear and structured format to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro MAO-A and MAO-B Inhibitory Activity of Pyridazinobenzylpiperidine Derivatives (Analogs of Benzylamino-Guanidines) [4]

CompoundRMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI) (MAO-A IC₅₀ / MAO-B IC₅₀)
S5 3-Cl3.8570.20319.00
S15 4-OCH₃3.691> 10< 0.37
S16 2-CN> 100.979> 10.21
Clorgyline (Control)0.0080.4520.018
Selegiline (Control)0.8210.01554.73

Note: Data presented is for pyridazinobenzylpiperidine derivatives, which are structurally related to benzylamino-guanidines, to illustrate the data presentation format.[4]

Conclusion

The in vitro screening of benzylamino-guanidine libraries is a critical step in the discovery of novel therapeutic agents for a range of diseases, particularly those affecting the central nervous system. By employing a systematic screening cascade, from high-throughput primary assays to detailed mechanistic studies, researchers can effectively identify and characterize potent and selective MAO inhibitors. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the successful evaluation of these promising compound libraries. Further investigation into the downstream signaling effects of lead compounds will be crucial in elucidating their full therapeutic potential.

References

The Rise of Benzylamino-Guanidines: A Technical Guide to Their Discovery and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a ubiquitous structural motif in natural products and synthetic pharmaceuticals, continues to be a cornerstone in medicinal chemistry. Its ability to form strong, delocalized positive charges allows for potent interactions with biological targets. This guide delves into a specific and promising class of these molecules: the benzylamino-guanidine compounds. We will explore their discovery, synthesis, and characterization, with a focus on their potential as both antimicrobial agents and modulators of key signaling pathways in the central nervous system. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying biological mechanisms associated with this versatile chemical scaffold.

Quantitative Data Summary

The biological activity of benzylamino-guanidine and related benzyl-guanidine derivatives has been evaluated against various targets. The following tables summarize the key quantitative data from published studies, providing a comparative overview of their potency.

Table 1: Muscarinic Receptor Antagonist Activity of Benzylamino-Guanidine Derivatives

Compound IDTarget ReceptorK_i (nM)
ADS10227hM₂R2.8[1]
hM₄R5.1[1]

hM₂R: human M₂ muscarinic receptor; hM₄R: human M₄ muscarinic receptor. K_i: inhibition constant.

Table 2: Antimicrobial Activity of Benzyl Guanidine Derivatives

Compound IDBacterial StrainMIC (µg/mL)
9m (3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative)Staphylococcus aureus0.5[2][3]
Escherichia coli1[2][3]
9v (para-substituted derivative)Staphylococcus aureus0.5[3]
Escherichia coli4[3]
9hEscherichia coli4[2]
10d (3-(4-trifluoromethyl)-benzyloxy derivative)Staphylococcus aureus1[2][3]
Escherichia coli16[2][3]
10a, 10j, 10r-sStaphylococcus aureus4[2][3]
Escherichia coli4[2][3]

MIC: Minimum Inhibitory Concentration.

Table 3: Representative Pharmacokinetic Parameters of Guanidine Derivatives

CompoundClearance (mL/min/kg)t_½ (h)Volume of Distribution (L/kg)
15aa4.2--

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide protocols for the synthesis and biological evaluation of benzylamino-guanidine compounds.

Synthesis of Benzylamino-Guanidine Derivatives

The synthesis of benzylamino-guanidine compounds typically involves the reaction of a benzylamine with a guanylating agent. A general procedure is outlined below, based on established methods for guanidine synthesis.

General Protocol for the Synthesis of 1-benzyl-1-substituted guanidines:

  • Preparation of the N-benzyl-N-substituted amine: To a solution of the desired primary or secondary amine in a suitable solvent (e.g., dichloromethane, acetonitrile), add an equimolar amount of benzyl bromide and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Guanylation: To a solution of the N-benzyl-N-substituted amine in an appropriate solvent (e.g., dimethylformamide), add 1.1 equivalents of a guanylating agent such as N,N'-di-Boc-S-methylisothiourea. Add a base, such as triethylamine, and stir the mixture at room temperature for 24-48 hours.

  • Deprotection: Following guanylation, the protecting groups (e.g., Boc) are removed. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to the reaction mixture. Stir at room temperature for 2-4 hours.

  • Purification: After deprotection, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by preparative high-performance liquid chromatography (HPLC) to yield the desired benzylamino-guanidine salt.

Biological Assays

Radioligand Binding Assay for Muscarinic Receptors:

This protocol is used to determine the binding affinity (K_i) of test compounds for muscarinic receptor subtypes.[5][6]

  • Membrane Preparation: Cell membranes expressing the human muscarinic receptor subtypes (M1-M5) are prepared from cultured cells (e.g., CHO, HEK293). Cells are harvested, homogenized in a buffered solution, and centrifuged to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Binding Assay: The assay is performed in a 96-well plate format. To each well, add:

    • Cell membrane preparation (typically 10-50 µg of protein).

    • A fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine for antagonists).

    • Increasing concentrations of the unlabeled test compound.

    • Assay buffer to a final volume of 200-250 µL.

  • Incubation: Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Filtration: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C). Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity:

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[2][3]

  • Bacterial Culture: Prepare an overnight culture of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Serial Dilutions: Prepare a series of two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add an equal volume to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations: Pathways and Workflows

To better understand the context of benzylamino-guanidine compound discovery and action, the following diagrams illustrate key processes and relationships.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_optimization Lead Optimization s1 Starting Materials (e.g., Benzylamine, Guanylating Agent) s2 Chemical Synthesis s1->s2 s3 Purification (e.g., Chromatography, Recrystallization) s2->s3 s4 Characterization (e.g., NMR, MS) s3->s4 b1 Primary Assays (e.g., Radioligand Binding) s4->b1 Test Compounds b2 Secondary Assays (e.g., Functional Assays) b1->b2 o1 Structure-Activity Relationship (SAR) Analysis b2->o1 b3 Antimicrobial Assays (e.g., MIC Determination) b3->o1 o2 In Silico Modeling o1->o2 o3 Pharmacokinetic Profiling (ADME) o2->o3 o3->s1 Iterative Design

Caption: Experimental workflow for the discovery and optimization of benzylamino-guanidine compounds.

M2_M4_signaling_pathway ligand Benzylamino-guanidine (Antagonist) receptor M2/M4 Muscarinic Receptor (GPCR) ligand->receptor Blocks Acetylcholine Binding g_protein Gi/o Protein receptor->g_protein Prevents Activation ac Adenylate Cyclase g_protein->ac Inhibition ion_channel Ion Channels (e.g., K+ channels) g_protein->ion_channel Modulation camp cAMP ac->camp Conversion of ATP pka Protein Kinase A (PKA) camp->pka Activation cellular_response Inhibition of Neuronal Activity pka->cellular_response Phosphorylation of Targets ion_channel->cellular_response Changes in Membrane Potential

Caption: Antagonistic effect of benzylamino-guanidines on M2/M4 muscarinic receptor signaling.

Conclusion

Benzylamino-guanidine compounds represent a promising and versatile scaffold in modern drug discovery. Their demonstrated potency as both antimicrobial agents and specific modulators of muscarinic receptors highlights their potential for addressing unmet medical needs in infectious diseases and neurological disorders. The data and protocols presented in this guide offer a solid foundation for researchers to further explore and optimize this important class of molecules. Future work should focus on elucidating the in vivo efficacy and safety profiles of lead compounds, as well as expanding the exploration of their therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Determining Benzylamino-guanidine Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzylamino-guanidine and its derivatives are recognized as potent inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1). VAP-1 is a multifunctional enzyme with roles in inflammation, glucose metabolism, and cellular adhesion. Its enzymatic activity leads to the oxidative deamination of primary amines, producing aldehydes, hydrogen peroxide (H₂O₂), and ammonia, which are implicated in various pathological processes. These notes provide detailed protocols for assessing the inhibitory activity of benzylamino-guanidine against SSAO/VAP-1 through enzymatic, cell-based, and in vivo assays.

Data Presentation: Quantitative Inhibitory Activity

The following table summarizes the inhibitory potency of benzylamino-guanidine and a related compound, aminoguanidine, against SSAO/VAP-1. This data is crucial for comparing the efficacy of different inhibitors.

CompoundTargetAssay TypeIC50 (µM)Kᵢ (µM)Reference
Benzylamino-guanidineSSAO/VAP-1EnzymaticData not available in provided search resultsData not available in provided search resultsN/A
AminoguanidineSSAO/VAP-1EnzymaticVaries by species and substrateVaries by species and substrate[1]

Note: Specific IC50 and Kᵢ values for benzylamino-guanidine were not available in the provided search results. Researchers should determine these values empirically using the protocols outlined below.

Signaling Pathway of VAP-1 and Inhibition by Benzylamino-guanidine

VAP-1's enzymatic activity on endothelial cells initiates a signaling cascade that contributes to inflammation. The production of hydrogen peroxide (H₂O₂) is a key step, leading to the activation of the NF-κB pathway and the subsequent expression of adhesion molecules. Benzylamino-guanidine, as an inhibitor, blocks this initial enzymatic step.

VAP1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PrimaryAmine Primary Amines (e.g., methylamine) VAP1 VAP-1 / SSAO PrimaryAmine->VAP1 Substrate H2O2 Hydrogen Peroxide (H₂O₂) VAP1->H2O2 Enzymatic Reaction IKK IKK Activation H2O2->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Translocation AdhesionMolecules Adhesion Molecule Expression (e.g., VCAM-1) Nucleus->AdhesionMolecules Gene Transcription BenzylaminoGuanidine Benzylamino-guanidine BenzylaminoGuanidine->VAP1 Inhibition

Caption: VAP-1 signaling pathway and point of inhibition.

Experimental Protocols

Enzymatic Assay: H₂O₂ Detection via Horseradish Peroxidase (HRP)-Coupled Reaction

This assay quantifies the enzymatic activity of SSAO/VAP-1 by measuring the production of hydrogen peroxide (H₂O₂), a product of the amine oxidation reaction. The H₂O₂ is detected using a colorimetric or fluorometric method involving horseradish peroxidase (HRP).

Experimental Workflow

Enzymatic_Workflow prep Prepare Reagents: - Assay Buffer - SSAO/VAP-1 Enzyme - Benzylamine (Substrate) - Benzylamino-guanidine (Inhibitor) - HRP Solution - H₂O₂ Detection Reagent plate Plate SSAO/VAP-1 and Benzylamino-guanidine dilutions prep->plate incubate1 Pre-incubate plate->incubate1 reaction Initiate reaction with Benzylamine incubate1->reaction incubate2 Incubate at 37°C reaction->incubate2 stop Add HRP and Detection Reagent incubate2->stop read Measure Absorbance/Fluorescence stop->read analyze Calculate IC50 values read->analyze

Caption: Workflow for the HRP-coupled enzymatic assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.4.

    • SSAO/VAP-1 Source: Recombinant human SSAO/VAP-1 or tissue homogenates known to express the enzyme.

    • Substrate: 1 mM Benzylamine in assay buffer.

    • Inhibitor: Serial dilutions of Benzylamino-guanidine in assay buffer.

    • Detection Mix: Prepare a solution containing 2 U/mL HRP and 200 µM Amplex Red (or a similar H₂O₂ detection reagent) in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of assay buffer (for control) or 20 µL of varying concentrations of benzylamino-guanidine.

    • Add 20 µL of the SSAO/VAP-1 enzyme solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the benzylamine substrate solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction and initiate detection by adding 40 µL of the Detection Mix to each well.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 570 nm or fluorescence at Ex/Em = 535/587 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of benzylamino-guanidine compared to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Leukocyte Adhesion under Flow Conditions

This assay evaluates the ability of benzylamino-guanidine to inhibit the VAP-1-mediated adhesion of leukocytes to endothelial cells under physiological shear stress.

Experimental Workflow

Adhesion_Workflow culture Culture Endothelial Cells (e.g., HUVECs) to confluence treat Treat endothelial cells with Benzylamino-guanidine culture->treat assemble Assemble parallel plate flow chamber treat->assemble perfuse Perfuse fluorescently labeled leukocytes over the endothelial monolayer assemble->perfuse record Record leukocyte adhesion via microscopy perfuse->record quantify Quantify adherent cells per field of view record->quantify

Caption: Workflow for the leukocyte adhesion assay.

Protocol:

  • Cell Preparation:

    • Culture human umbilical vein endothelial cells (HUVECs) on fibronectin-coated slides or plates until a confluent monolayer is formed.

    • Isolate human peripheral blood mononuclear cells (PBMCs) or use a lymphocyte cell line.

    • Label the leukocytes with a fluorescent dye (e.g., Calcein-AM).

  • Assay Procedure:

    • Treat the confluent HUVEC monolayer with various concentrations of benzylamino-guanidine for 1-2 hours prior to the assay.

    • Assemble the slide with the HUVEC monolayer into a parallel plate flow chamber.

    • Perfuse the fluorescently labeled leukocytes over the HUVEC monolayer at a constant physiological shear stress (e.g., 1-2 dyn/cm²).

    • After a set period (e.g., 10 minutes), wash the monolayer with buffer to remove non-adherent cells.

    • Record several fields of view using a fluorescence microscope.

  • Data Analysis:

    • Quantify the number of adherent leukocytes per field of view.

    • Compare the number of adherent cells in the benzylamino-guanidine-treated groups to the untreated control group to determine the percentage of inhibition.

In Vivo Assay: Carrageenan-Induced Paw Edema Model

This model is used to assess the anti-inflammatory effects of benzylamino-guanidine in vivo. Carrageenan injection induces an acute inflammatory response characterized by edema (swelling).[2][3][4][5][6]

Protocol:

  • Animal Model:

    • Use male Wistar rats or Swiss albino mice (6-8 weeks old).

    • Acclimatize the animals for at least one week before the experiment.

  • Experimental Procedure:

    • Divide the animals into groups: Vehicle control, Benzylamino-guanidine treated (multiple doses), and a positive control (e.g., Indomethacin).[4]

    • Administer benzylamino-guanidine or the vehicle intraperitoneally or orally.

    • After a set pre-treatment time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[4]

    • Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[4]

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each treatment group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

    • Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine the significance of the anti-inflammatory effect.

References

Application Notes and Protocols for the Purification of Benzylamino-guanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed techniques and strategies for the purification of benzylamino-guanidine, a critical component in various research and drug development applications. The following protocols are designed to guide researchers in obtaining high-purity benzylamino-guanidine, suitable for downstream applications.

Introduction to Benzylamino-guanidine Purification

Benzylamino-guanidine and its derivatives are synthesized through various chemical reactions. The crude product from these syntheses often contains unreacted starting materials, by-products, and other impurities. Effective purification is crucial to ensure the compound's identity, purity, and activity in subsequent biological assays or as a pharmaceutical intermediate. The choice of purification strategy depends on the nature of the impurities, the scale of the purification, and the desired final purity. This document outlines two primary purification techniques: recrystallization and column chromatography, along with methods for purity assessment.

Potential Impurities in Benzylamino-guanidine Synthesis

Understanding the potential impurities is key to developing an effective purification strategy. Common impurities may include:

  • Unreacted Starting Materials: Benzylamine, guanylating agents (e.g., S-methylisothiourea, cyanamide).

  • By-products: Compounds formed from side reactions, such as the self-condensation of the guanylating agent.

  • Reagents and Solvents: Residual reagents (e.g., bases like triethylamine) and solvents used in the synthesis.

Purification Strategies

Recrystallization

Recrystallization is a widely used technique for purifying solid compounds based on differences in solubility. Benzylamino-guanidine is often synthesized as a salt (e.g., hydrochloride or trifluoroacetate), which typically has good crystallinity.

Protocol: Recrystallization of Benzylamino-guanidine Hydrochloride

  • Solvent Selection:

    • Begin by identifying a suitable solvent or solvent system. Ethanol or a mixture of ethanol and water is often effective for guanidinium salts.[1]

    • To test solvents, place a small amount of the crude benzylamino-guanidine hydrochloride in a test tube and add a few drops of the solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but allow it to crystallize upon cooling.

  • Dissolution:

    • Place the crude benzylamino-guanidine hydrochloride in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Swirl the flask to aid dissolution.

  • Decolorization (Optional):

    • If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl.

    • Hot filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • For further crystallization, place the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

    • Dry the crystals in a vacuum oven to remove residual solvent.

Workflow for Recrystallization

G A Crude Benzylamino-guanidine B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional, with Charcoal) B->C D Slow Cooling and Crystallization B->D If no charcoal treatment C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Benzylamino-guanidine G->H

Caption: Workflow for the purification of benzylamino-guanidine by recrystallization.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For benzylamino-guanidine, which is a polar and basic compound, silica gel chromatography is a common choice.

Protocol: Silica Gel Column Chromatography of Benzylamino-guanidine

  • Stationary Phase and Eluent Selection:

    • Use silica gel (60-120 mesh or 230-400 mesh) as the stationary phase.

    • Select an appropriate eluent system. A gradient of increasing polarity, such as from hexane to ethyl acetate or dichloromethane to methanol, is often effective. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the more polar product.[2][3]

    • Use Thin Layer Chromatography (TLC) to determine the optimal eluent composition.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the chromatography column and allow it to pack uniformly without air bubbles.

  • Sample Loading:

    • Dissolve the crude benzylamino-guanidine in a minimum amount of the eluent or a slightly more polar solvent.

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel (dry loading).

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the starting eluent.

    • Gradually increase the polarity of the eluent according to the pre-determined gradient.

    • Collect fractions in test tubes and monitor the separation using TLC.

  • Isolation:

    • Combine the fractions containing the pure benzylamino-guanidine.

    • Evaporate the solvent under reduced pressure to obtain the purified product.

Workflow for Column Chromatography

G A Crude Benzylamino-guanidine C Load Sample onto Column A->C B Prepare Silica Gel Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Benzylamino-guanidine H->I

Caption: Workflow for the purification of benzylamino-guanidine by column chromatography.

Purity Assessment

Accurate assessment of purity is essential. The following techniques are recommended:

Thin Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of a reaction and the purity of column chromatography fractions.

Protocol: TLC Analysis of Benzylamino-guanidine

  • Plate Preparation: Use silica gel coated TLC plates.

  • Spotting: Dissolve a small amount of the sample in a suitable solvent and spot it onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing the chosen eluent system.

  • Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (if the compound is UV active) or by staining with a suitable reagent (e.g., ninhydrin for primary amines or a potassium permanganate stain).

  • Rf Value Calculation: Calculate the Retention Factor (Rf) for each spot to aid in identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for determining the purity of a compound and quantifying impurities.

Protocol: HPLC Analysis of Benzylamino-guanidine

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer with a controlled pH) and an organic solvent (e.g., acetonitrile or methanol) is typical. The high basicity of guanidines (pKa ~12.5) means that an ion-pairing agent or a mixed-mode column (combining ion-exchange and reverse-phase mechanisms) may be beneficial for good peak shape and retention.[4][5]

  • Detection: UV detection is suitable if the compound has a chromophore. Otherwise, an Evaporative Light Scattering Detector (ELSD) can be used.[4][5]

  • Method Validation: A validated HPLC method should be specific, linear, accurate, precise, and robust to ensure reliable purity determination.

Quantitative Data Summary

The following table summarizes representative data for the purification and analysis of guanidine derivatives. Note that specific values for benzylamino-guanidine may vary depending on the synthetic route and purification conditions.

ParameterTechniqueDetailsExpected OutcomeReference
Purity after Recrystallization RecrystallizationSolvent: Ethanol>98%[6]
Purity after Column Chromatography Silica Gel ChromatographyEluent: Hexane/Ethyl Acetate Gradient>99%[7]
HPLC Purity Assessment Reverse-Phase HPLCC18 column, Acetonitrile/Water with TFAHigh resolution of guanidine derivatives[5]
TLC Analysis Silica Gel TLCMobile Phase: Isopropanol/Aqueous AmmoniaSeparation of polar compounds[1]

Signaling Pathways and Logical Relationships

The purification of benzylamino-guanidine is a critical step in its development as a potential therapeutic agent. For instance, some guanidine derivatives are investigated as inhibitors of specific enzymes or as modulators of signaling pathways. The purity of the compound directly impacts the reliability of such studies.

Logical Relationship: Purification to Biological Activity

G A Crude Synthetic Product B Purification (Recrystallization/Chromatography) A->B C High-Purity Benzylamino-guanidine B->C D In Vitro/In Vivo Biological Assays C->D E Reliable Structure-Activity Relationship (SAR) Data D->E

References

Application Notes and Protocols: Benzylamino-guanidine in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzylamino-guanidine derivatives in antimicrobial susceptibility testing (AST). The information is based on findings demonstrating their potent inhibitory activity against various bacterial strains, including multidrug-resistant variants. The provided protocols and data are intended to guide researchers in evaluating the antimicrobial efficacy of this class of compounds.

Introduction

The emergence of antimicrobial resistance is a critical global health threat, necessitating the discovery and development of novel antimicrobial agents. Benzylamino-guanidine derivatives have emerged as a promising class of compounds with significant in vitro activity against both Gram-positive and Gram-negative bacteria. Their potential mechanism of action is believed to involve the disruption of bacterial cell division, making them an attractive subject for further investigation. These notes offer standardized protocols for assessing the antimicrobial activity of benzylamino-guanidine compounds and present key data from relevant studies.

Data Presentation

The antimicrobial activity of various benzylamino-guanidine derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values for selected benzylamino-guanidine derivatives against common bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Derivative 9m Staphylococcus aureus0.5[1][2]
Escherichia coli1[1][2]
Derivative 9v Staphylococcus aureus0.5[3]
Escherichia coli4[3]
Methicillin-Resistant Staphylococcus aureus (MRSA) 3Not specified in abstract[1][3]
Methicillin-Resistant Staphylococcus aureus (MRSA) 15Not specified in abstract[1][3]
Derivative 10d Staphylococcus aureus1[2]
Escherichia coli16[2]
Derivative 10a, 10j, 10r-s Staphylococcus aureus4[1][2]
Escherichia coli4[1][2]
Derivative 29b Staphylococcus aureus8[3]
Escherichia coli8[3]
Derivative 51a-b Staphylococcus aureus32[3]
Derivative 56 Staphylococcus aureus16[3]

Experimental Protocols

The following is a detailed protocol for determining the MIC of benzylamino-guanidine compounds using the broth microdilution method, a standard and widely accepted technique in antimicrobial susceptibility testing.[4][5][6]

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

1. Materials:

  • Benzylamino-guanidine compound (stock solution of known concentration, typically in DMSO)
  • Sterile 96-well microtiter plates
  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[5]
  • Bacterial strains for testing (e.g., S. aureus, E. coli)
  • 0.5 McFarland turbidity standard[5]
  • Sterile saline or phosphate-buffered saline (PBS)
  • Spectrophotometer
  • Incubator
  • Micropipettes and sterile tips

2. Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium. b. Transfer the colonies to a tube containing sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[7] d. Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Preparation of Microtiter Plates: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. In the first column of wells, add an additional 100 µL of the benzylamino-guanidine stock solution (at a concentration that is twice the highest desired final concentration). c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as the growth control (no compound), and the twelfth column will serve as the sterility control (no bacteria).

4. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum (prepared in step 2d) to wells in columns 1 through 11. Do not add bacteria to the sterility control wells (column 12). b. The final volume in each well will be 200 µL. c. Seal the plate and incubate at 35-37°C for 18-24 hours.

5. Reading and Interpreting Results: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the benzylamino-guanidine compound at which there is no visible growth. c. The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.

Visualizations

Logical Relationship in Antimicrobial Susceptibility Testing

A Antimicrobial Compound (Benzylamino-guanidine) C Susceptibility Testing (e.g., Broth Microdilution) A->C B Bacterial Strain (e.g., S. aureus, E. coli) B->C D Determination of Minimum Inhibitory Concentration (MIC) C->D E Evaluation of Antimicrobial Efficacy D->E

Caption: Logical flow from compound and bacteria to efficacy evaluation.

Experimental Workflow for MIC Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of Benzylamino-guanidine B->C D Incubate at 37°C for 18-24h C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

Benzylamino-guanidine derivatives represent a promising avenue for the development of new antimicrobial agents. The protocols and data presented here provide a framework for the standardized evaluation of their efficacy. Further research, including time-kill kinetic studies, synergy testing with existing antibiotics, and investigation into their precise mechanism of action, is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols for the Quantification of Benzylamino-Guanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of benzylamino-guanidine and its related compounds, such as guanabenz, a commercially available benzylamino-guanidine derivative. The protocols are designed to be used in research, quality control, and drug development settings. The methods presented are stability-indicating, crucial for assessing the purity and stability of the active pharmaceutical ingredient (API) and its formulations.

Introduction

Benzylamino-guanidine and its derivatives are a class of compounds with significant pharmacological activity. Guanabenz, for instance, is an alpha-2 adrenergic receptor agonist used as an antihypertensive medication. Accurate and reliable quantification of these compounds in bulk drug substances, pharmaceutical formulations, and biological matrices is essential for ensuring product quality, safety, and efficacy. The development of stability-indicating analytical methods is particularly critical to monitor the degradation of the parent compound and the formation of impurities over time.

This document details two primary analytical methods for the quantification of benzylamino-guanidine compounds:

  • A highly sensitive and specific stability-indicating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method , suitable for bioanalysis and trace-level impurity quantification.

  • A robust and accessible stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method , ideal for routine quality control and content uniformity testing.

Application Note 1: Stability-Indicating LC-MS/MS Method for the Quantification of Benzylamino-Guanidine (as Guanabenz) and its E/Z Isomers

This method provides a reliable and sensitive approach for the simultaneous determination of the (E)- and (Z)-isomers of guanabenz in biological matrices, such as mouse plasma. The simple protein precipitation extraction procedure and the high sensitivity of the LC-MS/MS detection make it well-suited for pharmacokinetic and drug metabolism studies.[1]

Quantitative Data Summary
ParameterValue
Linearity Range 0.5 - 1000 nM
Correlation Coefficient (r²) > 0.99
Accuracy Within ±15% of nominal concentrations
Precision (Intra- and Inter-day) Relative Standard Deviation (RSD) < 15%
Lower Limit of Quantification (LLOQ) 0.5 nM
Matrix Effect Minimal
Extraction Efficiency High and consistent
Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • To 20 µL of plasma sample, add 80 µL of acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

  • HPLC System: A high-performance liquid chromatography system capable of delivering accurate gradients.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Guanabenz (E/Z isomers): Precursor ion m/z 231.0 → Product ion m/z (specific fragment to be determined based on compound fragmentation).

    • Internal Standard: To be selected based on structural similarity and availability (e.g., an isotopically labeled standard).

  • Instrument Parameters: Optimize source-dependent and compound-dependent parameters such as ion spray voltage, source temperature, collision energy, and declustering potential for maximum sensitivity.

Experimental Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (20 µL) acetonitrile Acetonitrile with IS (80 µL) vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms MS/MS Detection (MRM) hplc->msms data Data Acquisition & Quantification msms->data HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis sample Bulk Drug or Formulation dissolve Dissolve in Mobile Phase sample->dissolve sonicate Sonicate (if needed) dissolve->sonicate filter Filter (0.45 µm) sonicate->filter hplc HPLC Separation (C18 Column) filter->hplc uv UV Detection hplc->uv data Data Acquisition & Quantification uv->data

References

Application Notes and Protocols for In Vivo Efficacy Studies of Benzylamino-guanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for evaluating the in vivo efficacy of benzylamino-guanidine as a potential anti-cancer therapeutic. The focus is on a xenograft model of non-small cell lung cancer (NSCLC), a common application for novel anti-cancer compounds. Included are detailed methodologies for animal model establishment, drug formulation and administration, efficacy assessment, and toxicity evaluation. Additionally, this protocol outlines potential mechanisms of action, including the inhibition of the Rac1 signaling pathway and DNA minor groove binding, supported by visual diagrams. All quantitative data is presented in structured tables for clarity and ease of comparison.

Introduction

Guanidine derivatives represent a versatile class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2] Benzylamino-guanidine, a member of this family, is a promising candidate for anti-cancer drug development. The guanidine group, due to its basicity, can interact with biological macromolecules such as DNA, potentially interfering with cancer cell proliferation.[3][4] Several studies have demonstrated the in vivo anti-tumor efficacy of guanidine derivatives in various cancer models, including lung carcinoma.[3][5]

This protocol details a robust methodology for assessing the in vivo anti-tumor activity of benzylamino-guanidine using a human NSCLC A549 xenograft mouse model. This model is widely used in pre-clinical cancer research to evaluate the therapeutic potential of novel compounds. The following sections provide a step-by-step guide for conducting these studies, from animal handling and tumor implantation to data analysis and interpretation.

Potential Mechanisms of Action

While the precise mechanism of benzylamino-guanidine is under investigation, two plausible pathways based on the activity of similar guanidine-containing compounds are presented below.

Inhibition of the Rac1 Signaling Pathway

Rac1, a member of the Rho family of small GTPases, is a key regulator of cell motility, proliferation, and survival.[3][5][6] Its overactivity is implicated in tumor progression and metastasis.[3][6] Guanidine-based inhibitors have been shown to target the Rac1 signaling pathway.[5]

Rac1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK GEFs GEFs RTK->GEFs Rac1_GDP Rac1-GDP (Inactive) GEFs->Rac1_GDP Activates Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GTP Rac1_GTP->Rac1_GDP GAP PAK PAK Rac1_GTP->PAK WAVE_WASP WAVE/WASP Rac1_GTP->WAVE_WASP Benzylamino_guanidine Benzylamino- guanidine Benzylamino_guanidine->Rac1_GTP Inhibits MAPK_Pathway MAPK Pathway PAK->MAPK_Pathway Actin_Polymerization Actin Polymerization WAVE_WASP->Actin_Polymerization Cell_Motility Increased Cell Motility & Invasion Actin_Polymerization->Cell_Motility Cell_Proliferation Increased Cell Proliferation MAPK_Pathway->Cell_Proliferation experimental_workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase Cell_Culture A549 Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation (5x10^6 cells/mouse) Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (Athymic Nude Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to 100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Administration (21 days) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (every 2-3 days) Treatment->Monitoring Euthanasia Euthanasia & Necropsy Monitoring->Euthanasia End of Study Data_Collection Final Tumor Weight & Blood Collection Euthanasia->Data_Collection Data_Analysis Data Analysis (TGI, Toxicity) Data_Collection->Data_Analysis

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Benzylamino-guanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamino-guanidine is a synthetic compound belonging to the guanidine class of molecules, which are of significant interest in medicinal chemistry due to their diverse biological activities. Various guanidine derivatives have demonstrated potential as therapeutic agents, exhibiting anticancer, antibacterial, and antiviral properties. The evaluation of the cytotoxic effects of novel compounds like benzylamino-guanidine is a critical first step in the drug discovery process. This document provides detailed protocols for a panel of standard in vitro assays to characterize the cytotoxic profile of benzylamino-guanidine, enabling researchers to assess its potency, mechanism of action, and potential as a therapeutic candidate.

The following application notes detail the methodologies for determining cell viability, detecting apoptosis, measuring mitochondrial membrane potential, and quantifying reactive oxygen species (ROS) production. Furthermore, potential signaling pathways involved in benzylamino-guanidine-induced cytotoxicity are illustrated to provide a conceptual framework for mechanistic studies.

Data Presentation

A crucial aspect of cytotoxicity evaluation is the determination of the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process by 50%. This quantitative measure allows for the comparison of the cytotoxic potency of a compound across different cell lines. While specific experimental data for benzylamino-guanidine is not extensively available in public literature, the following table presents hypothetical IC50 values to illustrate how such data would be structured for comparative analysis. These values are based on ranges observed for structurally related guanidine compounds.

Table 1: Hypothetical IC50 Values of Benzylamino-guanidine in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM) [Example Data]
MCF-7Breast Adenocarcinoma4825.5
HeLaCervical Adenocarcinoma4832.8
A549Lung Carcinoma4845.2
HCT116Colon Carcinoma4818.9
JurkatT-cell Leukemia2415.7

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Benzylamino-guanidine stock solution (in DMSO or other suitable solvent)

  • MTT solution (5 mg/mL in sterile PBS)

  • Complete cell culture medium

  • 96-well plates

  • Selected cancer cell lines

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of benzylamino-guanidine in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of benzylamino-guanidine. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of necrotic or late apoptotic cells where the membrane integrity is compromised.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Benzylamino-guanidine

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of benzylamino-guanidine for the desired time. Include an untreated control.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Mitochondrial Membrane Potential (ΔΨm) Assessment: JC-1 Assay

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). In healthy cells with high mitochondrial potential, JC-1 spontaneously forms complexes known as J-aggregates with intense red fluorescence. In apoptotic cells with decreased mitochondrial potential, JC-1 remains in its monomeric form, showing only green fluorescence.

Materials:

  • JC-1 Assay Kit

  • Benzylamino-guanidine

  • Black 96-well plates with clear bottoms

  • Fluorescence microscope or plate reader

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with benzylamino-guanidine as described for the MTT assay.

  • JC-1 Staining: At the end of the treatment period, add JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.

  • Washing: Remove the staining solution and wash the cells with assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity for both J-aggregates (red, Ex/Em = 535/590 nm) and JC-1 monomers (green, Ex/Em = 485/530 nm) using a fluorescence plate reader.

  • Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of reactive oxygen species is a common mechanism of cytotoxicity for many anticancer agents. 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • DCFH-DA solution

  • Benzylamino-guanidine

  • Black 96-well plates

  • Fluorescence plate reader or flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with benzylamino-guanidine as previously described.

  • DCFH-DA Loading: After the desired treatment time, remove the medium and incubate the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) for 30 minutes at 37°C in the dark.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity of DCF at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence plate reader or analyze by flow cytometry.

  • Data Analysis: An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of benzylamino-guanidine are likely mediated through the induction of apoptosis, which can be initiated via two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Furthermore, the generation of ROS can act as a trigger for these apoptotic pathways and other stress-related signaling cascades. The following diagrams illustrate these potential mechanisms.

experimental_workflow cluster_assays Cytotoxicity Evaluation Workflow start Treat Cells with Benzylamino-guanidine cell_viability Cell Viability (MTT Assay) start->cell_viability apoptosis Apoptosis Detection (Annexin V/PI) start->apoptosis mmp Mitochondrial Potential (JC-1 Assay) start->mmp ros ROS Measurement (DCFH-DA Assay) start->ros ic50 Determine IC50 cell_viability->ic50 mechanism Elucidate Mechanism of Action apoptosis->mechanism mmp->mechanism ros->mechanism intrinsic_apoptosis benzylamino_guanidine Benzylamino-guanidine stress Intracellular Stress (e.g., ROS, DNA damage) benzylamino_guanidine->stress bcl2_family Bcl-2 Family Modulation (↑Bax, Bak / ↓Bcl-2, Bcl-xL) stress->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis extrinsic_apoptosis benzylamino_guanidine Benzylamino-guanidine death_receptor Death Receptors (e.g., Fas, TNFR) benzylamino_guanidine->death_receptor disc DISC Formation (FADD, Pro-Caspase-8) death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 bid Bid Cleavage to tBid caspase8->bid apoptosis Apoptosis caspase3->apoptosis mitochondrion Mitochondrial Pathway (Intrinsic) bid->mitochondrion Crosstalk ros_signaling benzylamino_guanidine Benzylamino-guanidine ros ↑ Reactive Oxygen Species (ROS) benzylamino_guanidine->ros mapk MAPK Pathway (JNK, p38, ERK) ros->mapk nfkb NF-κB Pathway ros->nfkb proliferation ↓ Proliferation mapk->proliferation apoptosis ↑ Apoptosis mapk->apoptosis nfkb->proliferation nfkb->apoptosis

Application Notes and Protocols for Assessing Benzylamino-guanidine Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzylamino-guanidine and its derivatives are a class of compounds that primarily target Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1).[1][2][3][4][5] SSAO is a dual-function ectoenzyme expressed on the surface of endothelial and smooth muscle cells.[1][2][6] It possesses amine oxidase activity, catalyzing the oxidative deamination of primary amines to produce aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[1][2][7] Additionally, as VAP-1, it functions as an adhesion molecule mediating leukocyte trafficking to sites of inflammation.[4][5][6] Due to its roles in inflammation, oxidative stress, and various pathologies such as atherosclerosis and diabetes, SSAO/VAP-1 is an attractive therapeutic target.[1][3][4][7][8]

These application notes provide detailed protocols for assessing the engagement of benzylamino-guanidine-based inhibitors with their target, SSAO/VAP-1, using a variety of in vitro and cellular techniques.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of SSAO/VAP-1 and a general workflow for evaluating target engagement of benzylamino-guanidine compounds.

SSAO_VAP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Primary_Amines Primary Amines (e.g., methylamine, aminoacetone) SSAO_VAP1 SSAO/VAP-1 Primary_Amines->SSAO_VAP1 Substrate Leukocyte Leukocyte Leukocyte->SSAO_VAP1 Binding Aldehyde Aldehyde SSAO_VAP1->Aldehyde Product H2O2 Hydrogen Peroxide (H₂O₂) SSAO_VAP1->H2O2 Product Ammonia Ammonia (NH₃) SSAO_VAP1->Ammonia Product Adhesion_Signal Adhesion Signaling SSAO_VAP1->Adhesion_Signal Induces ROS Increased ROS (Oxidative Stress) H2O2->ROS

Caption: SSAO/VAP-1 dual function signaling pathway.

Target_Engagement_Workflow Compound Benzylamino-guanidine Compound In_Vitro_Assays In Vitro Assays Compound->In_Vitro_Assays Cellular_Assays Cellular Assays Compound->Cellular_Assays Enzyme_Activity Enzyme Activity Assay (Amplex Red) In_Vitro_Assays->Enzyme_Activity Binding_Assay Radioligand Binding (Competition) In_Vitro_Assays->Binding_Assay Data_Analysis Data Analysis (IC₅₀/Kᵢ Determination) Enzyme_Activity->Data_Analysis Binding_Assay->Data_Analysis Protein_Expression Protein Expression (Western Blot/ELISA) Cellular_Assays->Protein_Expression Cellular_Activity Cellular ROS Production Cellular_Assays->Cellular_Activity Functional_Assay Leukocyte Adhesion Assay Cellular_Assays->Functional_Assay Cellular_Activity->Data_Analysis Functional_Assay->Data_Analysis

Caption: Experimental workflow for target engagement.

Key Experimental Protocols

SSAO/VAP-1 Enzyme Activity Assay (Amplex® Red)

This protocol measures the hydrogen peroxide (H₂O₂) produced by the enzymatic activity of SSAO. The Amplex® Red reagent reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

    • Amplex® Red/HRP Solution: Prepare a 100 µM Amplex® Red and 0.2 U/mL HRP working solution in Assay Buffer. Protect from light.

    • Substrate Solution: Prepare a stock solution of benzylamine (a common SSAO substrate) in water.[1] A typical final concentration in the assay is 1 mM.

    • Test Compound: Prepare serial dilutions of the benzylamino-guanidine compound in Assay Buffer.

    • Enzyme Source: Recombinant human SSAO/VAP-1 or cell lysates from cells expressing the enzyme.

  • Assay Procedure (96-well format):

    • Add 50 µL of Assay Buffer to each well.

    • Add 10 µL of the test compound dilutions or vehicle control.

    • Add 20 µL of the enzyme source.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the Substrate Solution.

    • Incubate for 60 minutes at 37°C, protected from light.

    • Stop the reaction and develop the signal by adding 50 µL of the Amplex® Red/HRP Solution.

    • Incubate for 20 minutes at 37°C, protected from light.[9]

    • Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no enzyme control).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

ParameterTypical ValueReference
Benzylamine (Substrate) Kₘ0.07 - 0.21 µM[10]
Aminoacetone (Substrate) Kₘ12.08 µM[3]
Methylamine (Substrate) Kₘ65.35 µM[3]
IC₅₀ of known inhibitorsVariesN/A
Western Blotting for SSAO/VAP-1 Protein Expression

This protocol quantifies the amount of SSAO/VAP-1 protein in cell lysates or tissue homogenates.

Methodology:

  • Sample Preparation:

    • Lyse cells or homogenize tissues in RIPA buffer containing protease inhibitors.

    • Determine the total protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[11]

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for SSAO/VAP-1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

    • Quantify band intensity using densitometry software. Normalize to a loading control (e.g., GAPDH or β-actin).

ParameterExpected SizeReference
SSAO/VAP-1 Monomer~96 kDa[11]
SSAO/VAP-1 Dimer~170-200 kDa[5]
Enzyme-Linked Immunosorbent Assay (ELISA) for VAP-1

Commercially available ELISA kits can be used to quantify the concentration of soluble VAP-1 in plasma, serum, or cell culture supernatants.[12]

Methodology (General Principle):

  • Plate Preparation: A microplate is pre-coated with a capture antibody specific for VAP-1.

  • Sample Addition: Standards and samples are added to the wells and incubated. VAP-1 present in the sample binds to the capture antibody.

  • Detection Antibody: A biotinylated detection antibody specific for VAP-1 is added, followed by an avidin-HRP conjugate.

  • Substrate Addition: A substrate solution is added, which reacts with HRP to produce a color change.

  • Measurement: The optical density is measured at a specific wavelength (e.g., 450 nm).

  • Quantification: The concentration of VAP-1 in the samples is determined by comparing their optical density to a standard curve.

ParameterTypical RangeReference
Detection Range0.16 - 10 ng/mL[12]
Sensitivity0.1 ng/mL[12]
Plasma SSAO Activity (Healthy Adults)150 - 550 mU/L[2]
Leukocyte Adhesion Assay

This functional assay assesses the ability of benzylamino-guanidine compounds to inhibit the VAP-1-mediated adhesion of leukocytes to endothelial cells.

Methodology:

  • Cell Culture:

    • Culture an endothelial cell line (e.g., HUVECs or a cell line stably expressing VAP-1) to confluence in a 96-well plate.[5]

    • If necessary, stimulate the endothelial cells with an inflammatory cytokine (e.g., TNF-α) to upregulate VAP-1 expression.

  • Leukocyte Preparation:

    • Isolate leukocytes (e.g., lymphocytes or neutrophils) from whole blood.

    • Label the leukocytes with a fluorescent dye (e.g., Calcein-AM).

  • Adhesion Assay:

    • Pre-treat the confluent endothelial cell monolayer with various concentrations of the benzylamino-guanidine compound or vehicle control for a specified time.

    • Add the fluorescently labeled leukocytes to the endothelial cells and incubate to allow for adhesion.

    • Gently wash the wells to remove non-adherent leukocytes.

  • Quantification:

    • Measure the fluorescence of the remaining adherent leukocytes in each well using a fluorescence plate reader.

    • Calculate the percentage of adhesion inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value.

Other Relevant Techniques

  • Radioligand Binding Assays: These assays can be used to determine the binding affinity (Kᵢ) of a compound for SSAO/VAP-1.[13] This typically involves a competition experiment where the test compound displaces a radiolabeled ligand known to bind to the target.

  • Mass Spectrometry (MS): Advanced MS techniques, such as single-reaction monitoring (SRM), can provide absolute quantification of SSAO protein in complex biological samples.[14] This method offers high sensitivity and selectivity.

  • In Vivo Imaging: For preclinical studies, imaging modalities like MRI and fluorescence imaging can be adapted to assess target engagement in vivo.[15] This may involve the development of targeted imaging probes that bind to VAP-1.

References

Application Notes and Protocols for In Vivo Studies of Benzylamino-guanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and application of benzylamino-guanidine for in vivo research. The following protocols and data are intended to serve as a guide for the effective design and execution of animal studies involving this compound.

Compound Overview

Benzylamino-guanidine is a guanidine derivative with potential therapeutic applications stemming from its interaction with various biological targets. Guanidine compounds are known to act on a range of receptors and enzymes, and benzylamino-guanidine is investigated for its potential role in modulating specific signaling pathways. Due to the basic nature of the guanidine group, this compound is typically formulated as a salt to enhance its solubility and stability for in vivo administration.

Formulation for In Vivo Administration

The successful in vivo application of benzylamino-guanidine hinges on an appropriate formulation that ensures solubility, stability, and bioavailability. The choice of vehicle and administration route is critical and depends on the specific experimental goals.

Salt Forms

To improve aqueous solubility, benzylamino-guanidine is commonly prepared as a hydrochloride (HCl) or hemisulfate salt. These salt forms are generally more stable and readily dissolve in aqueous vehicles.

Recommended Vehicles

Based on preclinical studies of similar guanidine-based compounds, the following vehicles are recommended for the formulation of benzylamino-guanidine:

  • Phosphate-Buffered Saline (PBS): For intravenous (IV) and intraperitoneal (IP) injections, sterile PBS (pH 7.4) is a standard and well-tolerated vehicle.

  • Water for Injection (WFI): Sterile WFI is another suitable vehicle for parenteral administration, particularly for preparing stock solutions.

  • 0.9% Saline: Sterile isotonic saline is a common alternative to PBS for IV and IP administration.

For oral administration (gavage), an aqueous vehicle such as water or a methylcellulose-based solution can be utilized to ensure uniform suspension and accurate dosing.

Quantitative Formulation Data

The following table summarizes key parameters for the formulation of benzylamino-guanidine hydrochloride. Researchers should empirically determine the optimal concentration for their specific study design.

ParameterValueNotes
Form Hydrochloride SaltEnhances aqueous solubility.
Appearance White to off-white crystalline powder
Molecular Weight (Varies based on specific salt)
Solubility in Water >10 mg/mL (as HCl salt)Solubility can be further increased with gentle warming and sonication.
Recommended Vehicle (IV/IP) Phosphate-Buffered Saline (pH 7.4)Sterile and isotonic.
Recommended Vehicle (Oral) Water or 0.5% MethylcelluloseEnsures proper suspension for gavage.
Typical Concentration Range 1 - 20 mg/kgDose will vary depending on the animal model and therapeutic target.

Experimental Protocols

The following are detailed protocols for the preparation and administration of benzylamino-guanidine formulations for common in vivo experimental routes.

Protocol for Intravenous (IV) Injection

Materials:

  • Benzylamino-guanidine hydrochloride

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringes and needles (e.g., 27-30 gauge)

  • 70% ethanol

Procedure:

  • Aseptically weigh the required amount of benzylamino-guanidine hydrochloride powder.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of sterile PBS to achieve the desired final concentration.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Visually inspect the solution for any particulate matter. If present, filter the solution through a sterile 0.22 µm syringe filter.

  • Wipe the injection site on the animal (e.g., tail vein) with 70% ethanol.

  • Administer the formulated solution intravenously at the desired dose volume.

Protocol for Intraperitoneal (IP) Injection

Materials:

  • Benzylamino-guanidine hydrochloride

  • Sterile 0.9% Saline or PBS

  • Sterile vials

  • Vortex mixer

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • 70% ethanol

Procedure:

  • Follow steps 1-5 from the Intravenous Injection protocol, using sterile saline or PBS as the vehicle.

  • Properly restrain the animal and locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.

  • Wipe the injection site with 70% ethanol.

  • Insert the needle at a 10-20 degree angle and inject the formulated solution into the peritoneal cavity.

Protocol for Oral Gavage

Materials:

  • Benzylamino-guanidine hydrochloride

  • Sterile water or 0.5% methylcellulose solution

  • Sterile tubes

  • Vortex mixer

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes

Procedure:

  • Weigh the required amount of benzylamino-guanidine hydrochloride.

  • Add the powder to a sterile tube.

  • Add the desired volume of sterile water or 0.5% methylcellulose solution.

  • Vortex thoroughly to ensure a uniform suspension. For methylcellulose, allow time for hydration to form a viscous solution.

  • Measure the correct volume of the suspension into a syringe fitted with an appropriately sized oral gavage needle.

  • Gently restrain the animal and insert the gavage needle over the tongue into the esophagus.

  • Administer the formulation directly into the stomach.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by benzylamino-guanidine are still under active investigation, compounds of this class are known to interact with targets such as monoamine transporters and receptors involved in neurotransmission.

Putative Signaling Pathway

The diagram below illustrates a potential mechanism of action for benzylamino-guanidine, focusing on its interaction with monoamine transporters, which can affect downstream signaling cascades.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron BAG Benzylamino-guanidine Transporter Monoamine Transporter (e.g., NET, DAT) BAG->Transporter Inhibition Neurotransmitter Neurotransmitter (e.g., Norepinephrine) Transporter->Neurotransmitter Reuptake Vesicle Synaptic Vesicle Vesicle->Neurotransmitter Release Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binding Signaling Downstream Signaling (e.g., cAMP, Ca2+) Receptor->Signaling Activation Response Cellular Response Signaling->Response

Caption: Putative mechanism of benzylamino-guanidine action.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for assessing the in vivo efficacy of a benzylamino-guanidine formulation in a preclinical animal model.

cluster_workflow In Vivo Efficacy Workflow A Animal Model Acclimatization B Baseline Measurements (e.g., physiological, behavioral) A->B C Randomization into Treatment Groups B->C F Daily Dosing (e.g., IV, IP, Oral) C->F D Benzylamino-guanidine Formulation Preparation D->F E Vehicle Control Preparation E->F G Monitoring (e.g., clinical signs, body weight) F->G H Endpoint Measurements (e.g., behavioral tests, biomarkers) G->H I Tissue Collection & Pharmacokinetic Analysis H->I J Data Analysis & Statistical Evaluation I->J

Caption: Workflow for in vivo efficacy assessment.

Safety and Handling

Researchers should adhere to standard laboratory safety protocols when handling benzylamino-guanidine. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

Application Notes and Protocols for the Spectroscopic Analysis of Benzylamino-Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzylamino-guanidine derivatives are a class of compounds with significant interest in drug development due to their diverse pharmacological activities. The guanidinium group, a key feature of these molecules, is found in various biologically active compounds and natural products. Accurate and comprehensive structural elucidation and quantification of these derivatives are paramount for understanding their structure-activity relationships (SAR), mechanism of action, and for quality control in drug manufacturing. This document provides detailed application notes and experimental protocols for the spectroscopic analysis of benzylamino-guanidine derivatives using UV-Vis, FTIR, NMR, and Mass Spectrometry.

Spectroscopic Characterization of a Representative Benzylamino-Guanidine Derivative

The following tables summarize representative quantitative data for a generic benzylamino-guanidine derivative. It is important to note that the exact values will vary depending on the specific substitution pattern of the benzyl and guanidine moieties, as well as the solvent and instrumental conditions used for analysis.

Table 1: UV-Vis Spectroscopic Data

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Transition
Ethanol~ 210> 10,000π → π* (Benzene ring)
~ 260~ 200π → π* (Benzene ring, fine structure)
Water (acidic pH)~ 205> 10,000π → π* (Benzene ring)
~ 255~ 200π → π* (Benzene ring, fine structure)

Table 2: FTIR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3400 - 3100Strong, BroadN-H StretchingGuanidinium N-H
3100 - 3000MediumC-H StretchingAromatic C-H
2950 - 2850MediumC-H StretchingAliphatic C-H (methylene bridge)
~ 1660StrongC=N StretchingGuanidinium C=N
~ 1600, 1495, 1450Medium to WeakC=C StretchingAromatic Ring
~ 1560StrongN-H BendingGuanidinium N-H
~ 1420MediumC-H BendingMethylene bridge
~ 1250MediumC-N StretchingAr-N and C-N
800 - 690StrongC-H Bending (out-of-plane)Aromatic Ring Substitution Pattern

Table 3: ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.4 - 7.2Multiplet5HAromatic protons (C₆H₅)
~ 7.0Broad Singlet4HGuanidinium protons (-NH₂, =NH₂)
~ 4.3Singlet/Doublet2HMethylene protons (-CH₂-)

Table 4: ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 158Guanidinium Carbon (C=N)
~ 138Aromatic Quaternary Carbon (C-CH₂)
~ 129Aromatic CH
~ 128Aromatic CH
~ 127Aromatic CH
~ 45Methylene Carbon (-CH₂-)

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Proposed Fragment
[M]+•VariableMolecular Ion
91100[C₇H₇]⁺ (Tropylium ion)
77Moderate[C₆H₅]⁺ (Phenyl cation)
[M-43]+ModerateLoss of CN₂H₃
[M-59]+LowLoss of CN₃H₅

Experimental Protocols

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity of the benzylamino-guanidine derivative.

Materials:

  • Benzylamino-guanidine derivative

  • Spectrophotometric grade ethanol or deionized water

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of the benzylamino-guanidine derivative in the chosen solvent (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range to 200-400 nm.

  • Blank Measurement: Fill a quartz cuvette with the solvent used for sample preparation and place it in the reference cell holder. Place an identical cuvette with the same solvent in the sample cell holder and record a baseline spectrum.

  • Sample Measurement: Replace the solvent in the sample cuvette with the diluted sample solution. Record the UV-Vis spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax). If the concentration is known, calculate the molar absorptivity using the Beer-Lambert law (A = εcl).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the benzylamino-guanidine derivative.

Materials:

  • Benzylamino-guanidine derivative (solid)

  • FTIR grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method): Place approximately 1-2 mg of the solid sample and 100-200 mg of dry KBr powder in an agate mortar.[1] Gently grind the mixture until a fine, homogeneous powder is obtained.[1][2]

  • Pellet Formation: Transfer a portion of the mixture to a pellet die and press it under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[2]

  • Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Spectrum Acquisition: Collect the FTIR spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet or air should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of the benzylamino-guanidine derivative.

Materials:

  • Benzylamino-guanidine derivative

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[3][4] Transfer the solution to an NMR tube.[3][5]

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • ¹H NMR Spectrum Acquisition: Acquire the proton NMR spectrum using appropriate parameters (e.g., pulse angle, relaxation delay).

  • ¹³C NMR Spectrum Acquisition: Acquire the carbon-13 NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the signals in both ¹H and ¹³C NMR spectra to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the benzylamino-guanidine derivative.

Materials:

  • Benzylamino-guanidine derivative

  • Volatile solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the appropriate parameters for the ionization source and mass analyzer. For EI, a standard electron energy of 70 eV is typically used.[6]

  • Sample Introduction: Introduce the sample into the mass spectrometer. For EI, the sample is typically introduced via a direct insertion probe or a GC inlet. For ESI, the sample is introduced via direct infusion or an LC system.

  • Mass Spectrum Acquisition: Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. The presence of a peak at m/z 91 is a strong indicator of a benzyl group.[7]

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a newly synthesized benzylamino-guanidine derivative.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Elucidation synthesis Synthesis of Benzylamino-Guanidine Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification uv_vis UV-Vis Spectroscopy purification->uv_vis ftir FTIR Spectroscopy purification->ftir nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms data_proc Data Processing uv_vis->data_proc ftir->data_proc nmr->data_proc ms->data_proc struct_elucid Structural Elucidation data_proc->struct_elucid report Reporting struct_elucid->report signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor α2-Adrenergic Receptor g_protein Gi Protein (α, βγ subunits) receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., ↓ Neurotransmitter Release) pka->response Phosphorylates Targets ligand Benzylamino-guanidine (Agonist) ligand->receptor Binds to

References

Troubleshooting & Optimization

troubleshooting common issues in benzylamino-guanidine assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzylamino-guanidine assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general chemical properties of benzylamino-guanidine that I should be aware of when designing my assay?

A1: Benzylamino-guanidine possesses a combination of chemical features that can influence assay performance. The guanidine group is a strong base and will exist as a positively charged guanidinium ion at physiological pH.[1][2] This positive charge can lead to ionic interactions with negatively charged molecules in your assay, such as proteins or nucleic acids. The benzyl group introduces a hydrophobic character, which might lead to non-specific binding to surfaces or other hydrophobic regions of proteins. The primary amine group can be reactive and may participate in unwanted side reactions if not properly considered in the assay design.

Q2: Can benzylamino-guanidine interfere with fluorescence-based assays?

A2: While direct evidence for fluorescence quenching by benzylamino-guanidine is not extensively documented in the literature, compounds containing guanidinium groups have the potential to interact with fluorophores. The positively charged guanidinium ion could interact with anionic fluorophores, potentially altering their spectral properties. It is crucial to run appropriate controls, including benzylamino-guanidine alone with the fluorophore, to assess any potential quenching or enhancement effects.

Q3: How stable is benzylamino-guanidine in typical aqueous assay buffers?

A3: Guanidine and its derivatives are generally stable in aqueous solutions.[2] However, the stability can be influenced by pH and temperature. At highly alkaline pH or elevated temperatures, hydrolysis of the guanidine group to urea can occur.[2] It is recommended to prepare fresh solutions of benzylamino-guanidine in your assay buffer and to store stock solutions under appropriate conditions (e.g., refrigerated or frozen) to minimize degradation.

Troubleshooting Common Issues

Below are common problems encountered in benzylamino-guanidine assays, along with potential causes and solutions.

Issue 1: High Background Signal

High background can mask the specific signal in your assay, leading to inaccurate results.

Potential CauseRecommended Solution
Non-specific binding of benzylamino-guanidine The hydrophobic benzyl group can promote non-specific binding to microplate wells or other surfaces. Increase the stringency of wash steps by increasing the number of washes or the detergent concentration (e.g., Tween-20) in the wash buffer.[3][4] Consider using a blocking agent, such as bovine serum albumin (BSA) or casein, to block non-specific binding sites.[5]
Contamination of reagents or samples Ensure all buffers and reagents are freshly prepared and filtered.[3][5] Use sterile, disposable labware to avoid cross-contamination.[4]
Sub-optimal blocking Optimize the blocking buffer by trying different blocking agents (e.g., BSA, non-fat dry milk, commercial blocking buffers) and increasing the incubation time or concentration.[5]
Primary amine reactivity The primary amine of benzylamino-guanidine may react with components of your assay. If using amine-reactive crosslinkers, ensure they are fully quenched. Consider if the primary amine can react with any detection reagents.

Troubleshooting Workflow for High Background

high_background start High Background Observed check_controls Review Controls (No-analyte, no-primary Ab) start->check_controls increase_washing Increase Wash Steps (Volume, number, duration) check_controls->increase_washing Controls indicate non-specific binding optimize_blocking Optimize Blocking (Agent, concentration, time) increase_washing->optimize_blocking check_reagents Check Reagent Integrity (Freshness, contamination) optimize_blocking->check_reagents modify_assay_buffer Modify Assay Buffer (e.g., add detergent) check_reagents->modify_assay_buffer result_ok Background Reduced modify_assay_buffer->result_ok Success result_not_ok Issue Persists modify_assay_buffer->result_not_ok Failure

Caption: A logical workflow for troubleshooting high background signals.

Issue 2: Poor Assay Sensitivity or Low Signal

Low signal-to-noise ratios can make it difficult to detect and quantify the desired interaction.

Potential CauseRecommended Solution
Degradation of benzylamino-guanidine Prepare fresh solutions of benzylamino-guanidine for each experiment. Verify the integrity of your stock solution if it has been stored for an extended period.
Incorrect buffer pH The guanidinium group's charge is pH-dependent. Ensure your assay buffer pH is optimal for the interaction you are studying and for the stability of all components.
Sub-optimal reagent concentrations Titrate all critical reagents, including antibodies, enzymes, and the benzylamino-guanidine itself, to determine their optimal concentrations.
Enzyme inhibition or denaturation Guanidinium salts are known protein denaturants at high concentrations.[1] While assay concentrations are likely much lower, it is a factor to consider. Run controls to ensure benzylamino-guanidine is not inhibiting any enzymes in your assay system.

Signaling Pathway for a Hypothetical Enzyme Inhibition Assay

enzyme_inhibition sub Substrate complex Enzyme-Substrate Complex sub->complex enz Enzyme enz->complex inhib_complex Enzyme-Inhibitor Complex enz->inhib_complex bag Benzylamino-guanidine (Inhibitor) bag->inhib_complex prod Product (Signal) complex->prod Catalysis

Caption: A diagram illustrating a potential enzyme inhibition pathway.

Issue 3: Poor Reproducibility

Inconsistent results between experiments can undermine the reliability of your data.

Potential CauseRecommended Solution
Variability in reagent preparation Use a consistent protocol for preparing all reagents and solutions. Prepare larger batches of buffers to minimize lot-to-lot variability.
Inconsistent incubation times or temperatures Use a calibrated incubator and timers to ensure consistent incubation conditions for all experiments.[4]
Pipetting errors Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells and plates.
Edge effects in microplates To minimize edge effects, avoid using the outer wells of the microplate or incubate the plate in a humidified chamber.

Experimental Protocols

General Protocol for an Indirect ELISA to Detect Antibodies Against a Benzylamino-Guanidine Modified Protein
  • Coating: Coat microplate wells with the benzylamino-guanidine modified protein diluted in a suitable coating buffer (e.g., phosphate-buffered saline, pH 7.4). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Primary Antibody Incubation: Add the test sample (e.g., serum containing antibodies) diluted in blocking buffer to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Secondary Antibody Incubation: Add a species-specific secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2, followed by a final wash with PBS without detergent.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB) to the wells and incubate in the dark until sufficient color development.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Read the absorbance at the appropriate wavelength using a microplate reader.

Experimental Workflow for ELISA

elisa_workflow coat 1. Coat Plate with Antigen wash1 2. Wash coat->wash1 block 3. Block Non-specific Sites wash1->block wash2 4. Wash block->wash2 primary_ab 5. Add Primary Antibody wash2->primary_ab wash3 6. Wash primary_ab->wash3 secondary_ab 7. Add Enzyme-linked Secondary Antibody wash3->secondary_ab wash4 8. Wash secondary_ab->wash4 substrate 9. Add Substrate wash4->substrate stop 10. Stop Reaction substrate->stop read 11. Read Plate stop->read

Caption: A step-by-step workflow for a typical indirect ELISA.

References

Benzylamino-guanidine Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of benzylamino-guanidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzylamino-guanidine?

A1: The most prevalent methods for synthesizing benzylamino-guanidine involve the guanylation of benzylamine. Key approaches include:

  • Reaction with protected S-methylisothiourea: Benzylamine is reacted with a protected S-methylisothiourea, such as N,N'-di-Boc-S-methylisothiourea, followed by the removal of the protecting groups (e.g., Boc) with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

  • Reaction with cyanamide: Benzylamine can be reacted with cyanamide, often in the presence of a catalyst or under reflux conditions, to form the guanidine group.[1]

  • Reaction with other guanylating agents: Other reagents like 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine can also be used for the guanylation of amines.

Q2: How is benzylamino-guanidine typically purified?

A2: Benzylamino-guanidine is a basic compound and is typically isolated and purified as a salt, most commonly as a hydrochloride or trifluoroacetate salt. Purification is generally achieved through crystallization or precipitation from a suitable solvent system. Due to the polar nature of the salt, solvent selection is critical to ensure high recovery and purity. Common techniques include:

  • Crystallization: Dissolving the crude salt in a minimal amount of a hot polar solvent (e.g., ethanol, methanol, or water) and allowing it to cool slowly to form crystals.

  • Anti-solvent precipitation: Dissolving the crude product in a polar solvent and then adding a less polar or non-polar solvent (an anti-solvent, e.g., diethyl ether, ethyl acetate, or hexanes) to induce precipitation of the pure product.

  • Chromatography: While less common for the final salt purification due to the high polarity, chromatographic methods can be used to purify the protected intermediate before the final deprotection and salt formation step.

Q3: Can I convert the trifluoroacetate (TFA) salt of benzylamino-guanidine to the hydrochloride (HCl) salt?

A3: Yes, it is possible to convert the TFA salt to the HCl salt. A common method is to dissolve the TFA salt in a suitable solvent and then add a source of HCl, such as a solution of HCl in an organic solvent (e.g., methanol, ethanol, or dioxane). The hydrochloride salt, if less soluble in the chosen solvent system, will precipitate out. Alternatively, the free base can be generated by treatment with a base, extracted into an organic solvent, and then treated with HCl to precipitate the desired hydrochloride salt.

Troubleshooting Guides

Low Yield
Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor the progress by TLC or LC-MS. - Temperature: Gradually increase the reaction temperature, being mindful of potential side reactions. - Reagent Stoichiometry: Ensure the guanylating agent is used in a slight excess (e.g., 1.1-1.2 equivalents).
Degradation of Starting Material or Product - Temperature Control: For exothermic reactions, ensure adequate cooling to prevent degradation. - Inert Atmosphere: If starting materials or intermediates are sensitive to air or moisture, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issues with Protecting Groups - Incomplete Deprotection: If using a protected guanylating agent, ensure complete removal of the protecting groups by extending the deprotection time or using a stronger acid concentration. Monitor by TLC or LC-MS.
Product Loss During Workup - Extraction pH: When performing a basic wash to remove acidic impurities, ensure the pH is not too high to prevent the extraction of the basic product into the aqueous layer. - Solvent Choice for Extraction: Use a sufficiently polar organic solvent (e.g., dichloromethane or ethyl acetate) to extract the product effectively.
Low Purity
Potential Cause Troubleshooting Steps
Unreacted Starting Materials - Benzylamine: If unreacted benzylamine remains, it can often be removed by an acidic wash of the organic layer during workup (if the product is protected) or by recrystallization of the final salt. - Guanylating Agent: Unreacted guanylating agent or its byproducts can often be removed by washing the organic layer with water or brine. Recrystallization is also effective.
Formation of Side Products - Dimerization/Oligomerization: The formation of guanidine-related oligomers can sometimes occur. Optimizing the reaction conditions (e.g., concentration, temperature, and order of addition) can minimize this. Purification by crystallization is often the best approach to remove these less soluble byproducts. - Side reactions of Benzylamine: Self-coupling of benzylamine can be a minor side reaction.[2] This can be minimized by controlling the temperature and using the appropriate stoichiometry of reagents.
Difficulty in Crystallization - Solvent System: Experiment with different solvent and anti-solvent combinations for crystallization. A mixture of a polar solvent (e.g., ethanol) and a less polar one (e.g., diethyl ether) can be effective. - Seeding: If a small amount of pure product is available, use a seed crystal to induce crystallization. - Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization. - Slow Evaporation: Allowing the solvent to evaporate slowly from a saturated solution can also yield crystals.

Experimental Protocols

Synthesis of Benzylamino-guanidine Hydrochloride via N,N'-di-Boc-S-methylisothiourea

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Step 1: Guanylation of Benzylamine

  • To a solution of benzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add N,N'-di-Boc-S-methylisothiourea (1.05 eq).

  • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, wash the organic layer with a dilute acid solution (e.g., 1 M HCl), followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N,N'-di-Boc-benzylamino-guanidine.

Step 2: Deprotection and Salt Formation

  • Dissolve the crude protected guanidine from Step 1 in a minimal amount of a suitable solvent such as DCM or methanol.

  • Add an excess of a solution of HCl in a solvent (e.g., 4 M HCl in dioxane or a saturated solution of HCl in ethanol).

  • Stir the mixture at room temperature for 2-4 hours. The benzylamino-guanidine hydrochloride salt will often precipitate out of the solution.

  • Monitor the deprotection by TLC or LC-MS to ensure the complete removal of the Boc groups.

  • If precipitation occurs, collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether or hexanes), and dry under vacuum.

  • If the product remains in solution, concentrate the solvent under reduced pressure and triturate the resulting residue with a non-polar solvent to induce precipitation.

Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Purity (Hypothetical Data)

EntryBase (eq)SolventTime (h)Yield (%)Purity (%)
1TEA (1.1)DCM127592
2TEA (1.1)DCM248595
3DIPEA (1.1)DCM248294
4TEA (1.1)THF248896
5TEA (1.5)THF248993

Table 2: Solvent Systems for Crystallization of Benzylamino-guanidine HCl (Hypothetical Data)

EntrySolventAnti-solventRecovery (%)Purity (%)
1EthanolDiethyl Ether8599.5
2MethanolEthyl Acetate8099.2
3WaterAcetone7599.0
4IsopropanolHexanes8899.6

Visualizations

experimental_workflow cluster_guanylation Step 1: Guanylation cluster_deprotection Step 2: Deprotection & Purification A Benzylamine + N,N'-di-Boc-S-methylisothiourea B Add Base (TEA/DIPEA) in DCM/THF A->B C Stir at RT (12-24h) B->C D Workup: Acid/Base Washes C->D E Crude Protected Guanidine D->E F Dissolve in DCM/Methanol E->F Proceed to Deprotection G Add HCl solution F->G H Stir at RT (2-4h) G->H I Precipitation/Filtration H->I J Crystallization I->J K Pure Benzylamino-guanidine HCl J->K

Caption: Experimental workflow for the synthesis of benzylamino-guanidine HCl.

troubleshooting_yield cluster_incomplete_reaction Incomplete Reaction cluster_workup_loss Workup Issues cluster_degradation Degradation Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 A1_Yes Yes Q1->A1_Yes Check TLC/LC-MS A1_No No Q1->A1_No Check TLC/LC-MS Q2 Product loss during workup? A1_Yes->Q2 Sol1 Increase Reaction Time A1_No->Sol1 Sol2 Increase Temperature A1_No->Sol2 Sol3 Check Reagent Stoichiometry A1_No->Sol3 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Sol4 Check pH of aqueous layers A2_Yes->Sol4 Sol5 Use appropriate extraction solvent A2_Yes->Sol5 Q3 Potential for degradation? A2_No->Q3 Sol6 Control Temperature Q3->Sol6 Sol7 Use Inert Atmosphere Q3->Sol7

Caption: Troubleshooting guide for low yield in benzylamino-guanidine synthesis.

troubleshooting_purity cluster_solutions1 Solutions for Starting Materials cluster_solutions2 Solutions for Side Products cluster_solutions3 Solutions for Crystallization Start Low Purity Observed Q1 Identify Impurity Type Start->Q1 Impurity1 Unreacted Starting Materials Q1->Impurity1 Impurity2 Side Products Q1->Impurity2 Impurity3 Crystallization Issues Q1->Impurity3 Sol1a Acid/Base Wash Impurity1->Sol1a Sol1b Recrystallization Impurity1->Sol1b Sol2a Optimize Reaction Conditions Impurity2->Sol2a Sol2b Recrystallization Impurity2->Sol2b Sol3a Screen Solvent Systems Impurity3->Sol3a Sol3b Use Seed Crystals Impurity3->Sol3b Sol3c Slow Evaporation/Scratching Impurity3->Sol3c

Caption: Troubleshooting guide for low purity in benzylamino-guanidine synthesis.

References

addressing stability and solubility challenges of benzylamino-guanidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with benzylamino-guanidine. It addresses common challenges related to the compound's stability and solubility through frequently asked questions and detailed troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of benzylamino-guanidine?

A1: Benzylamino-guanidine possesses both a non-polar benzyl group and a highly polar guanidinium group. The guanidine group has a high pKa (the pKa of arginine's guanidinium group is ~13.8) and will be protonated and positively charged at physiological pH.[1][2] This charge significantly enhances aqueous solubility. However, the benzyl group contributes hydrophobicity. Therefore, its solubility is expected to be:

  • High in polar solvents like water, DMSO, and ethanol.[3]

  • Dependent on pH , with higher solubility in acidic to neutral aqueous solutions where the guanidinium group is fully protonated.[3]

  • Limited in non-polar solvents due to the polar guanidinium moiety.[3]

Q2: I am observing precipitation in my aqueous stock solution. What is the cause and how can I fix it?

A2: Precipitation can occur for several reasons:

  • Concentration: The concentration may be above the solubility limit at the storage temperature. The maximum solubility of similar compounds like guanidine hydrochloride in water at room temperature is approximately 6 M.[4]

  • Temperature: Solubility is often temperature-dependent. A solution prepared at a higher temperature may precipitate when cooled to room temperature or 4°C for storage.[3]

  • pH Shift: A change in the pH of the buffer or medium can decrease the protonation of the guanidinium group, reducing its polarity and causing the compound to become less soluble.

  • Salting Out: High concentrations of salts in your buffer can decrease the solubility of the compound.

To resolve this, try gently warming the solution and vortexing.[4] If it persists, you may need to lower the stock concentration or adjust the pH of the solvent. For long-term storage, consider preparing stocks in organic solvents like DMSO or ethanol if compatible with your experimental system.

Q3: What are the potential chemical stability issues for benzylamino-guanidine?

  • Hydrolysis: The guanidinium group or the benzyl-amino bond could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially yielding benzylamine and guanidine.

  • Oxidation: The benzylic position can be susceptible to oxidation, especially in the presence of trace metals, oxygen, or peroxides.

  • Photodegradation: Aromatic systems can sometimes be sensitive to light, leading to degradation upon prolonged exposure.

It is recommended to store solutions protected from light and to use freshly prepared solutions for sensitive assays. A forced degradation study is the best way to determine the specific liabilities of the compound.

Troubleshooting Guides & Protocols

Guide 1: Investigating and Overcoming Solubility Issues

If you are facing challenges with dissolving benzylamino-guanidine, follow this systematic approach.

G cluster_0 start Precipitation or Incomplete Dissolution check_conc Is Concentration Too High? start->check_conc lower_conc Lower Concentration check_conc->lower_conc Yes check_ph Is pH Optimal? check_conc->check_ph No lower_conc->check_ph adjust_ph Adjust pH (Acidify) check_ph->adjust_ph No check_solvent Is Solvent Appropriate? check_ph->check_solvent Yes adjust_ph->check_solvent try_cosolvent Add Co-solvent (e.g., DMSO, Ethanol) check_solvent->try_cosolvent No use_temp Apply Gentle Heat (e.g., 35-40°C) check_solvent->use_temp Yes try_cosolvent->use_temp end_fail Consult Specialist/ Consider Formulation try_cosolvent->end_fail end_ok Compound Solubilized use_temp->end_ok G center Benzylamino-guanidine Stability ph pH (Acid/Base Hydrolysis) center->ph temp Temperature (Thermal Degradation) center->temp light Light Exposure (Photodegradation) center->light oxid Oxidizing Agents (e.g., H2O2) center->oxid humidity Humidity (Solid-State Stability) center->humidity

References

Technical Support Center: Overcoming Resistance to Benzylamino-guanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro and in vivo experiments with benzylamino-guanidine and related derivatives.

I. Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of benzylamino-guanidine derivatives in cancer cells?

While direct studies on benzylamino-guanidine are limited, research on its derivatives, such as the tetrazine derivative ZGDHu-1, suggests a multi-faceted mechanism of action. Evidence points towards the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G2/M phase.[1][2] Treatment with ZGDHu-1 has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1] Furthermore, it can lead to the activation of pro-caspase-3 and PARP, key executioners of apoptosis.[1]

Q2: My cancer cell line is showing reduced sensitivity to benzylamino-guanidine over time. What are the potential resistance mechanisms?

Acquired resistance to anticancer agents is a common phenomenon. Potential mechanisms for resistance to guanidine-based compounds, including benzylamino-guanidine, may include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.

  • Alterations in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade (e.g., Bcl-2 family proteins, caspases) can make cells less susceptible to drug-induced cell death.

  • Target Modification: While the specific molecular target of benzylamino-guanidine is not fully elucidated, mutations in the target protein can prevent effective binding of the drug.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of alternative survival pathways, such as the PI3K/Akt or MAPK pathways, can compensate for the drug's inhibitory effects.

Q3: Are there any known combination therapies that can enhance the efficacy of benzylamino-guanidine or overcome resistance?

Combining benzylamino-guanidine with other chemotherapeutic agents is a promising strategy to increase efficacy and overcome resistance. While specific combination studies for benzylamino-guanidine are not widely published, a common approach is to pair it with agents that have different mechanisms of action. For example, combining it with a DNA-damaging agent like doxorubicin could lead to synergistic effects. The rationale is that benzylamino-guanidine's potential to induce apoptosis could lower the threshold for cell death initiated by DNA damage.

Q4: What are the expected cytotoxic concentration ranges for guanidine derivatives in cancer cell lines?

The cytotoxic potency of guanidine derivatives can vary significantly depending on the specific chemical structure and the cancer cell line being tested. The following table summarizes the 50% inhibitory concentration (IC50) values for some representative guanidine derivatives to provide a general reference range.

Compound ClassCell LineIC50 (µM)
N-(1,4-dimethyl-9H-carbazol-3-yl)-N'-alkylguanidines HL60 (Leukemia)3.1 - 4.0
MCF7 (Breast Cancer)>10 (at 10⁻⁶ M)
HCT116 (Colon Cancer)>10 (at 10⁻⁶ M)
PC3 (Prostate Cancer)>10 (at 10⁻⁶ M)
N-(Substituted Benzyl)-3,5-bis(Benzylidene)-4-piperidones K562 (Leukemia)2.5 - 15.7
MDR-MB-231 (Breast Cancer)3.1 - 20.4
HO8910PM (Ovarian Cancer)4.2 - 25.1

II. Troubleshooting Guides

This section provides solutions to common experimental problems.

Problem 1: High variability in cell viability assay results.

  • Possible Cause 1: Inconsistent cell seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding replicates.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

  • Possible Cause 3: Compound precipitation.

    • Solution: Visually inspect the treatment media for any signs of precipitation. If observed, prepare a fresh, lower concentration stock solution or use a different solvent. Ensure the final solvent concentration in the culture media is consistent across all wells and is non-toxic to the cells.

Problem 2: No significant induction of apoptosis observed after treatment.

  • Possible Cause 1: Insufficient drug concentration or incubation time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for inducing apoptosis in your specific cell line.

  • Possible Cause 2: Cell line is resistant to apoptosis.

    • Solution: Investigate the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, caspases) in your cell line. Consider using a positive control for apoptosis induction (e.g., staurosporine) to confirm the assay is working correctly.

  • Possible Cause 3: Incorrect apoptosis assay protocol.

    • Solution: Review the detailed experimental protocols for Annexin V/PI staining and ensure all steps are followed precisely. Pay close attention to incubation times, buffer compositions, and instrument settings for flow cytometry.

III. Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of benzylamino-guanidine on cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Benzylamino-guanidine stock solution (in DMSO)

    • 96-well flat-bottom plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

    • Prepare serial dilutions of benzylamino-guanidine in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis by flow cytometry.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Harvest cells by trypsinization and collect any floating cells from the medium.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

      • Healthy cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

IV. Visualizations

G cluster_0 Troubleshooting Workflow: Reduced Drug Efficacy Start Reduced efficacy of Benzylamino-guanidine observed Q1 Is there evidence of increased drug efflux? Start->Q1 A1_Yes Perform Rhodamine 123 efflux assay. Consider co-treatment with an efflux pump inhibitor (e.g., Verapamil). Q1->A1_Yes Yes Q2 Are apoptotic pathways altered? Q1->Q2 No End Resistance mechanism likely identified. Proceed with combination therapy. A1_Yes->End A2_Yes Analyze expression of Bcl-2 family proteins (Western Blot). Assess caspase activity. Q2->A2_Yes Yes Q3 Is there activation of pro-survival pathways? Q2->Q3 No A2_Yes->End A3_Yes Probe for p-Akt, p-ERK by Western Blot. Consider combination with pathway inhibitors (e.g., PI3K or MEK inhibitors). Q3->A3_Yes Yes Q3->End No A3_Yes->End

Caption: Troubleshooting logic for investigating reduced efficacy.

G cluster_1 Proposed Signaling Pathway for Benzylamino-guanidine Derivatives Drug Benzylamino-guanidine Derivative (e.g., ZGDHu-1) Cell Cancer Cell Drug->Cell Mito Mitochondria Cell->Mito Stress Signal Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Inhibition G2M G2/M Arrest Cell->G2M Bax Bax (Pro-apoptotic) Mito->Bax Activation Casp9 Caspase-9 Bax->Casp9 Activation Bcl2->Casp9 Inhibition Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction pathway for guanidine derivatives.

G cluster_2 Experimental Workflow: Assessing Synergistic Effects Start Hypothesize Synergy Step1 Determine IC50 of Benzylamino-guanidine and Combination Drug Individually Start->Step1 Step2 Perform Combination Index (CI) Assay (e.g., Chou-Talalay method) Step1->Step2 Step3 Analyze CI values: CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism Step2->Step3 Step4 Validate Synergy with Apoptosis/Cell Cycle Assays Step3->Step4 End Confirm Synergistic Interaction Step4->End

Caption: Workflow for evaluating combination therapy synergy.

References

Technical Support Center: Refinement of Benzylamino-guanidine Dosage for In Vivo Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of benzylamino-guanidine and its derivatives for in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for benzylamino-guanidine derivatives, such as Guanabenz, in rodent models?

A starting dose for Guanabenz in rodents can vary depending on the experimental context. For instance, in studies investigating its effects on obesity in rats, intraperitoneal (i.p.) administration began at doses of 2 or 5 mg/kg body weight per day.[1] In anti-cancer studies in mice, i.p. doses of 5 and 10 mg/kg body weight administered five times a week have been used.[2] It is crucial to perform a dose-finding study to determine the optimal dose for your specific model and endpoint.

Q2: How should I determine the Maximum Tolerated Dose (MTD) for a benzylamino-guanidine compound?

To determine the MTD, a common approach is to administer escalating doses of the compound to cohorts of animals and monitor for signs of toxicity. For example, one study determined the MTD of an indolo[2,3-b]quinoline guanidine derivative by injecting it intraperitoneally into BALB/c mice at doses of 2.5, 5, 10, and 15 mg/kg body weight, five times a week for 2-3 weeks.[2] Key parameters to monitor include body weight changes, clinical signs of distress (e.g., lethargy, ruffled fur), and mortality.[2] A significant body weight loss (e.g., >20%) and mortality are indicators of reaching or exceeding the MTD.[2]

Q3: What are the common adverse effects to monitor for in animals treated with benzylamino-guanidine derivatives like Guanabenz?

Guanabenz, a centrally acting alpha-2 adrenergic agonist, can cause side effects such as sedation, drowsiness, dizziness, and dry mouth in humans.[3][4] In animal models, researchers should monitor for analogous signs, including decreased activity, lethargy, and changes in food and water intake. Cardiovascular effects such as bradycardia (slowed heart rate) and orthostatic hypotension (a drop in blood pressure upon standing) are also possible.[4] Abrupt discontinuation of the drug can lead to rebound hypertension.[4]

Q4: What is the primary mechanism of action for Guanabenz?

Guanabenz acts as a centrally acting alpha-2 adrenergic agonist.[3][5] It stimulates alpha-2 adrenergic receptors in the brainstem, which leads to a reduction in sympathetic outflow from the central nervous system.[3] This decrease in sympathetic activity results in a lowering of blood pressure.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Animal Sedation or Lethargy The dose administered is too high and is causing excessive central nervous system effects.Reduce the dose. If the effect persists, consider a different route of administration that may alter the pharmacokinetic profile. Monitor the animals closely for recovery.
High Variability in Experimental Readouts Inconsistent drug administration, vehicle effects, or animal stress.Ensure accurate and consistent dosing for all animals. Prepare fresh drug solutions and validate the vehicle for inertness. Handle animals gently to minimize stress.
Signs of Toxicity (e.g., significant weight loss, ruffled fur) The administered dose is at or above the Maximum Tolerated Dose (MTD).Immediately cease administration of the compound. Provide supportive care to the affected animals. Re-evaluate the dosage regimen and consider starting with a lower dose range in a new cohort of animals.
Precipitation of the Compound in Solution Poor solubility of the benzylamino-guanidine derivative in the chosen vehicle.Test the solubility of the compound in various biocompatible vehicles (e.g., saline, PBS, DMSO/saline mixture, cyclodextrin solutions). Gentle heating or sonication may aid dissolution, but ensure the compound's stability under these conditions.
Lack of Efficacy at Previously Reported Doses Differences in animal strain, age, sex, or experimental conditions. The compound may have poor bioavailability with the current administration route.Verify the animal model specifics against the literature. Consider performing a pilot study to establish a dose-response curve in your specific model. If bioavailability is a concern, explore alternative routes of administration (e.g., intravenous vs. oral).

Data Summary Tables

Table 1: In Vivo Dosages of Guanabenz in Rodent Models

Animal Model Compound Dose Route of Administration Frequency Observed Effect Reference
Obese RatsGuanabenz2 or 5 mg/kg b.w.Intraperitoneal (i.p.)Daily for 25 daysDecrease in body weight and peritoneal fat[1]
BALB/c MiceIndolo[2,3-b]quinoline guanidine derivative2.5, 5, 10, 15 mg/kg b.w.Intraperitoneal (i.p.)5 times a week for 2-3 weeksMTD determination (15 mg/kg was toxic)[2]
4T1 Mammary Gland Carcinoma Mouse ModelIndolo[2,3-b]quinoline guanidine derivative5 and 10 mg/kg b.w.Intraperitoneal (i.p.)5 times a week for 3 weeksAnti-cancer activity evaluation[2]
KLN205 Murine Lung Carcinoma Mouse ModelIndolo[2,3-b]quinoline guanidine derivative10 and 20 mg/kg b.w.Intraperitoneal (i.p.)5 times a week for 2.5 weeksAnti-cancer activity evaluation[2]

Experimental Protocols

Protocol 1: Determination of Maximum Tolerated Dose (MTD) of a Guanidine Derivative in BALB/c Mice

  • Objective: To determine the maximum dose of the test compound that can be administered without causing life-threatening toxicity.

  • Animal Model: Healthy female BALB/c mice.

  • Grouping: Assign three mice per dose group.

  • Dosage Preparation: Dissolve the guanidine derivative in an appropriate vehicle (e.g., sterile saline or a solution of DMSO and saline).

  • Administration:

    • Administer the compound intraperitoneally (i.p.) at escalating doses (e.g., 2.5, 5, 10, and 15 mg/kg body weight).

    • Dosing is performed five times a week for a duration of 2 to 3 weeks.

  • Monitoring:

    • Monitor the body weight of each mouse daily.

    • Observe the mice for any clinical signs of toxicity, such as changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy, social withdrawal), and food/water intake.

    • Record any instances of mortality.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or a body weight loss exceeding a predetermined threshold (e.g., 20%). At the end of the study, a necropsy can be performed to examine for any gross pathological changes.[2]

Protocol 2: Evaluation of Anti-Cancer Activity in a 4T1 Mammary Gland Carcinoma Model

  • Objective: To assess the in vivo anti-cancer efficacy of a guanidine derivative.

  • Animal Model: Female BALB/c mice.

  • Tumor Inoculation:

    • Inoculate 2 x 10^5 4T1 cells suspended in 50 µL of PBS orthotopically into the mammary fat pad.

  • Treatment Initiation:

    • Begin treatment when tumors reach a palpable size (e.g., approximately 45 mm³), typically around day 7 post-inoculation.

    • Randomize mice into treatment and control groups (n=10 per group).

  • Dosage Preparation: Prepare the guanidine derivative in a suitable vehicle for intraperitoneal injection.

  • Administration:

    • Administer the compound intraperitoneally (i.p.) at the desired doses (e.g., 5 and 10 mg/kg body weight) five times a week for 3 weeks.

    • A positive control group (e.g., cyclophosphamide at 25 mg/kg three times a week) and a vehicle control group should be included.

  • Monitoring:

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

    • Monitor body weight and overall health of the mice.

  • Endpoint: The primary endpoint is tumor growth inhibition. At the end of the study, tumors can be excised and weighed. Further analysis, such as histopathology or biomarker assessment, can also be performed.[2]

Visualizations

Guanabenz_Signaling_Pathway cluster_postsynaptic Postsynaptic Neuron / Effector Cell Guanabenz Guanabenz Alpha2_Receptor α2-Adrenergic Receptor Guanabenz->Alpha2_Receptor Activates Gi_Protein Gi Protein Alpha2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits Norepinephrine_Release Norepinephrine Release Gi_Protein->Norepinephrine_Release Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP->Norepinephrine_Release Promotes Sympathetic_Outflow Decreased Sympathetic Outflow

Caption: Signaling pathway of Guanabenz as an alpha-2 adrenergic agonist.

experimental_workflow start Start: Hypothesis lit_review Literature Review & Preliminary Dose Selection start->lit_review mtd_study Maximum Tolerated Dose (MTD) Study lit_review->mtd_study dose_refinement Dose-Response Pilot Study mtd_study->dose_refinement mtd_study->dose_refinement Determine safe dose range efficacy_study Definitive Efficacy Study dose_refinement->efficacy_study dose_refinement->efficacy_study Select optimal dose(s) data_analysis Data Analysis & Interpretation efficacy_study->data_analysis conclusion Conclusion & Future Work data_analysis->conclusion

Caption: Experimental workflow for in vivo dosage refinement.

References

Technical Support Center: Minimizing Off-Target Effects of Benzylamino-Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with benzylamino-guanidine derivatives. Our goal is to help you minimize off-target effects and enhance the selectivity of your compounds.

Frequently Asked Questions (FAQs)

Q1: My benzylamino-guanidine derivative is showing activity against multiple unintended kinases. What are the first steps to troubleshoot this?

A1: Off-target kinase activity is a common challenge. The initial steps to address this are:

  • Confirm On-Target Engagement: First, ensure your compound is engaging the intended target in your cellular or biochemical assays. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target binding within a cellular context.

  • Broad Kinase Profiling: If not already done, perform a comprehensive kinase screen, such as KINOMEscan®, to identify the full spectrum of off-target kinases.[1][2][3][4] This will provide a quantitative measure of the binding affinity for each kinase and help prioritize which off-targets to address.

  • Analyze Structure-Activity Relationships (SAR): Review the SAR data from your compound series. Identify structural motifs that may be contributing to the lack of selectivity. The benzylamino-guanidine scaffold itself can interact with the hinge region of many kinases, a common feature of ATP-binding sites.

Q2: What are the most common off-target liabilities for benzylamino-guanidine derivatives?

A2: Due to the nature of the guanidinium group, which is protonated at physiological pH, these derivatives can interact with targets that have negatively charged pockets. Common off-target families include:

  • Kinases: The guanidinium group can form hydrogen bonds with the hinge region of the kinase ATP-binding site.

  • G-Protein Coupled Receptors (GPCRs): The cationic nature of the guanidinium group can lead to interactions with aminergic GPCRs, such as muscarinic and adrenergic receptors.[5]

  • Ion Channels: Similar to GPCRs, the positive charge can lead to interactions with ion channels.

Q3: How can I rationally design more selective benzylamino-guanidine derivatives?

A3: Rational drug design is key to improving selectivity.[6] Consider the following strategies:

  • Exploit Unique Features of the Target's Active Site: Analyze the structural differences between your primary target and off-targets. Introduce modifications to your compound that create favorable interactions with unique residues in the on-target active site or steric clashes with residues in the off-target active sites.

  • Modify the Guanidinium Group: While essential for on-target activity, the guanidinium group's properties can be modulated. Consider strategies like:

    • Conformational Constraint: Introduce cyclic structures or rigid linkers to lock the guanidinium group in a conformation that is more favorable for binding to the on-target protein.

    • Bioisosteric Replacement: In some cases, it may be possible to replace the guanidine with another group that retains the desired interactions but has a different off-target profile.

  • Utilize Computational Modeling: Docking studies and molecular dynamics simulations can help visualize binding modes and predict how structural modifications will affect interactions with both on- and off-targets.

Troubleshooting Guides

Problem 1: High Off-Target Activity in a Kinase Panel

Symptoms: Your lead benzylamino-guanidine compound inhibits multiple kinases with high affinity in a KINOMEscan® or similar assay.

Possible Causes:

  • The compound is targeting a highly conserved region of the ATP-binding site.

  • The physicochemical properties of the compound (e.g., high lipophilicity) are leading to non-specific binding.[6]

  • The benzylamino-guanidine scaffold has inherent affinity for the kinase hinge region.

Solutions:

  • Analyze the Kinase Phylogenetic Tree: Use visualization tools like TREEspot® to see if the off-targets belong to a specific kinase family.[3] This can provide clues about the structural similarities leading to off-target binding.

  • Initiate a Structure-Based Design Campaign:

    • Obtain crystal structures of your compound bound to the on-target and key off-targets. If co-crystallization is not feasible, use homology modeling and docking.

    • Identify differences in the active sites that can be exploited. For example, is there a unique pocket in the on-target that can be accessed with a specific substitution on your compound?

  • Systematic SAR Exploration: Synthesize a small library of analogs with modifications at different positions of the benzylamino-guanidine scaffold.

    • Vary the Benzyl Substituents: Explore a range of electron-donating and electron-withdrawing groups, as well as sterically bulky groups, to probe the space around the benzyl ring.

    • Modify the Linker: If there is a linker between the benzylamino and guanidine groups, vary its length and rigidity.

    • Substitute on the Guanidine: If synthetically feasible, explore substitutions on the guanidine itself, though this can be challenging without losing on-target activity.

Problem 2: Compound Shows Potency in Biochemical Assays but No Cellular Activity

Symptoms: Your compound is a potent inhibitor in an isolated enzyme assay, but shows little to no effect in cell-based assays.

Possible Causes:

  • Poor Cell Permeability: The positive charge of the guanidinium group can hinder passive diffusion across the cell membrane.

  • Efflux by Transporters: The compound may be actively transported out of the cell.

  • Rapid Metabolism: The compound may be quickly metabolized within the cell.

Solutions:

  • Assess Physicochemical Properties:

    • Measure the LogP or LogD of your compound. High values may indicate poor solubility, while very low values can correlate with poor permeability.

    • Determine the pKa of the guanidinium group.

  • Run Permeability Assays: Use in vitro models like PAMPA or Caco-2 assays to directly measure the permeability of your compound.

  • Conduct Stability Assays: Incubate your compound with liver microsomes or hepatocytes to assess its metabolic stability.

  • Modify the Compound to Improve Drug-like Properties:

    • Mask the Guanidinium Group: Consider a prodrug approach where the charge is temporarily masked to improve cell entry.

    • Optimize Lipophilicity: Aim for a balanced LogP (typically between 1 and 3) to achieve a good compromise between solubility and permeability.

    • Introduce "Metabolic Blockers": If a specific site of metabolism is identified, introduce modifications (e.g., fluorination) at that position to block metabolic breakdown.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

This protocol is a generalized workflow for assessing the target engagement of a benzylamino-guanidine derivative in intact cells.[7][8][9]

Principle: The binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

Materials:

  • Cultured cells expressing the target protein

  • Benzylamino-guanidine derivative (test compound)

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader, or mass spectrometer)

Workflow:

  • Cell Treatment:

    • Plate cells and grow to the desired confluency.

    • Treat cells with the test compound at various concentrations or with a vehicle control (DMSO).

    • Incubate for a sufficient time to allow for compound entry and target binding (e.g., 1-2 hours).

  • Heating:

    • Harvest the cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 37°C to 65°C) for a short duration (e.g., 3 minutes) using a thermocycler.[7] A no-heat control (room temperature) should be included.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification:

    • Collect the supernatant containing the soluble protein.

    • Quantify the amount of the target protein in the supernatant using a suitable method (e.g., Western blot, ELISA, or mass spectrometry).

  • Data Analysis:

    • Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

    • For isothermal dose-response experiments, select a single temperature from the melting curve and titrate the compound concentration.

KINOMEscan® for Selectivity Profiling

This is a generalized description of the KINOMEscan® competition binding assay.[1][3][4][10]

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases. The amount of kinase that remains bound to the solid support is quantified.

Workflow:

  • Assay Preparation: A DNA-tagged kinase, an immobilized ligand, and the test compound are combined in a buffer solution.

  • Competition: The mixture is incubated to allow the test compound and the immobilized ligand to reach binding equilibrium with the kinase.

  • Capture and Quantification: The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag. A lower amount of bound kinase indicates that the test compound has displaced it from the immobilized ligand.

  • Data Analysis: The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound. The data can be used to calculate dissociation constants (Kd) for each kinase interaction.

Quantitative Data Summary

Table 1: Example Kinase Selectivity Data for a Fictional Benzylamino-Guanidine Derivative (Compound X)

Kinase TargetKd (nM) - Compound X
On-Target Kinase A 15
Off-Target Kinase B50
Off-Target Kinase C250
Off-Target Kinase D>10,000
Off-Target Kinase E>10,000

Table 2: Structure-Activity Relationship (SAR) for Selectivity Optimization

CompoundR1-GroupR2-GroupOn-Target Kinase A Kd (nM)Off-Target Kinase B Kd (nM)Selectivity (Kinase B/Kinase A)
X HH15503.3
X-1 4-FH2020010
X-2 H3-Cl10303
X-3 4-OMeH5050010
X-4 2-MeH100>1000>10

Visualizations

experimental_workflow cluster_screening Initial Screening & Troubleshooting cluster_validation Cellular Validation Biochemical Assay Biochemical Assay Kinase Panel Kinase Panel Biochemical Assay->Kinase Panel High Potency SAR Analysis SAR Analysis Kinase Panel->SAR Analysis Off-Target Hits Structure-Based Design Structure-Based Design SAR Analysis->Structure-Based Design Cell-Based Assays Cell-Based Assays Structure-Based Design->Cell-Based Assays CETSA CETSA Cell-Based Assays->CETSA Confirm Engagement Lead Optimization Lead Optimization CETSA->Lead Optimization In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies

Caption: A typical workflow for identifying and mitigating off-target effects of benzylamino-guanidine derivatives.

signaling_pathway Compound Compound Target Kinase Target Kinase Compound->Target Kinase Off-Target Kinase Off-Target Kinase Compound->Off-Target Kinase Downstream Effector 1 Downstream Effector 1 Target Kinase->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Off-Target Kinase->Downstream Effector 2 Desired Cellular Effect Desired Cellular Effect Downstream Effector 1->Desired Cellular Effect Undesired Side Effect Undesired Side Effect Downstream Effector 2->Undesired Side Effect

Caption: Signaling pathway illustrating on-target versus off-target effects of a kinase inhibitor.

References

Technical Support Center: Enhancing the Bioavailability of Benzylamino-guanidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of benzylamino-guanidine and related guanidine-containing compounds.

Overarching Challenge: Poor Oral Bioavailability

Guanidine-based compounds like benzylamino-guanidine often exhibit low oral bioavailability. This is primarily attributed to their hydrophilic nature and poor membrane permeability, which limits their absorption across the gastrointestinal tract. The following sections detail specific strategies to overcome these limitations, along with troubleshooting advice and detailed experimental protocols.

Strategy 1: Cyclodextrin Inclusion Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming inclusion complexes. This encapsulation can enhance the aqueous solubility and dissolution rate of the guest molecule, thereby improving its bioavailability.

FAQs for Cyclodextrin Complexation

Q1: How do I choose the right cyclodextrin for benzylamino-guanidine?

A1: The choice of cyclodextrin (CD) depends on the size and shape of the guest molecule. For many small molecules, β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are suitable due to the size of their cavity. HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity compared to unmodified β-cyclodextrin. It is advisable to perform phase solubility studies with different CDs to determine which one provides the optimal solubilizing effect.

Q2: What is the ideal molar ratio of benzylamino-guanidine to cyclodextrin?

A2: A 1:1 molar ratio is the most common stoichiometry for drug-cyclodextrin complexes. However, the optimal ratio should be determined experimentally using methods like phase solubility studies or Job's plot analysis.

Q3: How can I confirm the formation of an inclusion complex?

A3: The formation of an inclusion complex in the solid state can be confirmed using a combination of analytical techniques, including Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Scanning Electron Microscopy (SEM). In solution, techniques like ¹H-NMR spectroscopy can provide evidence of complex formation.[1][2]

Troubleshooting Guide: Cyclodextrin Complexation
Issue Possible Cause Suggested Solution
Low complexation efficiency Improper molar ratio of drug to cyclodextrin.Optimize the molar ratio using phase solubility studies.
Inefficient preparation method.Try different methods such as kneading, co-precipitation, or freeze-drying. The chosen method can significantly influence the final product.[3]
Precipitation of the complex from solution The complex has poor solubility (B-type phase solubility diagram).This is characteristic of certain drug-cyclodextrin combinations. The co-precipitation method is useful for recovering these less soluble complexes.[4]
Amorphous product with poor handling properties The chosen preparation method (e.g., freeze-drying) yields an amorphous solid.While amorphous solids often have better dissolution, if handling is an issue, consider alternative methods like kneading or co-precipitation which may yield a more crystalline product.
Inconclusive analytical results for complex formation Insufficient interaction between the drug and cyclodextrin.Re-evaluate the choice of cyclodextrin. A different type or a derivative might provide a better fit for the drug molecule.
Physical mixture formed instead of a true inclusion complex.Ensure intimate mixing and sufficient energy input during the preparation process (e.g., thorough kneading, prolonged stirring).
Experimental Protocol: Preparation of Benzylamino-guanidine-Cyclodextrin Inclusion Complex by Kneading
  • Molar Ratio Calculation: Calculate the required weights of benzylamino-guanidine and hydroxypropyl-β-cyclodextrin (HP-β-CD) for a 1:1 molar ratio.

  • Cyclodextrin Paste Formation: Place the accurately weighed HP-β-CD in a mortar. Add a small amount of a water-ethanol mixture dropwise and triturate to form a homogeneous paste.

  • Drug Incorporation: Gradually add the accurately weighed benzylamino-guanidine to the paste.

  • Kneading: Knead the mixture thoroughly for 45-60 minutes. If the mixture becomes too dry, add a few more drops of the solvent mixture.

  • Drying: The kneaded mixture is then dried in an oven at 40-50°C until a constant weight is achieved.

  • Sieving and Storage: The dried complex is passed through a sieve to obtain a uniform particle size and stored in a desiccator.

Workflow for Cyclodextrin Complexation and Characterization

G cluster_prep Complex Preparation cluster_char Characterization start Weigh Benzylamino-guanidine and HP-β-CD paste Form HP-β-CD Paste start->paste add_drug Add Benzylamino-guanidine paste->add_drug knead Knead for 45-60 min add_drug->knead dry Dry in Oven knead->dry sieve Sieve and Store dry->sieve ftir FTIR sieve->ftir dsc DSC sieve->dsc pxrd PXRD sieve->pxrd sem SEM sieve->sem

Caption: Workflow for the preparation and characterization of a drug-cyclodextrin inclusion complex.

Strategy 2: Nanoparticle Encapsulation

Encapsulating benzylamino-guanidine into nanoparticles can protect it from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium. Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are commonly used due to their biocompatibility and biodegradability.

FAQs for Nanoparticle Encapsulation

Q1: What are the main challenges in encapsulating a hydrophilic drug like benzylamino-guanidine into nanoparticles?

A1: The main challenges for encapsulating hydrophilic drugs are low encapsulation efficiency and rapid release.[5] This is because the drug tends to partition into the external aqueous phase during the formulation process.

Q2: Which nanoparticle preparation method is best for hydrophilic drugs?

A2: The double emulsion solvent evaporation (w/o/w) method is a commonly used technique for encapsulating hydrophilic drugs into hydrophobic polymers like PLGA. This method involves creating a primary water-in-oil emulsion containing the drug, which is then emulsified in a larger aqueous phase to form a water-in-oil-in-water double emulsion.

Q3: How can I improve the encapsulation efficiency?

A3: Several strategies can be employed to improve encapsulation efficiency:

  • pH modification: Adjusting the pH of the internal aqueous phase can alter the ionization state of the drug, potentially reducing its aqueous solubility and partitioning into the organic phase.

  • Use of co-solvents: Modifying the organic phase with a co-solvent can alter the polarity and improve drug partitioning.

  • Polymer selection: Using polymers with modified end groups or different compositions can enhance drug-polymer interactions.

Troubleshooting Guide: Nanoparticle Encapsulation
Issue Possible Cause Suggested Solution
Low Drug Encapsulation Efficiency High water solubility of the drug leading to partitioning into the external aqueous phase.Optimize the formulation by adjusting the pH of the internal aqueous phase. Try using a different organic solvent or a mixture of solvents.
Inefficient emulsification.Optimize the homogenization speed and time for both primary and secondary emulsification steps.
Large Particle Size or Broad Size Distribution Inadequate energy input during homogenization.Increase the homogenization speed or sonication power.
Polymer concentration is too high.Reduce the concentration of the polymer in the organic phase.
Rapid Drug Release (Burst Release) A significant portion of the drug is adsorbed on the nanoparticle surface.Optimize the washing steps after nanoparticle preparation to remove surface-adsorbed drug.
High porosity of the nanoparticles.Modify the solvent evaporation rate; a slower evaporation rate can lead to denser nanoparticles.
Quantitative Data: Nanoparticle Drug Loading

The following table presents representative data for the encapsulation of a hydrophilic drug in PLGA nanoparticles, illustrating the effect of formulation parameters on drug loading and encapsulation efficiency.

Formulation Method Polymer Drug Particle Size (nm) Drug Loading (%) Encapsulation Efficiency (%)
NanoprecipitationPLGAVancomycin160-170~1.5~45
NanoprecipitationPLGAInsulin160-170~0.8~25
Double EmulsionPLGARivastigmine Tartrate175 ± 15~5~50

Note: This data is for illustrative purposes with other hydrophilic drugs and is not specific to benzylamino-guanidine.

Experimental Protocol: Encapsulation of Benzylamino-guanidine in PLGA Nanoparticles by Double Emulsion Solvent Evaporation
  • Preparation of the Internal Aqueous Phase (w1): Dissolve benzylamino-guanidine in a suitable aqueous buffer.

  • Preparation of the Organic Phase (o): Dissolve PLGA in a water-immiscible organic solvent such as dichloromethane (DCM).

  • Formation of the Primary Emulsion (w1/o): Add the internal aqueous phase to the organic phase and emulsify using a high-speed homogenizer or sonicator to form a fine water-in-oil emulsion.

  • Preparation of the External Aqueous Phase (w2): Prepare an aqueous solution of a stabilizer, such as polyvinyl alcohol (PVA).

  • Formation of the Double Emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase and homogenize to form the double emulsion.

  • Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation. Wash the nanoparticles several times with deionized water to remove excess PVA and un-encapsulated drug.

  • Lyophilization: Resuspend the washed nanoparticles in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.

Workflow for Nanoparticle Encapsulation

G cluster_prep Double Emulsion (w/o/w) Process w1 Dissolve Drug in Water (w1) emulsion1 Homogenize w1 + o (Primary Emulsion) w1->emulsion1 o Dissolve PLGA in DCM (o) o->emulsion1 w2 Prepare PVA Solution (w2) emulsion2 Homogenize (w1/o) + w2 (Double Emulsion) w2->emulsion2 emulsion1->emulsion2 evap Solvent Evaporation emulsion2->evap wash Centrifuge and Wash evap->wash lyo Lyophilize wash->lyo

Caption: Workflow for the double emulsion solvent evaporation method for nanoparticle encapsulation.

Strategy 3: Prodrug Approach

A prodrug is a pharmacologically inactive compound that is converted into an active drug in the body. For hydrophilic, charged molecules like benzylamino-guanidine, a prodrug strategy can be employed to mask the polar guanidine group, thereby increasing lipophilicity and enhancing membrane permeability.

Logical Relationship: Prodrug Strategy for Enhanced Bioavailability

G cluster_logic Prodrug Bioavailability Enhancement start Benzylamino-guanidine (Hydrophilic, Poorly Absorbed) prodrug Mask Guanidine Group (Create Lipophilic Prodrug) start->prodrug absorption Enhanced Oral Absorption (Increased Permeability) prodrug->absorption conversion In Vivo Enzymatic/Chemical Conversion absorption->conversion active_drug Release of Active Benzylamino-guanidine conversion->active_drug effect Therapeutic Effect active_drug->effect

Caption: Logical flow of a prodrug strategy to improve the oral bioavailability of benzylamino-guanidine.

In Vitro Permeability Assessment: The Caco-2 Cell Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the human intestinal epithelium to predict the oral absorption of drugs. When cultured on semipermeable filters, Caco-2 cells differentiate to form a polarized monolayer with tight junctions, mimicking the barrier properties of the intestine.

FAQs for Caco-2 Permeability Assays

Q1: What do the results of a Caco-2 assay tell me?

A1: The Caco-2 assay provides an apparent permeability coefficient (Papp), which is a measure of the rate of transport of a compound across the cell monolayer. This value helps to classify compounds as having low, medium, or high permeability, which correlates with their potential for oral absorption.

Q2: What is the efflux ratio and why is it important?

A2: The efflux ratio is calculated by dividing the Papp value from the basolateral-to-apical (B-A) direction by the Papp value from the apical-to-basolateral (A-B) direction. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters (like P-glycoprotein), which can actively pump the drug out of the intestinal cells and back into the lumen, thereby reducing its net absorption.

Q3: How can I be sure my Caco-2 monolayer is healthy and forming a proper barrier?

A3: The integrity of the Caco-2 monolayer should be assessed by measuring the transepithelial electrical resistance (TEER). High TEER values indicate the formation of tight junctions and a well-formed barrier. The permeability of a low-permeability marker, such as mannitol, should also be measured as a quality control.

Troubleshooting Guide: Caco-2 Permeability Assays
Issue Possible Cause Suggested Solution
Low TEER Values Incomplete monolayer formation.Ensure cells are seeded at the correct density and cultured for a sufficient period (typically 21 days).
Cell toxicity from the test compound.Perform a cytotoxicity assay to determine a non-toxic concentration of your compound for the experiment.
High Permeability of Low-Permeability Marker (e.g., Mannitol) Leaky monolayer (poor tight junction formation).Review cell culture conditions, including media composition and passage number. Do not use cells of a very high passage number.
High Variability in Papp Values Inconsistent monolayer integrity across wells.Carefully monitor TEER values for all wells and only use those that meet the acceptance criteria.
Analytical error in quantifying the compound.Validate the analytical method (e.g., LC-MS/MS) for accuracy and precision in the assay buffer.
Quantitative Data: Representative Caco-2 Permeability
Compound Direction Papp (10⁻⁶ cm/s) Efflux Ratio Permeability Class
PropranololA -> B20.5-High
AtenololA -> B0.5-Low
DigoxinA -> B1.2> 2Low (Efflux Substrate)
B -> A15.0

Note: This is representative data for standard control compounds. The permeability of benzylamino-guanidine and its formulations would need to be determined experimentally.

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on semipermeable filter inserts in a transwell plate for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the TEER of each well. Only use wells with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).

  • Assay Initiation:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

    • For A -> B permeability, add the test compound in transport buffer to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • For B -> A permeability, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of the test compound in the samples using a validated analytical method such as LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug appearance in the receiver chamber.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the drug in the donor chamber.

Workflow for Caco-2 Permeability Assay

G cluster_prep Assay Preparation cluster_assay Permeability Experiment seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21 Days seed->culture teer Measure TEER to Confirm Monolayer Integrity culture->teer add_compound Add Compound to Donor Chamber teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample Donor and Receiver Chambers incubate->sample analyze Analyze by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Experimental workflow for the Caco-2 cell permeability assay.

Cellular Uptake Mechanism of Guanidinium Compounds

Guanidinium-rich molecules are known to efficiently enter cells. While the exact mechanism can vary, a proposed energy-independent pathway involves the interaction of the positively charged guanidinium groups with negatively charged components of the cell membrane, such as fatty acids. This interaction is influenced by the pH gradient across the cell membrane.

Diagram of Proposed Cellular Uptake Pathway

G cluster_pathway Cellular Uptake of Guanidinium Compounds cluster_interaction Membrane Interaction cluster_translocation Translocation cluster_release Intracellular Release extracellular Extracellular Space (Higher pH) guanidinium Positively Charged Guanidinium Group extracellular->guanidinium membrane Cell Membrane cytosol Cytosol (Lower pH) interaction Ion Pairing and Hydrogen Bonding guanidinium->interaction fatty_acid Deprotonated Fatty Acid (Negative Charge) fatty_acid->interaction transient_pore Formation of Transient Membrane Channel/Pore interaction->transient_pore translocation Translocation of Guanidinium Compound transient_pore->translocation protonation Protonation of Fatty Acid in Lower pH of Cytosol translocation->protonation release Release of Guanidinium Compound into Cytosol protonation->release release->cytosol

References

resolving inconsistencies in benzylamino-guanidine MIC values

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve inconsistencies in benzylamino-guanidine MIC (Minimum Inhibitory Concentration) values.

Frequently Asked Questions (FAQs)

1. Why am I seeing different MIC values for benzylamino-guanidine against the same bacterial strain?

Inconsistencies in MIC values can arise from several factors, even when testing the same compound against a specific bacterial strain. These factors can be broadly categorized as: methodological variations, variability in materials, and the specific characteristics of the compound and the test organism. It is crucial to ensure that experimental conditions are highly standardized to obtain reproducible results.

2. What are the most common sources of error in MIC determination?

The most common sources of error include:

  • Inoculum preparation: Incorrect bacterial density.

  • Media composition: Variations in pH, cation concentration, or the presence of interfering substances.

  • Incubation conditions: Fluctuations in temperature, time, and atmospheric conditions (e.g., CO2 levels).

  • Compound handling: Improper dissolution, storage, or serial dilution of the benzylamino-guanidine.

  • Endpoint reading: Subjective interpretation of growth inhibition.

3. How can I standardize my MIC testing protocol for benzylamino-guanidine?

To ensure consistency, adhere to established guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Key standardization steps include:

  • Using a standardized inoculum density (typically 5 x 10^5 CFU/mL).

  • Preparing fresh, quality-controlled media for each experiment.

  • Calibrating and maintaining all equipment (incubators, pipettes, etc.).

  • Including a reference antibiotic with a known MIC range as a quality control.

Troubleshooting Guides

Issue 1: Higher-than-expected MIC values
Possible Cause Troubleshooting Step
Degradation of Benzylamino-guanidine - Prepare fresh stock solutions for each experiment.- Verify the stability of the compound in the chosen solvent and media.
High Inoculum Density - Standardize inoculum preparation using a spectrophotometer or McFarland standards.
Bacterial Resistance - Confirm the identity and purity of the bacterial strain.- Check for the emergence of resistant subpopulations.
Binding to Media Components - Test in a different standard medium (e.g., switch from Mueller-Hinton Broth to Tryptic Soy Broth) to see if the MIC changes.
Issue 2: Lower-than-expected MIC values
Possible Cause Troubleshooting Step
Low Inoculum Density - Ensure the inoculum concentration is within the recommended range.
Synergistic Effects with Media - Review the composition of the media for any components that might enhance the activity of benzylamino-guanidine.
Solvent Effects - Ensure the final concentration of the solvent (e.g., DMSO) is not inhibiting bacterial growth. Run a solvent-only control.
Issue 3: Poor Reproducibility of MIC Values
Possible Cause Troubleshooting Step
Inconsistent Lab Practices - Develop and strictly follow a detailed Standard Operating Procedure (SOP) for MIC determination.
Operator Variability - Provide thorough training for all personnel involved in MIC testing.
Material Variability - Use high-quality, certified reagents and consumables from a reliable supplier.

Data Presentation: MIC Values of Benzylamino-guanidine Derivatives

The following table summarizes the MIC values for a series of benzyl-guanidine derivatives against Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922). These values are illustrative of how minor structural modifications can significantly impact antimicrobial activity, a potential source of perceived inconsistencies if the exact derivative is not considered.

Compound ID Substitution on Benzyl Ring MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
9a Unsubstituted44
9d 4-Trifluoromethyl>2568
9g 3-Trifluoromethyl116
9h 2-Trifluoromethyl44
9k 3,5-bis(Trifluoromethyl)84
9m 2-Chloro-3-(trifluoromethyl)0.51
9v 3,4-Dichloro0.54

Data adapted from "Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives"[1][2][3][4].

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by CLSI.

  • Preparation of Benzylamino-guanidine Stock Solution:

    • Dissolve benzylamino-guanidine in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a working stock.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture on a non-selective agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the benzylamino-guanidine working stock in CAMHB.

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria and broth, no compound) and a negative control (broth only).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of benzylamino-guanidine that completely inhibits visible growth of the organism.

Mandatory Visualizations

MIC_Troubleshooting_Workflow start Inconsistent MIC Values Observed check_protocol Review Experimental Protocol and SOPs start->check_protocol check_materials Verify Quality of Materials (Media, Reagents, Compound) start->check_materials check_strain Confirm Bacterial Strain Identity and Purity start->check_strain check_equipment Calibrate and Check Equipment (Pipettes, Incubator) start->check_equipment troubleshoot_reproducibility Troubleshoot Poor Reproducibility check_protocol->troubleshoot_reproducibility troubleshoot_high Troubleshoot High MIC check_materials->troubleshoot_high troubleshoot_low Troubleshoot Low MIC check_materials->troubleshoot_low check_strain->troubleshoot_high check_equipment->troubleshoot_reproducibility resolve Consistent MIC Values Achieved troubleshoot_high->resolve troubleshoot_low->resolve troubleshoot_reproducibility->resolve

Caption: Troubleshooting workflow for inconsistent MIC values.

Factors_Influencing_MIC cluster_method Methodological Factors cluster_compound Compound-Specific Factors cluster_organism Organism-Specific Factors MIC MIC Value inoculum Inoculum Density inoculum->MIC incubation Incubation Time & Temp incubation->MIC media Media Composition (pH, Cations) media->MIC reading Endpoint Reading reading->MIC stability Compound Stability stability->MIC solubility Solubility solubility->MIC binding Binding to Plastic/Media binding->MIC strain Bacterial Strain strain->MIC growth_phase Growth Phase growth_phase->MIC resistance Resistance Mechanisms resistance->MIC

Caption: Key factors influencing MIC determination.

References

side product identification in benzylamino-guanidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzylamino-guanidine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare benzylamino-guanidine?

A1: Benzylamino-guanidine is typically synthesized through the guanylation of benzylamine. Common guanylating agents include:

  • Cyanamide: This is a direct and widely used method where benzylamine hydrochloride reacts with cyanamide, often in a suitable solvent like butanol.[1]

  • S-Methylisothiourea sulfate: This reagent reacts with benzylamine, usually in an aqueous solution under reflux, to yield the corresponding guanidine salt.

  • Dicyandiamide: Reaction of benzylamine with dicyandiamide, often in the presence of an acid catalyst, can also be employed.

Q2: What are the potential side products in the synthesis of benzylamino-guanidine using cyanamide?

A2: Several side products can form, complicating the purification of the desired product. These include:

  • Unreacted Benzylamine: Incomplete reaction can leave residual benzylamine, which may need to be removed during workup.

  • Dicyandiamide and Melamine: Cyanamide can undergo self-condensation, especially at elevated temperatures, to form dicyandiamide and its trimer, melamine.

  • Dibenzylamine: Impurities in the starting benzylamine or side reactions can lead to the formation of dibenzylamine.

  • N-Benzylurea: If water is present, cyanamide can hydrolyze to urea, which can then react with benzylamine to form N-benzylurea.[2]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of a polar and a non-polar solvent, such as ethyl acetate and hexane or dichloromethane and methanol. The spots can be visualized under UV light (254 nm) or by staining with a suitable agent like ninhydrin (for primary amines) or iodine.

Q4: What are the recommended methods for purifying benzylamino-guanidine?

A4: Purification strategies depend on the nature of the impurities. Common methods include:

  • Extraction: Unreacted benzylamine can be removed by extraction with a non-polar organic solvent (e.g., ether) from an aqueous solution at a high pH (around 10.2), where the strongly basic benzylamino-guanidine remains in the aqueous layer as a salt.[1]

  • Recrystallization: The product, often as a salt (e.g., hydrochloride or sulfate), can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

  • Column Chromatography: Silica gel column chromatography can be used to separate the product from less polar impurities. The choice of eluent will depend on the polarity of the product and impurities.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Increase reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.- Ensure the quality of the guanylating agent. Cyanamide solutions can degrade over time.
Product loss during workup.- Optimize the pH during extraction to ensure the product remains in the desired phase.- Use a suitable solvent for recrystallization to minimize solubility losses.
Side reactions consuming starting materials.- Control the reaction temperature to minimize the self-condensation of cyanamide.- Use a high purity grade of benzylamine.
Presence of a less polar impurity in TLC/HPLC Unreacted benzylamine.- Perform an acidic wash during the workup to remove the basic benzylamine.- Optimize the stoichiometry of the reactants to ensure complete consumption of benzylamine.
Presence of a more polar impurity in TLC/HPLC Dicyandiamide or melamine.- These are often less soluble and may precipitate from the reaction mixture. Filtration can be effective.- Recrystallization of the desired product can also help in removing these impurities.
N-Benzylurea.- Ensure anhydrous reaction conditions to prevent the hydrolysis of cyanamide.- Purification by column chromatography may be necessary.
Unexpected peaks in NMR spectrum Residual solvent.- Dry the product under high vacuum for an extended period.
Presence of side products.- Compare the spectrum with the expected chemical shifts for benzylamino-guanidine and potential impurities (see analytical protocols section).- Further purification by recrystallization or chromatography may be required.
Product is an oil instead of a solid The free base of benzylamino-guanidine may be an oil.- Convert the product to a salt (e.g., hydrochloride or sulfate) which is typically a crystalline solid and easier to handle and purify.

Experimental Protocols

Synthesis of Benzylamino-guanidine Hydrochloride from Benzylamine and Cyanamide

This protocol is adapted from the synthesis of a related compound and should be optimized for benzylamino-guanidine.

Materials:

  • Benzylamine hydrochloride

  • Cyanamide (50 wt% solution in water)

  • 1-Butanol

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium hydroxide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzylamine hydrochloride (1 equivalent) and 1-butanol.

  • To the stirred suspension, add cyanamide (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the 1-butanol under reduced pressure.

  • Dissolve the residue in water and adjust the pH to approximately 10.2 with a sodium hydroxide solution.

  • Extract the aqueous solution with diethyl ether (3 x volumes) to remove any unreacted benzylamine.[1]

  • Acidify the aqueous layer to pH ~2 with concentrated hydrochloric acid.

  • Remove the water under reduced pressure to obtain the crude benzylamino-guanidine hydrochloride.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA) or a buffer like ammonium formate. For guanidine compounds, a mixed-mode column with cation-exchange and reverse-phase properties can also be effective.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

Derivatization may be required for the analysis of the polar benzylamino-guanidine.

  • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • Carrier Gas: Helium.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol. Derivatization with an agent like trifluoroacetic anhydride (TFAA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can improve volatility and chromatographic performance.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected chemical shifts for Benzylamino-guanidine (in DMSO-d₆):

  • ¹H NMR:

    • Aromatic protons (C₆H₅): δ 7.2-7.4 ppm (multiplet, 5H).

    • Methylene protons (CH₂): δ ~4.3 ppm (singlet or triplet, 2H). The coupling may be observed depending on the exchange rate of the NH protons.

    • Amine and Guanidine protons (NH, NH₂): δ 5.0-8.0 ppm (broad signals, 4H). The chemical shifts of these protons are highly dependent on concentration, temperature, and solvent.

  • ¹³C NMR:

    • Guanidinium carbon (C=N): δ ~157-160 ppm.

    • Aromatic carbons (C₆H₅): δ ~127-140 ppm.

    • Methylene carbon (CH₂): δ ~45 ppm.

Visualizations

Synthesis_Pathway benzylamine Benzylamine product Benzylamino-guanidine benzylamine->product + Cyanamide dibenzylamine Dibenzylamine benzylamine->dibenzylamine Side Reaction benzylurea N-Benzylurea benzylamine->benzylurea + Urea (from Cyanamide hydrolysis) cyanamide Cyanamide dicyandiamide Dicyandiamide cyanamide->dicyandiamide Self-condensation melamine Melamine dicyandiamide->melamine Trimerization Troubleshooting_Workflow decision decision action action issue issue start Start: Synthesis of Benzylamino-guanidine reaction_complete Is reaction complete? (TLC) start->reaction_complete low_yield Low Yield reaction_complete->low_yield No unexpected_peaks Unexpected Peaks in Analytics (NMR, HPLC, GC-MS) reaction_complete->unexpected_peaks Yes check_conditions Check reaction conditions (temp, time) low_yield->check_conditions check_reagents Check reagent quality low_yield->check_reagents optimize_workup Optimize workup (extraction pH, recrystallization solvent) low_yield->optimize_workup identify_impurity Identify impurity (MS, NMR) unexpected_peaks->identify_impurity product_ok Product OK unexpected_peaks->product_ok If peaks are acceptable check_conditions->action Optimize check_reagents->action Replace optimize_workup->action Refine purify Further purification (chromatography, recrystallization) identify_impurity->purify adjust_conditions Adjust reaction conditions (e.g., lower temp) identify_impurity->adjust_conditions Side product identified purify->product_ok adjust_conditions->start Re-run synthesis

References

Validation & Comparative

Comparative Efficacy of Benzylamino-Guanidine Derivatives and Existing Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of a representative benzylamino-guanidine compound against two commonly used antibiotics, Ciprofloxacin and Vancomycin. The data presented is intended to inform research and development efforts in the pursuit of novel antimicrobial agents.

Efficacy Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of the selected benzylamino-guanidine derivative and existing antibiotics against Staphylococcus aureus and Escherichia coli. Lower MIC values indicate greater potency.

CompoundTarget OrganismMIC (µg/mL)
Benzylamino-Guanidine Derivative (9m) Staphylococcus aureus0.5[1][2][3][4]
Escherichia coli1[1][2][3][4]
Ciprofloxacin Staphylococcus aureus (ATCC 29213)0.25 - 1.0
Escherichia coli (ATCC 25922)≤0.008 - 0.03
Vancomycin Staphylococcus aureus (ATCC 29213)0.5 - 2.0
Escherichia coli>128

Experimental Protocols

The Minimum Inhibitory Concentration (MIC) values cited in this guide were determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

Broth Microdilution Method (CLSI M07-A11)
  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (benzylamino-guanidine derivative or existing antibiotic) is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: A two-fold serial dilution of the stock solution is performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of decreasing concentrations of the antimicrobial agent across the wells.

  • Inoculum Preparation: A standardized inoculum of the test bacteria (S. aureus or E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Visualizing Mechanisms of Action

The following diagrams illustrate the distinct mechanisms of action of the benzylamino-guanidine derivative and the compared antibiotics.

G cluster_membrane Bacterial Cell Membrane Disruption by Benzylamino-Guanidine Benzylamino-Guanidine Benzylamino-Guanidine Membrane_Binding Electrostatic Interaction and Hydrophobic Insertion Benzylamino-Guanidine->Membrane_Binding Initial Binding Bacterial_Membrane Bacterial Cell Membrane (Negatively Charged) Membrane_Binding->Bacterial_Membrane Pore_Formation Membrane Permeabilization and Pore Formation Membrane_Binding->Pore_Formation Cell_Lysis Cell Lysis and Death Pore_Formation->Cell_Lysis

Caption: Mechanism of Benzylamino-Guanidine.

G cluster_cipro Ciprofloxacin: Inhibition of DNA Replication Ciprofloxacin Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Ciprofloxacin->DNA_Gyrase Binds to DNA_Supercoiling DNA Supercoiling/ Uncoiling DNA_Gyrase->DNA_Supercoiling Controls DNA_Replication_Blocked DNA Replication Blocked DNA_Gyrase->DNA_Replication_Blocked Inhibition leads to Replication_Fork Replication Fork DNA_Supercoiling->Replication_Fork Allows progression of Cell_Death Bacterial Cell Death DNA_Replication_Blocked->Cell_Death

Caption: Ciprofloxacin's Mechanism of Action.

G cluster_vanco Vancomycin: Inhibition of Cell Wall Synthesis Vancomycin Vancomycin Peptidoglycan_Precursor Peptidoglycan Precursor (D-Ala-D-Ala terminus) Vancomycin->Peptidoglycan_Precursor Binds to Transglycosylase Transglycosylase Peptidoglycan_Precursor->Transglycosylase Inhibits polymerization by Transpeptidase Transpeptidase Peptidoglycan_Precursor->Transpeptidase Inhibits cross-linking by Peptidoglycan_Synthesis_Blocked Peptidoglycan Synthesis Blocked Transglycosylase->Peptidoglycan_Synthesis_Blocked Transpeptidase->Peptidoglycan_Synthesis_Blocked Weakened_Cell_Wall Weakened Cell Wall Peptidoglycan_Synthesis_Blocked->Weakened_Cell_Wall Cell_Lysis Cell Lysis and Death Weakened_Cell_Wall->Cell_Lysis

References

Comparative Analysis of the Antimicrobial Spectrum of Benzylamino-guanidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial spectrum of benzylamino-guanidine with a selection of commonly used antibiotics against two clinically significant bacterial species: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The information is compiled from publicly available research data to offer an objective overview for drug development and research purposes.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of a compound is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of benzylamino-guanidine derivatives and several standard antibiotics against S. aureus and E. coli.

Table 1: Minimum Inhibitory Concentrations (MICs) against Staphylococcus aureus

CompoundStrainMIC (µg/mL)
Benzyl-guanidine Derivatives
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivativeS. aureus0.5
3-(4-trifluoromethyl)-benzyloxy derivativeS. aureus1
para-substituted derivativeMRSA0.5
Common Antibiotics
VancomycinS. aureus (sensitive)≤2
VancomycinMRSA0.5 - 2
CiprofloxacinS. aureus (methicillin-sensitive)0.25
CiprofloxacinMRSA0.25 - 1
LinezolidMRSA2
DaptomycinMRSA<1

Table 2: Minimum Inhibitory Concentrations (MICs) against Escherichia coli

CompoundStrainMIC (µg/mL)
Benzyl-guanidine Derivatives
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivativeE. coli1
3-(4-trifluoromethyl)-benzyloxy derivativeE. coli16
Common Antibiotics
CeftriaxoneE. coli≤1 (susceptible) to ≥32 (resistant)
GentamicinE. coli0.5 - 2
MeropenemE. coli≤0.25
LevofloxacinE. coli<0.06 - 4

Experimental Protocols

The following are detailed methodologies for the key experiments cited in determining the antimicrobial spectrum of chemical compounds. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on an agar plate, select 3-5 isolated colonies of the test bacterium.
  • Suspend the colonies in a sterile broth medium (e.g., Mueller-Hinton Broth).
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of the test compound (e.g., benzylamino-guanidine) in a suitable solvent.
  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.
  • Include a growth control well (broth and inoculum without the antimicrobial agent) and a sterility control well (broth only).
  • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • After incubation, visually inspect the wells for turbidity.
  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Minimum Bactericidal Concentration (MBC) Assay Protocol

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

1. Perform an MIC Test:

  • Follow the complete protocol for the MIC assay as described above.

2. Subculturing:

  • From each well that shows no visible growth in the MIC test, take a small aliquot (e.g., 10-100 µL).
  • Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial agent.

3. Incubation:

  • Incubate the agar plates at 35-37°C for 18-24 hours.

4. Interpretation of Results:

  • After incubation, count the number of colonies on each plate.
  • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Mandatory Visualization

Experimental Workflow for MIC and MBC Determination

G cluster_mic Minimum Inhibitory Concentration (MIC) Assay cluster_mbc Minimum Bactericidal Concentration (MBC) Assay prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Serial Dilution of Antimicrobial Agent serial_dilution->inoculate_plate incubate_mic Incubate (16-20h, 37°C) inoculate_plate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from clear MIC wells to agar plates read_mic->subculture incubate_mbc Incubate (18-24h, 37°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Proposed Mechanism of Action of Guanidinium-Containing Antimicrobials

Guanidinium-containing compounds, such as benzylamino-guanidine, are thought to exert their antimicrobial effect primarily through the disruption of the bacterial cell membrane.

G cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer (Negatively Charged) insertion Hydrophobic Tail Insertion membrane->insertion guanidinium Positively Charged Guanidinium Compound electrostatic Electrostatic Interaction and Hydrogen Bonding guanidinium->electrostatic electrostatic->membrane disruption Membrane Disruption (Pore Formation) insertion->disruption leakage Leakage of Cellular Contents (Ions, ATP, Nucleic Acids) disruption->leakage death Bacterial Cell Death leakage->death

Caption: Proposed mechanism of bacterial cell membrane disruption by guanidinium-containing compounds.

A Comparative Analysis of Benzylamino-guanidine Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The benzylamino-guanidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The positional isomerism of substituents on the benzyl ring can significantly influence the pharmacological profile of these molecules, impacting their potency, selectivity, and mechanism of action. This guide provides a comparative analysis of different benzylamino-guanidine isomers, supported by experimental data, to aid in the rational design of novel therapeutics.

Data Presentation: A Comparative Look at Isomer Activity

For instance, a study on N,N'-di-p-bromo-phenyl-guanidine (p-BrDPhG), a derivative of the pan-selective sigma receptor agonist N,N′-di-o-tolyl-guanidine (o-DTG), demonstrated that para-substitution can significantly enhance potency in reducing ischemia- and acidosis-evoked cytosolic Ca2+ overload compared to the ortho-substituted parent compound.[1] This suggests that the spatial arrangement of substituents plays a critical role in receptor interaction and subsequent biological response.

Furthermore, research on meta- and para-substituted benzylguanidine hybrids with an alkylating group from melphalan revealed that both isomers exhibited potent effects on neuroblastoma cell cultures.[2] This indicates that both meta and para positions are viable for modification to achieve desired cytotoxic activity.

To provide a clearer picture of the potential differences between isomers, the following table summarizes hypothetical comparative data based on trends observed in the literature for guanidine-containing compounds. It is crucial to note that these values are illustrative and would need to be confirmed by direct experimental comparison.

IsomerTarget/AssayIC50 / MIC (µM)Receptor Binding Ki (nM)Notes
Ortho-substituted Bacterial Strain X (MIC)16N/AMay exhibit steric hindrance, potentially reducing binding affinity to some targets.
Meta-substituted Cancer Cell Line Y (IC50)5.2N/AOften shows a good balance of steric and electronic properties, leading to potent activity.[2]
Para-substituted Sigma-1 Receptor (Ki)N/A296The para position is often more accessible for interaction with receptor binding pockets, potentially leading to higher affinity.[1]
Para-substituted Sigma-2 Receptor (Ki)N/A800

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments frequently cited in the evaluation of benzylamino-guanidine derivatives.

Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the benzylamino-guanidine isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO, isopropanol with HCl).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Receptor Binding Assay

This assay measures the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., sigma-1 receptor) are prepared from cultured cells or animal tissues.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the unlabeled test compound (the benzylamino-guanidine isomer).

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification: The amount of radioactivity retained on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the Ki value, which is the inhibition constant for the test compound and represents its affinity for the receptor.

Visualization of Pathways and Workflows

To better understand the synthesis and mechanism of action of benzylamino-guanidine isomers, the following diagrams have been generated.

experimental_workflow Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis of Benzylamino-guanidine Isomers cluster_evaluation Biological Evaluation Start Start Substituted Benzylamine (ortho, meta, or para) Substituted Benzylamine (ortho, meta, or para) Start->Substituted Benzylamine (ortho, meta, or para) Reaction with Guanylating Agent Reaction with Guanylating Agent Substituted Benzylamine (ortho, meta, or para)->Reaction with Guanylating Agent e.g., 1H-pyrazole-1-carboximidamide Benzylamino-guanidine Isomer Benzylamino-guanidine Isomer Reaction with Guanylating Agent->Benzylamino-guanidine Isomer Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Benzylamino-guanidine Isomer->Antimicrobial Assay (MIC) Anticancer Assay (IC50) Anticancer Assay (IC50) Benzylamino-guanidine Isomer->Anticancer Assay (IC50) Receptor Binding Assay (Ki) Receptor Binding Assay (Ki) Benzylamino-guanidine Isomer->Receptor Binding Assay (Ki) signaling_pathway Signaling Pathways of Benzylamino-guanidine Isomers cluster_apoptosis Apoptosis Induction cluster_sigma Sigma Receptor Modulation cluster_calcium Calcium Channel Modulation Benzylamino-guanidine Benzylamino-guanidine Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition Benzylamino-guanidine->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption Mitochondrial Outer Membrane Permeabilization Mitochondrial Outer Membrane Permeabilization Microtubule Disruption->Mitochondrial Outer Membrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer Membrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis Benzylamino-guanidine_sigma Benzylamino-guanidine Sigma-1 Receptor Binding Sigma-1 Receptor Binding Benzylamino-guanidine_sigma->Sigma-1 Receptor Binding Modulation of Ca2+ Signaling Modulation of Ca2+ Signaling Sigma-1 Receptor Binding->Modulation of Ca2+ Signaling Regulation of Gene Expression (e.g., via Nrf2) Regulation of Gene Expression (e.g., via Nrf2) Modulation of Ca2+ Signaling->Regulation of Gene Expression (e.g., via Nrf2) Cellular Stress Response Cellular Stress Response Regulation of Gene Expression (e.g., via Nrf2)->Cellular Stress Response Benzylamino-guanidine_calcium Benzylamino-guanidine Voltage-Gated Ca2+ Channel Modulation Voltage-Gated Ca2+ Channel Modulation Benzylamino-guanidine_calcium->Voltage-Gated Ca2+ Channel Modulation Alteration of Intracellular Ca2+ Levels Alteration of Intracellular Ca2+ Levels Voltage-Gated Ca2+ Channel Modulation->Alteration of Intracellular Ca2+ Levels Activation of Ca2+-dependent Enzymes Activation of Ca2+-dependent Enzymes Alteration of Intracellular Ca2+ Levels->Activation of Ca2+-dependent Enzymes Downstream Signaling Cascades Downstream Signaling Cascades Activation of Ca2+-dependent Enzymes->Downstream Signaling Cascades

References

A Comparative Guide to the Mechanism of Action of Benzylamino-guanidine and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the proposed mechanism of action for benzylamino-guanidine and its structurally related, well-characterized alternatives: guanabenz, clonidine, and guanethidine. Due to a lack of specific experimental data for benzylamino-guanidine in the public domain, this comparison relies on the established mechanisms of its alternatives to infer its likely pharmacological activities. The primary focus is on their shared action as modulators of the adrenergic system, particularly their effects on norepinephrine release.

Overview of Mechanisms of Action

Benzylamino-guanidine, by virtue of its core structure, is hypothesized to act as an α2-adrenergic receptor agonist, similar to guanabenz and clonidine. This action is expected to reduce sympathetic outflow from the central nervous system, leading to a decrease in the release of norepinephrine from presynaptic nerve terminals. An alternative, though less likely, primary mechanism could involve direct blockade of voltage-gated potassium channels, a property observed in some guanidine compounds.[1][2]

Guanabenz, Clonidine, and Guanethidine are all established sympatholytic agents that interfere with adrenergic nerve function, albeit through slightly different primary mechanisms.

  • Guanabenz and Clonidine are centrally acting α2-adrenergic agonists.[3][4] They stimulate α2-adrenergic receptors in the brainstem, which inhibits sympathetic outflow to the periphery.[5] This results in reduced norepinephrine release from nerve endings, leading to decreased blood pressure and heart rate.[6][7]

  • Guanethidine acts as an adrenergic neuron blocking agent. It is taken up into the presynaptic neuron by the norepinephrine transporter (NET) and accumulates in synaptic vesicles, where it displaces and depletes norepinephrine stores.[8] This leads to a profound and long-lasting inhibition of norepinephrine release.

The following sections provide a detailed comparison of the quantitative data available for these alternatives and the experimental protocols used to generate such data.

Comparative Data

The following tables summarize key quantitative parameters for guanabenz, clonidine, and guanethidine, providing a benchmark for the potential efficacy of benzylamino-guanidine.

Table 1: α2-Adrenergic Receptor Binding Affinity

CompoundReceptor SubtypeKi (nM)Test SystemReference
Clonidine α2A1.8Human recombinant[3]
α2B3.9Human recombinant[3]
α2C5.6Human recombinant[3]
Guanabenz Not specified--[9]
Guanethidine Not specified--

Table 2: Inhibition of Norepinephrine (NE) Release

CompoundTest SystemIC50 / EffectReference
Clonidine Human plasma51% reduction in NE appearance at 5.0 µg/kg[6]
Guanabenz Rat isolated mesenteric arteryConcentration-dependent decrease in stimulation-induced NE efflux[10]
Guanethidine Rat isolated mesenteric arteryConcentration-dependent decrease in stimulation-induced NE efflux[10]

IC50 is the concentration of a drug that is required for 50% inhibition in vitro.Direct IC50 values for NE release are not consistently reported across studies; however, the qualitative effects are well-documented.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Benzylamino-guanidine and Alternatives

The primary proposed mechanism of action for benzylamino-guanidine, guanabenz, and clonidine involves the activation of presynaptic α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent inhibition of voltage-gated calcium channels. The reduction in calcium influx ultimately inhibits the release of norepinephrine from the presynaptic neuron.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron BAG Benzylamino-guanidine Guanabenz Clonidine Alpha2R α2-Adrenergic Receptor BAG->Alpha2R binds & activates Gi Gi Protein Alpha2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel Gi->Ca_channel inhibits cAMP cAMP AC->cAMP produces cAMP->Ca_channel modulates NE_vesicle Norepinephrine Vesicle Ca_channel->NE_vesicle triggers NE_release Norepinephrine Release NE_vesicle->NE_release exocytosis NE_synapse Norepinephrine NE_release->NE_synapse Adrenergic_receptor Adrenergic Receptor NE_synapse->Adrenergic_receptor Response Postsynaptic Response Adrenergic_receptor->Response start Start prepare_membranes Prepare cell membranes expressing α2-adrenergic receptors start->prepare_membranes incubate Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of the test compound prepare_membranes->incubate separate Separate bound from free radioligand via filtration incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

References

Benchmarking Benzylamino-guanidine Derivatives: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of benzylamino-guanidine derivatives against standard compounds, supported by experimental data and detailed protocols. The information is intended to facilitate the evaluation of this promising class of compounds for various therapeutic applications.

Benzylamino-guanidine derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This guide focuses on their potential as antimicrobial agents and their interactions with specific G-protein coupled receptors (GPCRs), providing a framework for their comparative evaluation.

Antimicrobial Activity

Benzylamino-guanidine derivatives have shown significant promise as antibacterial agents. Their mechanism of action is an area of active investigation, with evidence suggesting that they may disrupt the bacterial cell membrane and interfere with essential cellular processes. This section compares the in vitro antibacterial activity of representative benzylamino-guanidine derivatives against standard antibiotics.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected benzylamino-guanidine derivatives compared to standard antibiotics against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains. Lower MIC values indicate greater potency.

Compound TypeCompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Benzylamino-guanidine 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative (9m)0.5[1][2]1[1][2]
3-(4-trifluoromethyl)-benzyloxy derivative (10d)1[2]16[2]
Standard Antibiotics Ampicillin0.25 - 22 - 8
Ciprofloxacin0.12 - 10.008 - 0.06
Vancomycin0.5 - 2Not applicable

Note: MIC values for standard antibiotics are typical ranges and can vary depending on the specific strain and testing conditions.

Receptor Binding Affinity

Certain benzylamino-guanidine derivatives have been identified as ligands for histamine and muscarinic receptors, suggesting their potential for development as therapeutics targeting the central nervous system and other tissues. This section compares the binding affinities of these derivatives to standard receptor ligands.

Data Presentation: Binding Affinity (Ki)

The following table presents the inhibitory constant (Ki) values of representative guanidine derivatives at human histamine H3 (hH3R), muscarinic M2 (hM2R), and muscarinic M4 (hM4R) receptors, compared to standard ligands. Lower Ki values indicate a higher binding affinity.

Compound TypeCompoundhH3R Ki (nM)hM2R Ki (nM)hM4R Ki (nM)
Guanidine Derivative ADS101715837[3]68[3]
ADS1022758882.8[3]5.1[3]
Standard Ligands Clozapine---
N-[3H]Methylscopolamine---
[3H]-Nα-Methylhistamine---

Note: Ki values are indicative of the compound's affinity for the receptor. The standard ligands listed are commonly used radioligands or reference compounds in these assays.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments cited in this guide are provided below.

Broth Microdilution MIC Assay

This assay determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strains (S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Test compounds and standard antibiotics

  • Spectrophotometer

Procedure:

  • Preparation of Bacterial Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds and standard antibiotics in MHB directly in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[4][5][6][7][8]

Bacterial Membrane Permeability Assay (Propidium Iodide Uptake)

This assay assesses the ability of a compound to disrupt the bacterial cytoplasmic membrane, allowing the influx of the fluorescent dye propidium iodide (PI).

Materials:

  • Bacterial strains

  • Phosphate-buffered saline (PBS)

  • Test compounds

  • Propidium Iodide (PI) solution

  • Fluorometer or fluorescence microscope

Procedure:

  • Bacterial Preparation: Harvest bacterial cells in the mid-logarithmic growth phase, wash, and resuspend in PBS to a defined optical density.

  • Compound Treatment: Incubate the bacterial suspension with various concentrations of the test compound at 37°C for a specified time (e.g., 30 minutes).[9]

  • PI Staining: Add PI to the bacterial suspensions and incubate in the dark for a short period (e.g., 10-15 minutes).[9]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or visualize the stained cells using a fluorescence microscope. An increase in fluorescence indicates membrane permeabilization.[9][10][11][12][13]

Intracellular ATP Measurement Assay

This assay quantifies the intracellular ATP levels in bacteria, which can be affected by compounds that disrupt cellular energy metabolism.

Materials:

  • Bacterial strains

  • Test compounds

  • ATP assay kit (containing lysis buffer and luciferase/luciferin reagent)

  • Luminometer

Procedure:

  • Bacterial Treatment: Treat bacterial cultures with the test compound for a defined period.

  • Cell Lysis: Lyse the bacterial cells using the provided lysis buffer to release intracellular ATP.[14]

  • Luminescence Reaction: Add the luciferase/luciferin reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

  • Measurement: Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.[15][16]

Radioligand Displacement Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., hH3R, hM2R, hM4R)

  • Radiolabeled ligand (e.g., [3H]-Nα-Methylhistamine, N-[3H]Methylscopolamine)

  • Test compounds

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. The membranes with the bound radioligand are trapped on the filter.

  • Washing: Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[17][18][19][20]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of benzylamino-guanidine derivatives.

antibacterial_mechanism cluster_compound Benzylamino-guanidine Derivative cluster_bacterium Bacterial Cell Compound Positively Charged Guanidinium Group Membrane Cell Membrane (Negatively Charged) Compound->Membrane Electrostatic Interaction PMF Proton Motive Force Membrane->PMF Disruption leads to Dissipation of ATP Intracellular ATP PMF->ATP Dissipation affects ATP Synthesis

Caption: Proposed antibacterial mechanism of action.

mic_workflow A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Plate with Bacteria A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Turbidity (Bacterial Growth) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Broth microdilution MIC assay workflow.

binding_assay cluster_before Before Competition cluster_after After Addition of Test Compound Receptor1 Receptor Radioligand1 Radioligand Radioligand1->Receptor1 Binds Receptor2 Receptor Radioligand2 Radioligand TestCompound Test Compound TestCompound->Receptor2 Competes & Binds

Caption: Principle of radioligand displacement.

References

Synergistic Potential of Benzylamino-guanidine Analogues in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

While specific experimental data on the synergistic activity of benzylamino-guanidine is not currently available in published literature, an analysis of structurally similar guanidine-based drugs—guanabenz, bethanidine, and guanethidine—provides valuable insights into the potential for synergistic interactions. This guide compares the known synergistic, additive, and antagonistic effects of these analogues to inform future research and drug development involving benzylamino-guanidine compounds. The primary therapeutic area for which combination therapies with these analogues have been studied is hypertension.

Comparative Analysis of Drug Interactions

The following tables summarize the observed interactions of guanabenz, bethanidine, and guanethidine with other drugs, based on clinical studies.

Guanabenz Interactions

Guanabenz, a centrally acting alpha-2 adrenergic agonist, has demonstrated additive effects when combined with certain drug classes.

Combination Drug ClassSpecific Drug ExampleObserved EffectClinical Implication
DiureticsHydrochlorothiazideAdditive antihypertensive effect[1]Improved blood pressure control in patients non-responsive to monotherapy.[1][2]
Central Nervous System (CNS) DepressantsBenzodiazepines, BarbituratesAdditive sedative effects[1][3][4]Increased risk of sedation and drowsiness; caution is advised.[1][3][4]
Bethanidine Interactions

Studies on the combination of bethanidine, a peripherally acting antiadrenergic agent, have not shown synergistic effects with other antihypertensives.

Combination Drug ClassSpecific Drug ExampleObserved EffectClinical Implication
Beta-blockersLabetalolNo evidence of synergism[5][6]Combination may not provide benefits beyond additive effects.
Guanethidine Interactions

Guanethidine, which acts by depleting and inhibiting the release of norepinephrine, exhibits a more complex interaction profile, including both potentiation and antagonism.

Combination Drug ClassSpecific Drug ExampleObserved EffectClinical Implication
Other AntihypertensivesReserpine, Methyldopa, VasodilatorsIncreased antihypertensive effect[7]Potential for enhanced blood pressure reduction.
Tricyclic AntidepressantsDesipramineAntagonism of antihypertensive effect[8]Reduced efficacy of guanethidine; combination should be avoided.[8]

Experimental Protocols

Guanabenz Combination Therapy for Hypertension

A clinical study evaluated the effects of adding guanabenz to existing antihypertensive regimens in 26 patients with moderate to severe hypertension.[2]

  • Patient Cohort: Patients with stage 2 or 3 hypertension inadequately controlled with conventional antihypertensive drugs (e.g., diuretics).

  • Intervention: Addition of guanabenz (4-8 mg/day) to the ongoing treatment for 32 weeks.

  • Measurements: Blood pressure, heart rate, plasma and urinary norepinephrine levels, muscle sympathetic nerve activity, and left ventricular mass index (LVMI) were assessed before and after the combination therapy.

  • Results: The combination therapy resulted in a significant reduction in blood pressure, heart rate, and markers of sympathetic nervous system activity, as well as a regression of left ventricular hypertrophy.[2]

Mechanisms and Signaling Pathways

The observed interactions are rooted in the distinct mechanisms of action of these guanidine derivatives.

Guanabenz acts centrally by stimulating alpha-2 adrenergic receptors in the brainstem, which reduces the sympathetic outflow to the periphery. When combined with a diuretic that reduces blood volume, the result is an additive lowering of blood pressure.

Guanabenz_Mechanism cluster_brain Central Nervous System cluster_periphery Cardiovascular System Guanabenz Guanabenz Alpha2_Receptor α2-Adrenergic Receptor Guanabenz->Alpha2_Receptor stimulates Sympathetic_Outflow Reduced Sympathetic Outflow Alpha2_Receptor->Sympathetic_Outflow leads to Decreased_BP Decreased Blood Pressure Sympathetic_Outflow->Decreased_BP

Caption: Central mechanism of Guanabenz action.

Guanethidine and Bethanidine act peripherally by being taken up into sympathetic neurons via the norepinephrine transporter (NET). Inside the neuron, they disrupt norepinephrine storage and release.[9][10] Tricyclic antidepressants block the NET, thereby preventing guanethidine uptake and antagonizing its effect.[8]

Guanethidine_Mechanism cluster_neuron Sympathetic Neuron Terminal cluster_effector Effector Organ (e.g., Blood Vessel) Guanethidine Guanethidine NET Norepinephrine Transporter (NET) Guanethidine->NET Uptake via NE_Vesicles Norepinephrine Storage Vesicles NET->NE_Vesicles Transport into neuron NE_Release Norepinephrine Release (blocked) NE_Vesicles->NE_Release inhibits Reduced_Sympathetic_Tone Reduced Sympathetic Tone

Caption: Peripheral mechanism of Guanethidine action.

Logical Framework for Predicting Synergistic Activity

The potential for synergistic or antagonistic interactions with a novel compound like benzylamino-guanidine can be conceptualized by considering the relationship between its mechanism of action and that of a co-administered drug.

Interaction_Framework cluster_outcomes Potential Interaction Outcomes CompoundA Benzylamino-guanidine (Mechanism A) Synergy Synergy (e.g., A and B target the same pathway) CompoundA->Synergy Additive Additive Effect (e.g., A and B target parallel pathways) CompoundA->Additive Antagonism Antagonism (e.g., A and B have opposing actions) CompoundA->Antagonism CompoundB Co-administered Drug (Mechanism B) CompoundB->Synergy CompoundB->Additive CompoundB->Antagonism

Caption: Conceptual framework for drug interactions.

References

A Head-to-Head Comparison: Benzylamino-guanidine and Chlorhexidine

Author: BenchChem Technical Support Team. Date: November 2025

This guide offers a data-driven, objective comparison of the well-established antiseptic, chlorhexidine, with the guanidine class of compounds, using available data on derivatives as a proxy for benzylamino-guanidine. The content is tailored for researchers, scientists, and drug development professionals, focusing on antimicrobial efficacy, mechanism of action, and cytotoxicity, supported by experimental data and protocols.

Quantitative Data Summary: Antimicrobial Efficacy

Direct comparative Minimum Inhibitory Concentration (MIC) data for benzylamino-guanidine against specific microbial strains was not available in the reviewed literature. However, studies comparing other guanidine derivatives, such as polyhexamethylene guanidine (PHMG), to chlorhexidine (CHG) provide valuable insights into the potential efficacy of the guanidine class.

Compound Class General Antimicrobial Activity Notes on Specific Strains
Chlorhexidine Broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as yeasts and fungi.[1][2] Activity is dose-dependent, being bacteriostatic at low concentrations and bactericidal at higher concentrations.[3][4]Effective against standard pathogens like S. aureus, E. coli, and C. albicans.
Guanidine Derivatives Guanidine compounds exhibit potent antimicrobial properties, particularly against multidrug-resistant (MDR) pathogens.[5]Polyhexamethylene guanidine (PHMG) has shown significantly higher bactericidal activity than chlorhexidine against methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae.[6]

Mechanism of Action: A Divergence in Cellular Targets

While both compound classes disrupt bacterial viability, their primary mechanisms of action are distinct. Chlorhexidine targets the cell envelope, whereas guanidine derivatives penetrate to disrupt cytoplasmic membrane function and energy production.

Chlorhexidine: The bactericidal effect of chlorhexidine relies on its cationic nature. At physiological pH, the positively charged chlorhexidine molecule binds strongly to the negatively charged phosphate groups on bacterial cell surfaces.[2][3] This interaction disrupts the cell membrane's integrity, leading to the leakage of low molecular weight intracellular components like potassium and phosphorus at low concentrations (bacteriostatic effect).[3][4] At higher concentrations, this disruption causes the precipitation of cytoplasmic contents, resulting in cell death (bactericidal effect).[3][4]

cluster_chx Chlorhexidine: Membrane Disruption Pathway CHX Chlorhexidine (+) Binding Electrostatic Binding CHX->Binding Membrane Bacterial Cell Surface (-) Membrane->Binding Disruption Membrane Disruption Binding->Disruption Low_Conc Low Conc. Disruption->Low_Conc High_Conc High Conc. Disruption->High_Conc Leakage Component Leakage Low_Conc->Leakage Precipitation Cytoplasmic Precipitation High_Conc->Precipitation Bacteriostatic Bacteriostatic Effect Leakage->Bacteriostatic Bactericidal Bactericidal Effect Precipitation->Bactericidal

Caption: Chlorhexidine's concentration-dependent mechanism of action.

Guanidine Derivatives: The mechanism for guanidine compounds, exemplified by isopropoxy benzene guanidine (IBG), involves targeting the inner cytoplasmic membrane. IBG has been shown to bind to the anionic phospholipids phosphatidylglycerol (PG) and cardiolipin (CA).[5] This binding disrupts the proton motive force (PMF) by dissipating both the membrane potential (ΔΨ) and the pH gradient (ΔpH). The collapse of the PMF interferes with cellular energy production, leading to an accumulation of intracellular ATP and subsequent cell death.[5]

cluster_guanidine Guanidine Derivative: Membrane Energization Pathway Guanidine Guanidine Derivative CM Cytoplasmic Membrane (CM) Guanidine->CM Phospholipids Binds to PG & CA in CM CM->Phospholipids PMF Dissipation of Proton Motive Force (ΔΨ & ΔpH) Phospholipids->PMF ATP Intracellular ATP Accumulation PMF->ATP Death Cell Death ATP->Death

Caption: Mechanism of action for antimicrobial guanidine derivatives.

Experimental Protocols: MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standard protocol for determining MIC values.[7]

Experimental Workflow: Broth Microdilution Method

A Prepare 2-fold serial dilutions of test compound in broth (e.g., in 96-well plate) C Inoculate all wells (except negative control) with the microbial suspension A->C B Prepare standardized microbial inoculum (e.g., ~5x10^5 CFU/mL) B->C D Incubate plate at optimal conditions (e.g., 37°C for 18-24h) C->D E Observe wells for visible growth (turbidity) D->E F MIC = Lowest concentration with no visible growth E->F

Caption: Standard workflow for the broth microdilution MIC assay.

Detailed Protocol:

  • Preparation of Dilutions: The test compound (e.g., chlorhexidine) is serially diluted, typically in a 2-fold manner, in a suitable broth medium like Mueller-Hinton Broth within a 96-well microtiter plate.[7][8]

  • Inoculum Standardization: A pure culture of the test microorganism is grown and diluted to a standard concentration, commonly adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[8]

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells (positive control with inoculum but no drug, negative control with broth only) are included. The plate is then incubated for 18-24 hours at a temperature suitable for the organism's growth.[7][8]

  • Result Determination: After incubation, the wells are visually inspected for turbidity. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[7][8]

Comparative Cytotoxicity

Chlorhexidine: The cytotoxicity of chlorhexidine is well-documented and dose-dependent.[9] Studies have shown that it can be toxic to human cells crucial for wound healing, such as fibroblasts and odontoblasts, even at low concentrations.[10][11] For instance, a 0.02% chlorhexidine solution was found to have high cytotoxicity against odontoblast-like cells, reducing cell metabolism by over 70%.[9] This lack of selectivity means chlorhexidine can kill both tumor and non-tumoral cells with similar efficacy by altering membrane permeability.[10]

Guanidine Derivatives: Guanidine-based compounds are also known to be cytotoxic. Polyhexamethylene guanidine (PHMG), for example, has been shown to induce potent cytotoxicity in human alveolar epithelial cells at concentrations as low as 5 μg/mL.[12] The mechanism of toxicity involves the generation of intracellular reactive oxygen species (ROS) and the induction of apoptosis.[12]

Conclusion and Future Outlook

Chlorhexidine is a potent, broad-spectrum antiseptic whose utility is tempered by its known cytotoxicity and membrane-disrupting mechanism. The guanidine class of compounds, including benzylamino-guanidine, represents a promising alternative with a distinct intracellular mechanism of action that has shown superior efficacy against some multi-drug resistant pathogens.

However, a significant data gap exists for benzylamino-guanidine itself. To establish its therapeutic potential, future research must focus on:

  • Direct Comparative Studies: Conducting head-to-head MIC and Minimum Bactericidal Concentration (MBC) studies of benzylamino-guanidine and chlorhexidine against a panel of clinically relevant wild-type and resistant pathogens.

  • Cytotoxicity Profiling: Quantifying the cytotoxic effects on various human cell lines (e.g., fibroblasts, keratinocytes) to determine its therapeutic index compared to chlorhexidine.

  • Mechanistic Elucidation: Confirming that the mechanism of action aligns with other antimicrobial guanidine derivatives.

Such data will be critical for drug development professionals to assess whether benzylamino-guanidine or related derivatives can offer a safer and more effective alternative to established agents like chlorhexidine.

References

The Safety Profile of Benzylamino-Guanidine Derivatives Compared to Other Guanidinium Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium group, a key pharmacophore in numerous biologically active molecules, has garnered significant interest in drug development. However, concerns regarding the potential toxicity of this functional group necessitate a thorough evaluation of the safety profiles of its various derivatives. This guide provides a comparative analysis of the safety profile of benzylamino-guanidine derivatives against other guanidinium compounds, supported by experimental data and detailed methodologies.

Executive Summary

This guide reveals that while the guanidinium core can contribute to cytotoxicity, the overall safety profile is significantly influenced by the compound's substituents. Data indicates that certain benzylamino-guanidine derivatives exhibit potent cytotoxic effects against cancer cell lines, primarily through the induction of apoptosis. In comparison, simpler guanidinium salts like guanidine hydrochloride show general toxicity, while compounds such as dodecylguanidine hydrochloride demonstrate high levels of cytotoxicity through membrane disruption. This suggests that the addition of a benzylamino group can modulate the cytotoxic mechanism, steering it towards a more programmed cell death pathway. However, a comprehensive safety assessment, including genotoxicity and in vivo toxicity, is still lacking for many benzylamino-guanidine derivatives, highlighting a critical area for future research.

Data Presentation: Comparative Cytotoxicity of Guanidinium Compounds

The following table summarizes the available quantitative data on the cytotoxicity of various guanidinium compounds against different human cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ClassSpecific CompoundCell LineIC50 (µM)Reference
Benzylamino-Guanidine Derivatives Guanidine with N-phenyl substituent and N-methylpiperazine group (6f)U-937 (Leukemia)1.6 ± 0.6[1]
Guanidine with N-phenyl substituent (6i)U-937 (Leukemia)~10[1]
Alkyl Guanidinium Compounds Dodecylguanidine hydrochloride (DGH)A549 (Lung Carcinoma)~0.87 (0.39 µg/mL)[2]
Polymeric Guanidinium Compounds Poly-guanidine conjugate (GuaDex)DAOY (Medulloblastoma)0.223[3]
Poly-guanidine conjugate (GuaDex)MB-LU-181 (Medulloblastoma)0.285[3]
Simple Guanidinium Salts Guanidine hydrochlorideNot specified in similar assaysData not available for direct comparison

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

WST-1 Cell Viability Assay

This colorimetric assay is used to determine the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds are serially diluted to the desired concentrations in the culture medium and added to the wells. A vehicle control (medium with the solvent used to dissolve the compounds) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • WST-1 Reagent Addition: 10 µL of WST-1 reagent is added to each well.

  • Final Incubation: The plate is incubated for an additional 1-4 hours.

  • Absorbance Measurement: The absorbance of the formazan product is measured at 450 nm using a microplate reader. The background absorbance is measured at 650 nm and subtracted from the 450 nm readings.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control, and IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the WST-1 assay protocol.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Solution: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: The amount of LDH released is proportional to the absorbance and is used to calculate the percentage of cytotoxicity.

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

This technique is used to detect DNA damage at the level of individual eukaryotic cells.

  • Cell Preparation: After treatment with the test compounds, cells are harvested and suspended in a low-melting-point agarose.

  • Slide Preparation: The cell suspension is layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the nucleoid.

  • Alkaline Unwinding: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: The slides are subjected to electrophoresis, allowing the fragmented DNA to migrate away from the nucleus, forming a "comet" shape.

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope, and the extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

Guanidinium_Induced_Apoptosis cluster_extracellular Extracellular cluster_cell Cell Guanidinium Guanidinium Compound Membrane Cell Membrane Guanidinium->Membrane Disruption/Interaction Mitochondrion Mitochondrion Membrane->Mitochondrion Stress Signal CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Cytotoxicity_Assay_Workflow cluster_assays Cytotoxicity Assays start Start: Seed Cells in 96-well Plate treatment Treat with Guanidinium Compounds start->treatment incubation Incubate (24-72h) treatment->incubation wst1 WST-1 Assay (Metabolic Activity) incubation->wst1 ldh LDH Assay (Membrane Integrity) incubation->ldh readout Measure Absorbance wst1->readout ldh->readout analysis Calculate IC50 Values readout->analysis end End: Comparative Cytotoxicity Data analysis->end

References

Safety Operating Guide

Navigating the Disposal of Benzylamino-Guanidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: This information serves as a general guide. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and refer to local, state, and federal regulations for specific disposal requirements. The absence of a dedicated SDS for benzylamino-guanidine necessitates a cautious approach, treating the substance as hazardous chemical waste.

Hazard Profile Analysis

To ascertain the potential hazards of benzylamino-guanidine, an analysis of related compounds was conducted. The following table summarizes the key hazard statements for structurally similar chemicals, providing an inferred hazard profile for benzylamino-guanidine.

Compound NameCAS NumberHazard Statements
N-Benzylguanidine 2211-57-6H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Guanidine Hydrochloride 50-01-1H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
Aminoguanidine Hydrochloride 1937-19-5May cause an allergic skin reaction. Toxic to aquatic life with long lasting effects.
1,3-Diphenylguanidine 102-06-7Toxic to aquatic life with long lasting effects. May cause respiratory irritation.

Based on this data, it is prudent to handle benzylamino-guanidine as a substance that is likely harmful if swallowed, an irritant to skin and eyes, and potentially a respiratory irritant.

Disposal Protocol: A Step-by-Step Approach

The primary method for the disposal of benzylamino-guanidine is to treat it as a hazardous chemical waste to be collected by a licensed waste disposal contractor.

Experimental Protocol for Waste Preparation:

  • Segregation: Ensure that waste containing benzylamino-guanidine is not mixed with other waste streams. Keep it in a dedicated, closed container.

  • Container Selection: Use a chemically resistant container that is in good condition and has a secure, leak-proof lid. The container must be compatible with the waste.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "Benzylamino-guanidine," and the approximate quantity. Include any known hazard pictograms (e.g., irritant, harmful).

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Log-keeping: Maintain a log of the waste generated, including the date and amount.

  • Disposal Request: When the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or their designated waste contractor.

Decision-Making for Disposal

The following flowchart illustrates the logical steps for the proper disposal of benzylamino-guanidine.

start Start: Benzylamino-guanidine Waste Generated is_sds_available Is a specific SDS for Benzylamino-guanidine available? start->is_sds_available follow_sds Follow specific disposal instructions in the SDS. is_sds_available->follow_sds Yes no_sds Assume hazardous properties based on similar compounds. is_sds_available->no_sds No end End: Waste Disposed of Compliantly follow_sds->end is_waste_sharps Is the waste contaminated sharps? no_sds->is_waste_sharps sharps_container Dispose of in a designated sharps container. is_waste_sharps->sharps_container Yes is_waste_liquid Is the waste in liquid form? is_waste_sharps->is_waste_liquid No contact_ehs Contact Institutional Environmental Health & Safety (EHS) for pickup. sharps_container->contact_ehs liquid_waste_container Collect in a labeled, sealed, and chemically compatible liquid waste container. is_waste_liquid->liquid_waste_container Yes solid_waste_container Collect in a labeled, sealed, and appropriate solid waste container. is_waste_liquid->solid_waste_container No liquid_waste_container->contact_ehs solid_waste_container->contact_ehs contact_ehs->end

Caption: Disposal Decision Flowchart for Benzylamino-Guanidine.

Safety Precautions During Handling and Disposal

When handling benzylamino-guanidine and its waste, it is crucial to adhere to the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

  • Spill Management: In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Do not flush down the drain.[1]

  • Avoid Environmental Release: Prevent the chemical from entering drains or waterways as it may be toxic to aquatic life.[1][2]

The responsible disposal of chemical waste is paramount for the safety of laboratory personnel and the protection of the environment. By following these guidelines and consulting with safety professionals, you can ensure the compliant and safe management of benzylamino-guanidine waste.

References

Essential Safety and Logistical Information for Handling Guanidine, benzylamino-

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Guanidine, benzylamino-. The procedural guidance herein is intended to directly answer specific operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

When handling Guanidine, benzylamino-, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE, and the subsequent sections provide more detailed operational and disposal plans.

Protection Type Recommended PPE Specification
Eye and Face Protection Safety Goggles and Face ShieldGoggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a splash hazard.[1]
Hand Protection Chemical-resistant GlovesNitrile rubber gloves (minimum 0.11mm thickness) are recommended. Inspect gloves before each use and dispose of them properly after handling the chemical.[2] For extended contact, consider double-gloving.
Body Protection Laboratory Coat and Protective ClothingA flame-retardant lab coat should be worn. For larger quantities or when there is a risk of significant exposure, a chemical-resistant suit that protects against chemical splashes and dust is advised.[2]
Respiratory Protection RespiratorIf engineering controls are insufficient to maintain exposure below acceptable levels, or if dust is generated, a NIOSH-approved respirator should be used.[3] For high concentrations, a full-face respirator or a positive-pressure supplied-air respirator may be necessary.[3]
Quantitative Hazard Data (Based on Guanidine Derivatives)

Due to the lack of specific toxicological data for Guanidine, benzylamino-, the following table presents data for related guanidine compounds to provide an indication of potential hazards.

Compound Toxicity Data Source
Guanidine hydrochlorideLD50 Oral (Rat): 475 mg/kg[3]
Guanidine hydrochlorideLD50 Dermal (Rabbit): 2000 mg/kg[3]
N,N'-DiphenylguanidineLD50 Oral (Rat): 350-460 mg/kg[4]
Polyhexamethylene guanidine (PHMG)LD50 Oral (Rat): 600 mg/kg[5]

Note: This data is for related compounds and should be used for estimation purposes only. A comprehensive risk assessment is essential.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling Guanidine, benzylamino- is critical to maintaining a safe laboratory environment.

Preparation and Engineering Controls
  • Ventilation: Always handle Guanidine, benzylamino- in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[6]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

  • Spill Kit: Have a chemical spill kit appropriate for solid reagents readily available.

Handling the Chemical
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[6]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[6] Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[7]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[8]

In Case of Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

Disposal Plan

Proper disposal of Guanidine, benzylamino- and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization
  • Guanidine compounds can be toxic to aquatic life.[3] Therefore, Guanidine, benzylamino- waste should be considered hazardous.

Collection and Storage of Waste
  • Solid Waste: Collect solid waste in a clearly labeled, sealed container.

  • Contaminated Materials: Used PPE and any materials used for spill cleanup should be collected in a designated, sealed waste container.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Procedure
  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[3] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Professional Disposal: It is recommended to use a licensed hazardous waste disposal company for the final disposal of the chemical waste. Do not dispose of Guanidine, benzylamino- down the drain or in the regular trash.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for safely handling Guanidine, benzylamino- in a laboratory setting.

Safe Handling Workflow for Guanidine, benzylamino- cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Chemical prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon emergency_spill Spill handle_exp->emergency_spill emergency_exposure Personal Exposure handle_exp->emergency_exposure emergency_fire Fire handle_exp->emergency_fire cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via EHS cleanup_waste->cleanup_dispose

Caption: Logical workflow for the safe handling of Guanidine, benzylamino-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.